Azasetron hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924358 | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123040-16-4 | |
| Record name | Y 25130 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azasetron hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZASETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Neuronal Signaling Mechanism of Azasetron Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Azasetron hydrochloride is a potent and highly selective serotonin 5-HT3 receptor antagonist, pivotal in the management of emesis induced by chemotherapy and postoperative states.[1][2][3] Its therapeutic efficacy is fundamentally rooted in its precise interaction with neuronal signaling pathways. This guide provides a comprehensive exploration of azasetron's mechanism of action, moving from its molecular interaction with the 5-HT3 receptor to the subsequent cascade of events in neuronal signaling. We will detail the biophysical properties of the 5-HT3 receptor, the pharmacodynamics of azasetron, and the downstream cellular consequences of receptor antagonism. Furthermore, this guide furnishes field-proven experimental protocols for the characterization of azasetron and similar compounds, aiming to equip researchers with the necessary tools to investigate this critical area of neuropharmacology.
The 5-HT3 Receptor: A Unique Ligand-Gated Ion Channel
Unlike other serotonin receptors, which are predominantly G-protein coupled receptors, the 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[4][5] This structural distinction is crucial as it dictates a mechanism of rapid, excitatory neurotransmission.[6]
-
Structure and Function: The 5-HT3 receptor is a pentameric structure composed of five subunits arranged around a central ion-conducting pore.[4] Binding of its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), induces a conformational change that opens the channel.[4]
-
Ion Permeability and Neuronal Excitation: The opened channel is permeable to cations, primarily sodium (Na+) and potassium (K+), with a smaller permeability to calcium (Ca2+).[4][7] The influx of these positive ions leads to the depolarization of the neuronal membrane, triggering an excitatory postsynaptic potential (EPSP) and subsequent action potential firing.[7]
Diagram of 5-HT3 Receptor Activation:
Caption: Physiological activation of the 5-HT3 receptor by serotonin.
Azasetron's Core Mechanism: Competitive Antagonism
This compound exerts its therapeutic effect by acting as a competitive antagonist at the 5-HT3 receptor.[2][8][9] This means it binds to the same site as serotonin but does not activate the receptor.
-
High-Affinity Binding: Azasetron demonstrates a high binding affinity for the 5-HT3 receptor.[8][9] Studies using radioligand binding assays have determined its Ki value to be approximately 0.33 nM in rat small intestine preparations.[8][9] This high affinity allows it to effectively compete with and displace serotonin from the receptor binding sites.
-
Selective Blockade: By occupying the serotonin binding sites, azasetron prevents the conformational change necessary for channel opening.[2] This blockade is highly selective for the 5-HT3 receptor subtype, with low affinity for other serotonin receptors or dopamine receptors.[10] This selectivity is a key factor in its favorable side-effect profile.
Diagram of Azasetron's Antagonistic Action:
Caption: Competitive antagonism of the 5-HT3 receptor by azasetron.
Impact on Neuronal Signaling and Emetic Reflex
The primary therapeutic application of azasetron is in the prevention of nausea and vomiting, particularly that induced by chemotherapy.[3][11] This is directly linked to its ability to interrupt the emetic reflex arc at both peripheral and central levels.
-
Peripheral Action: Chemotherapeutic agents can cause damage to enterochromaffin cells in the gastrointestinal tract, leading to a massive release of serotonin.[2] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit emetic signals to the central nervous system.[2] Azasetron blocks these peripheral receptors, preventing the initiation of this signaling cascade.
-
Central Action: The chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem is a key site for the integration of emetic stimuli and is rich in 5-HT3 receptors.[2] Azasetron can cross the blood-brain barrier and antagonize these central receptors, further inhibiting the vomiting reflex.[12]
Quantitative Pharmacology of Azasetron
The potency and efficacy of azasetron have been quantified through various in vitro and in vivo studies. This data is essential for understanding its pharmacological profile and for the development of new chemical entities.
| Parameter | Value | Species/Tissue | Reference |
| Ki | 0.33 nM | Rat small intestine | [8][9] |
| IC50 | 0.33 nM | N/A | [10][13] |
| pKi | 9.27 | N/A | [14] |
Experimental Protocols for Characterization
To facilitate further research in this area, we provide detailed methodologies for key experiments used to characterize 5-HT3 receptor antagonists like azasetron.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT3 receptor.
Materials:
-
Membrane preparation from cells expressing 5-HT3 receptors (e.g., HEK293 cells)
-
Radioligand (e.g., [3H]granisetron)
-
Test compound (e.g., this compound)
-
Non-specific binding control (e.g., high concentration of a known 5-HT3 antagonist)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram of Radioligand Binding Assay Workflow:
Caption: A simplified workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is used to measure the functional effect of a compound on the ion channel activity of the 5-HT3 receptor.
Objective: To determine if a test compound acts as an agonist, antagonist, or modulator of the 5-HT3 receptor ion channel.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding 5-HT3 receptor subunits
-
TEVC setup (amplifier, electrodes, perfusion system)
-
Recording solution (e.g., ND96)
-
Serotonin (agonist)
-
Test compound (e.g., this compound)
Procedure:
-
Inject Xenopus oocytes with cRNA for the 5-HT3 receptor and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Perfuse the oocyte with the recording solution.
-
Apply a saturating concentration of serotonin to elicit a maximal current response (Imax).
-
Wash out the serotonin.
-
Co-apply varying concentrations of the test compound with serotonin and measure the resulting current.
-
To test for agonistic activity, apply the test compound alone.
-
Plot the normalized current response against the log concentration of the test compound to determine its effect (e.g., IC50 for an antagonist).
Conclusion and Future Directions
This compound's mechanism of action is a well-defined example of selective antagonism of a ligand-gated ion channel. Its high affinity and selectivity for the 5-HT3 receptor make it a cornerstone in antiemetic therapy. Future research may focus on the development of second-generation antagonists with even more favorable pharmacokinetic profiles or the exploration of the role of 5-HT3 receptors in other pathophysiological conditions, such as irritable bowel syndrome and certain psychiatric disorders. The experimental protocols outlined in this guide provide a robust framework for such investigations.
References
- Katayama, K., Asano, K., Haga, K., & Fukuda, T. (1997). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats. Japanese Journal of Pharmacology, 73(4), 357-360. [Link]
- Katayama, K., Asano, K., Haga, K., & Fukuda, T. (1997).
- ResearchGate.
- Tsukagoshi, S. (1999). [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 26(7), 1001-1008. [Link]
- Martin, R. S., et al. (2017). 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity. American Journal of Physiology-Gastrointestinal and Liver Physiology, 312(1), G100-G109. [Link]
- Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]
- Balle, T., et al. (2023). Fast functional mapping of ligand-gated ion channels.
- Patsnap Synapse. (2024). What are 5-HT3 receptor agonists and how do they work? [Link]
- Wikipedia. 5-HT3 receptor. [Link]
- ResearchGate. Signaling pathways of the serotonin receptor (5-HTR) subtypes. [Link]
- Wikipedia. Azasetron. [Link]
- Wikipedia. Azasetron. [Link]
- Patsnap Synapse. (2024). What is this compound used for? [Link]
- Oyakawa, T., et al. (1998). [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 25(8), 1197-1202. [Link]
Sources
- 1. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. selleckchem.com [selleckchem.com]
- 11. [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Azasetron - Wikipedia [en.wikipedia.org]
A Comprehensive Pharmacological Profile of Azasetron Hydrochloride: A Technical Guide for Researchers
Preamble: Situating Azasetron in the Therapeutic Landscape
Azasetron hydrochloride emerges from the benzamide class of compounds as a potent and highly selective serotonin 5-HT3 receptor antagonist.[1] Initially introduced in Japan, its primary therapeutic role is in the management of nausea and vomiting, particularly the challenging emetic events induced by chemotherapy (CINV), radiation therapy (RINV), and postoperative states (PONV).[2] Unlike the indole-type structure of first-generation "setrons" like ondansetron, azasetron's distinct chemical architecture contributes to a unique pharmacokinetic profile, marking it as a significant agent in the antiemetic armamentarium.[1] This guide provides an in-depth exploration of its pharmacological properties, clinical applications, and the methodologies used to characterize its activity, designed for professionals in drug development and biomedical research.
Section 1: Core Mechanism of Action — Intercepting the Emetic Reflex
The antiemetic efficacy of this compound is fundamentally rooted in its competitive antagonism of the 5-HT3 receptor.[3] This ligand-gated ion channel plays a pivotal role in mediating the vomiting reflex.
The Serotonergic Pathway of Emesis
Noxious stimuli, such as cytotoxic chemotherapeutic agents or radiation, induce significant damage to enterochromaffin cells lining the gastrointestinal tract.[4] This cellular stress triggers a massive release of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[2][5] The released serotonin then binds to 5-HT3 receptors located on the peripheral terminals of the vagus nerve and centrally within the chemoreceptor trigger zone (CTZ) in the brain's area postrema.[2][6] Activation of these receptors initiates a signal cascade that travels to the solitary tract nucleus, the brainstem's emetic center, culminating in the physiological responses of nausea and vomiting.[5]
Azasetron's Molecular Intervention
Azasetron acts as a formidable blocker at these specific 5-HT3 receptor sites.[3] By competitively binding to the receptor, it prevents serotonin from docking and initiating the emetic signal.[3] This blockade occurs at both the peripheral (gut) and central (brain) levels, effectively severing the communication line of the vomiting reflex.[6] Its high selectivity ensures that it does not significantly interact with other serotonin receptor subtypes, which minimizes the potential for off-target side effects often seen with less selective agents.[2]
The potency of this interaction is quantifiable, with studies reporting an IC50 value of 0.33 nM and a pKi of 9.27, indicating a very high binding affinity for the 5-HT3 receptor.[7][8]
Section 2: Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)
Azasetron's clinical utility is significantly influenced by its favorable pharmacokinetic properties, which distinguish it from some other 5-HT3 antagonists. It can be administered via oral, intravenous (IV), or intramuscular (IM) routes, providing flexibility for different clinical scenarios.[2]
A key differentiator for azasetron is its pharmacokinetic profile. Unlike indole-type antagonists, a substantial portion of azasetron (approximately 60-70%) is excreted in the urine as the unmetabolized, active form following both IV and oral administration.[1] This is complemented by an excellent oral bioavailability of around 90%, attributed to a saturable transport mechanism in the small intestine.[1][9] Metabolism of the remaining fraction occurs in the liver, primarily through the cytochrome P450 enzyme system.[3]
| Parameter | Value / Characteristic | Source(s) |
| Routes of Administration | Oral, Intravenous (IV), Intramuscular (IM) | [2] |
| Oral Bioavailability | Approximately 90% | [1][9] |
| Metabolism | Hepatic, via Cytochrome P450 enzymes | [3] |
| Excretion | Primarily renal | [3] |
| Unchanged Drug in Urine | ~60-70% | [1] |
| Binding Affinity (pKi) | 9.27 | [8][9] |
| Binding Affinity (IC50) | 0.33 nM | [7][10] |
| Area Under Curve (AUC) | 531 ng·h/ml (in patients with liver cirrhosis) | [11] |
Section 3: Clinical Efficacy and Therapeutic Applications
Azasetron is clinically established for its efficacy in preventing CINV, with studies demonstrating its utility in various chemotherapy regimens.
Chemotherapy-Induced Nausea and Vomiting (CINV)
Azasetron is highly effective in managing CINV, particularly when administered prophylactically.[12] For IV administration, it is typically given about 30 minutes prior to chemotherapy to ensure peak plasma concentrations coincide with the period of maximum serotonin release.[2] The standard dose is 10 mg once daily.[8][9]
Clinical trials have compared azasetron with other setrons. One randomized crossover study found that while both azasetron (10 mg/day) and granisetron (3 mg/day) were highly effective against acute and delayed emesis, azasetron showed superior efficacy on days 3 and 4 post-chemotherapy.[13] However, another study comparing azasetron with ondansetron for delayed CINV (days 2-6) did not prove the non-inferiority of azasetron.[14] This highlights the complex pathophysiology of delayed CINV, which may involve neurotransmitters other than serotonin.
Combination therapy is the standard of care. Co-administration of azasetron with a corticosteroid like dexamethasone has been shown to be more effective in reducing CINV compared to azasetron alone.[15]
Dosing Regimen Studies
Research has explored alternative dosing strategies to optimize efficacy. One study compared a standard single 10 mg IV bolus to a continuous infusion (2.5 mg bolus followed by 7.5 mg over 24 hours). The continuous infusion group showed significantly superior control of vomiting on day 2 and nausea on days 3 and 4.[16] Another trial found that a split-dose regimen (5 mg before chemotherapy and 5 mg 8 hours later) was significantly better at inhibiting vomiting on days 1 and 2 compared to a single 10 mg dose.[12]
Investigational Applications
An interesting area of research involves the R-enantiomer of azasetron, known as Arazasetron besylate (SENS-401). This compound has been investigated for its potential to prevent hearing loss associated with sudden sensorineural hearing loss (SSNHL), acoustic trauma, and cisplatin-induced ototoxicity.[9]
Section 4: Safety, Tolerability, and Drug Interactions
Azasetron is generally well-tolerated, with a side effect profile comparable to other drugs in its class.[2][14]
Adverse Event Profile
The most commonly reported side effects are typically mild and transient.[2]
| Common Adverse Events | Severe / Rare Adverse Events | Contraindications / Precautions |
| Headache | Hypersensitivity reactions (rash, pruritus) | Known hypersensitivity to azasetron or other 5-HT3 antagonists |
| Dizziness | Anaphylaxis (rare) | History of congenital long QT syndrome |
| Constipation | QT interval prolongation | Severe hepatic impairment (may require dose adjustment) |
| Fatigue | Serotonin Syndrome |
Critical Safety Considerations
-
QT Prolongation: As a class effect, 5-HT3 antagonists have been associated with prolongation of the QT interval, which can increase the risk of serious cardiac arrhythmias.[2] Caution is advised in patients with a history of long QT syndrome or those taking other QT-prolonging medications.[2][6]
-
Serotonin Syndrome: Concurrent use with other serotonergic drugs, such as SSRIs or SNRIs, can elevate the risk of serotonin syndrome, a potentially life-threatening condition.[2] Patients should be monitored for symptoms like agitation, hallucinations, tachycardia, and hyperthermia.[2]
-
Hepatic Impairment: Since azasetron is metabolized in the liver, patients with severe hepatic impairment may require dose adjustments and careful monitoring to avoid potential toxicity.[2]
Section 5: Representative Experimental Protocol: 5-HT3 Receptor Binding Assay
To determine the binding affinity (IC50) of a compound like Azasetron, a competitive radioligand binding assay is a standard in vitro method. This protocol outlines the general workflow.
Objective
To quantify the concentration of this compound required to inhibit 50% of a specific radioligand from binding to the 5-HT3 receptor in a prepared tissue or cell membrane homogenate.
Materials
-
Receptor Source: Homogenized cell membranes from a cell line stably expressing human 5-HT3 receptors (e.g., HEK293 cells).
-
Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium (³H), such as [³H]Granisetron.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM Tropisetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well microplates, filtration manifold.
Step-by-Step Methodology
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding Wells: Receptor source + Radioligand + Assay Buffer.
-
Non-specific Binding Wells: Receptor source + Radioligand + Non-specific Binding Control.
-
Test Compound Wells: Receptor source + Radioligand + specific concentration of Azasetron.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate Percent Inhibition for each Azasetron concentration: % Inhibition = 100 * (1 - (Specific Binding in Test Well / Specific Binding in Control Well)).
-
Plot Percent Inhibition against the log concentration of Azasetron.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Section 6: Conclusion
This compound is a highly potent and selective 5-HT3 receptor antagonist with a well-defined mechanism of action and a favorable pharmacokinetic profile. Its established efficacy, particularly in combination with dexamethasone, makes it a cornerstone in the prevention of chemotherapy- and radiation-induced nausea and vomiting. While generally well-tolerated, clinicians and researchers must remain vigilant regarding its potential for QT prolongation and interactions with other serotonergic agents. Its distinct chemical structure and pharmacokinetic properties, such as high bioavailability and significant excretion of the parent compound, provide a valuable alternative to other agents in its class, ensuring its continued relevance in supportive cancer care and other clinical settings.
References
- Patsnap Synapse. (2024, June 14). What is this compound used for?
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Selleck Chemicals. Azasetron HCl 5-HT Receptor antagonist.
- Tsukagoshi, S. (1999). [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. Gan To Kagaku Ryoho, 26(7), 1001-8.
- WikiMed Medical Encyclopedia. Azasetron.
- Nagashima, Y., et al. (1997). [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP]. Gan To Kagaku Ryoho, 24(6), 741-6.
- Nagashima, Y., et al. (1997). [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP]. Gan To Kagaku Ryoho, 24(1), 99-104.
- Wikipedia. Azasetron.
- Tinter, T., & Ganti, L. (2023). Antiemetics, Selective 5-HT3 Antagonists. In StatPearls. StatPearls Publishing.
- Kim, J. G., et al. (2011). A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy. Cancer Research and Treatment, 43(3), 166–172.
- Lin, C. M., et al. (2018). Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration. PloS one, 13(2), e0192435.
- Fujii, M., et al. (1997). [A comparative study of azasetron plus dexamethasone and azasetron alone for the prevention of emesis induced by cisplatin]. Gan To Kagaku Ryoho, 24(10), 1313-7.
- Okuda, K., et al. (1998). [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma]. Gan To Kagaku Ryoho, 25(8), 1197-202.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2264, Azasetron.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 115000, Y 25130.
- Shinkawa, H., et al. (1995). [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin]. Gan To Kagaku Ryoho, 22(13), 1959-67.
- Wikipedia. 5-HT3 antagonist.
- Hesketh, P. J. (2008). Chemotherapy-induced nausea and vomiting. The New England Journal of Medicine, 358(23), 2482–2494.
- National Center for Biotechnology Information. (2018). Serotonin 5-HT3 Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Berger, M. J., & Ettinger, D. S. (2013). Emerging Treatments in Chemotherapy-Induced Nausea and Vomiting. Clinical Advances in Hematology & Oncology, 11(2 Suppl 3), 1–15.
- Texas Health and Human Services. Drug-Drug Interactions.
- Mayo Clinic. Ondansetron (oral route, oromucosal route).
Sources
- 1. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Azasetron [medbox.iiab.me]
- 9. Azasetron - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 5-HT3 Receptor Binding Affinity of Azasetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-HT3 Receptor Antagonism
The 5-hydroxytryptamine type-3 (5-HT3) receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, plays a pivotal role in mediating neuronal excitation and neurotransmitter release in both the central and peripheral nervous systems.[1][2] Activation of these cation-selective channels is implicated in various physiological processes, including the vomiting reflex.[3][4] Consequently, the 5-HT3 receptor has emerged as a critical therapeutic target, particularly in the management of nausea and vomiting induced by chemotherapy and radiotherapy.[5][6]
Azasetron hydrochloride is a potent and selective 5-HT3 receptor antagonist.[3][7] Its therapeutic efficacy as an antiemetic is directly attributable to its high binding affinity for these receptors, competitively inhibiting the binding of serotonin (5-HT) and thereby blocking the downstream signaling cascade that leads to emesis.[3][5] This guide provides a comprehensive technical overview of the principles and methodologies for determining the binding affinity of this compound to the 5-HT3 receptor, offering field-proven insights for researchers and drug development professionals.
The 5-HT3 Receptor: Structure and Signaling Pathway
The 5-HT3 receptor is a pentameric structure, with five subunits arranged around a central ion-conducting pore.[2][4] The binding of serotonin to the extracellular domain of the receptor induces a conformational change, opening the channel and allowing the influx of cations such as Na+, K+, and Ca2+.[2][8] This influx leads to depolarization of the neuronal membrane and the propagation of an excitatory signal.[1]
Caption: 5-HT3 Receptor Signaling and Azasetron Inhibition.
Quantifying Binding Affinity: The Radioligand Binding Assay
The gold standard for determining the affinity of a ligand for its receptor is the radioligand binding assay.[9][10] This technique is highly sensitive and allows for the precise quantification of binding parameters such as the inhibition constant (Ki).[9] A competitive binding assay is typically employed to determine the affinity of an unlabeled compound, such as Azasetron, by measuring its ability to displace a radiolabeled ligand with known high affinity for the target receptor.[11]
Core Principles of Competitive Binding Assays
In this experimental paradigm, a fixed concentration of a radiolabeled ligand (e.g., [3H]granisetron) is incubated with the receptor source (e.g., cell membranes expressing 5-HT3 receptors) in the presence of varying concentrations of the unlabeled competitor (Azasetron). As the concentration of Azasetron increases, it competes with the radioligand for binding to the 5-HT3 receptors, resulting in a dose-dependent decrease in the amount of bound radioactivity.
The concentration of Azasetron that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value is experimentally determined and is influenced by the concentration and affinity of the radioligand used.[3] Therefore, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the intrinsic affinity of the unlabeled ligand for the receptor, independent of the experimental conditions.[3][4][8]
Cheng-Prusoff Equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki: The inhibition constant of the unlabeled drug (Azasetron).
-
IC50: The concentration of the unlabeled drug that inhibits 50% of specific radioligand binding.
-
[L]: The concentration of the radiolabeled ligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radiolabeled ligand.
Field-Proven Experimental Protocol: Competitive Radioligand Binding Assay for Azasetron at the 5-HT3 Receptor
This protocol outlines a robust methodology for determining the binding affinity of this compound for the human 5-HT3 receptor expressed in a suitable cell line (e.g., HEK-293 cells).[12]
Part 1: Preparation of Cell Membranes Expressing 5-HT3 Receptors
-
Rationale: Cell membranes provide a concentrated source of the target receptor, minimizing interference from other cellular components.
-
Cell Culture: Culture HEK-293 cells stably transfected with the human 5-HT3 receptor in appropriate growth medium until they reach approximately 90% confluency.
-
Harvesting: Gently scrape the cells from the culture flasks into ice-cold phosphate-buffered saline (PBS).
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the centrifugation step to wash away cytosolic proteins.
-
Final Preparation and Storage: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay. Aliquot the membrane preparation and store at -80°C until use.[13]
Part 2: Competitive Radioligand Binding Assay
-
Rationale: This part of the protocol is designed to achieve equilibrium binding and accurately measure the displacement of the radioligand by Azasetron.
-
Assay Setup: In a 96-well microplate, prepare the following in triplicate:
-
Total Binding: Assay buffer, radiolabeled ligand (e.g., [3H]granisetron at a concentration close to its Kd), and the membrane preparation.
-
Nonspecific Binding: Assay buffer, radiolabeled ligand, a high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., 10 µM tropisetron) to saturate all specific binding sites, and the membrane preparation.
-
Competitive Binding: Assay buffer, radiolabeled ligand, the membrane preparation, and a range of concentrations of this compound (typically spanning from 10 pM to 10 µM).
-
-
Incubation: Incubate the microplate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Gentle agitation is recommended.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce nonspecific binding of the radioligand to the filter.[14]
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Part 3: Data Analysis
-
Calculate Specific Binding: For each concentration of Azasetron, subtract the nonspecific binding (counts per minute, CPM) from the total binding (CPM) to obtain the specific binding.
-
Generate Competition Curve: Plot the specific binding as a percentage of the maximal specific binding (in the absence of Azasetron) against the logarithm of the Azasetron concentration.
-
Determine IC50: Use a nonlinear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[3]
-
Calculate Ki: Use the Cheng-Prusoff equation to calculate the Ki value for Azasetron, using the experimentally determined IC50 and the known Kd and concentration of the radioligand.[4][8]
Quantitative Binding Affinity Data for Azasetron and Other 5-HT3 Antagonists
The binding affinity of Azasetron for the 5-HT3 receptor is high, as indicated by its low nanomolar and sub-nanomolar Ki and IC50 values. This high affinity underscores its potency as a selective antagonist.
| Compound | Binding Parameter | Value (nM) | Receptor Source/Radioligand |
| Azasetron | Ki | 0.33 | Rat small intestine / [3H]granisetron |
| Azasetron | IC50 | 0.33 | Not specified / Not specified |
| Granisetron | Ki | 0.23 | N1E-115 cells |
| Ondansetron | Ki | 6.16 | Not specified |
| Tropisetron | Ki | 5.3 | Not specified |
| Palonosetron | Ki | 0.17 | Not specified |
Data compiled from multiple sources.[6][15][16]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C17H21Cl2N3O3 |
| Molecular Weight | 386.27 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 301-303°C |
| Solubility | Soluble in water |
Data compiled from multiple sources.[1][7][17]
Conclusion: A Self-Validating System for Drug Development
The methodologies described in this guide provide a robust and self-validating framework for the characterization of this compound's binding affinity for the 5-HT3 receptor. By adhering to these principles and protocols, researchers and drug development professionals can generate high-quality, reproducible data that is essential for understanding the pharmacological profile of this important antiemetic agent. The high affinity of Azasetron for the 5-HT3 receptor, as determined by these methods, provides a clear rationale for its clinical efficacy.
References
- Analyzing Radioligand Binding Data. (n.d.). GraphPad.
- Barnes, N. M., Hales, T. G., Lummis, S. C. R., & Peters, J. A. (2009). The 5-HT3 receptor--the relationship between structure and function. Neuropharmacology, 56(1), 273–284.
- This compound CAS 123040-69-7. (n.d.). Home Sunshine Pharma.
- Thompson, A. J., & Lummis, S. C. R. (2013). Recent developments in 5-HT3 receptor pharmacology. Trends in Pharmacological Sciences, 34(3), 185-191.
- Competitive Binding Data with One Class of Receptors. (n.d.). GraphPad.
- Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(4), 487-502.
- Saturation Binding Assay Guidelines: Kd & Ki Determination. (n.d.). Studylib.
- Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Azasetron. (n.d.). In Wikipedia.
- Lummis, S. C. R. (1993). Solubilization and Physicochemical Characterization of 5-HT3 Receptor-Binding Sites. In Methods in Neurosciences (Vol. 12, pp. 194-205). Academic Press.
- Thompson, A. J., & Lummis, S. C. R. (2013). Recent developments in 5-HT3 receptor pharmacology. Trends in Pharmacological Sciences, 34(3), 185-191.
- Thompson, A. J., Verheij, M. H. P., de Esch, I. J. P., & Lummis, S. C. R. (2013). The binding characteristics and orientation of a novel radioligand with distinct properties at 5-HT3A and 5-HT3AB receptors. Neuropharmacology, 73, 247-257.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- Katayama, K., Asano, K., Haga, K., & Fukuda, T. (1997). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats. Japanese journal of pharmacology, 73(4), 357–360.
- Lummis, S. C. R., & Thompson, A. J. (2013). 5-HT3 Receptors. The Enzymes, 34, 113-134.
- Hovius, R., Tairi, A. P., Blöchliger, E., Vogel, H., & Bertrand, D. (1998). Ligand Binding to the Serotonin 5HT3 Receptor Studied with a Novel Fluorescent Ligand. Biochemistry, 37(44), 15535-15542.
- Barnes, N. M., Hales, T. G., Lummis, S. C. R., & Peters, J. A. (2009). The 5-HT3 receptor--the relationship between structure and function. Neuropharmacology, 56(1), 273–284.
- Zhang, Y., Xu, W., Zhang, J., & Xu, Y. (2014). Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration. International journal of clinical pharmacy, 36(6), 1162–1166.
- Wainscott, D. B., Krushinski, J. H., Audia, J. E., Schaus, J. M., Zgombick, J. M., Lucaites, V. L., & Nelson, D. L. (2005). [3H]LY334370, a Novel Radioligand for the 5-HT1F Receptor. I. In Vitro Characterization of Binding Properties. Naunyn-Schmiedeberg's archives of pharmacology, 371(3), 169–177.
- Sun, S., & Bleckman, T. M. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In Methods in Molecular Biology (Vol. 190, pp. 165-176). Humana Press.
- Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(5 Pt 1), L421–L429.
- Assay Protocol Book. (n.d.). PDSP.
- Pardon, E., Laeremans, T., Broeck, V. D., Govaerts, C., Steyaert, J., & Ulens, C. (2012). Expression, Biochemistry, and Stabilization with Camel Antibodies of Membrane Proteins: Case Study of the Mouse 5-HT3 Receptor. In Methods in Molecular Biology (Vol. 914, pp. 23-44). Humana Press.
- Navari, R. M. (2009). 5HT3 receptor antagonists' binding affinity and plasma half-life and the implications for clinical practice. Cancer management and research, 1, 69–76.
- Cerdà-Costa, N., & De Fabritiis, G. (2012). Exploring the Binding of Serotonin to the 5-HT3 Receptor by Density Functional Theory.
- Navari, R. M. (2009). 5HT3 receptor antagonists' binding affinity and plasma half-life and the implications for clinical practice. Cancer management and research, 1, 69–76.
Sources
- 1. This compound CAS 123040-69-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. revvity.com [revvity.com]
- 3. chem.uwec.edu [chem.uwec.edu]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recent developments in 5-HT3 receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Lesson 5 [pdg.cnb.uam.es]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 12. Membrane Target Systems: Serotonin 5HT3 (human) membrane preparation | Revvity [revvity.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | 5-HT Receptor | TargetMol [targetmol.com]
An In-depth Technical Guide to the Enantiomers of Azasetron Hydrochloride and Their Specific Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist, widely utilized as an antiemetic for managing nausea and vomiting induced by chemotherapy and radiotherapy. As a chiral molecule, azasetron exists as two non-superimposable mirror images, or enantiomers: (R)-Azasetron and (S)-Azasetron. The inherent chirality of drug molecules is a critical consideration in pharmacology, as enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the enantiomers of azasetron, detailing their specific activities, the significance of their stereochemistry in 5-HT3 receptor binding, and methodologies for their synthesis and analytical separation.
Introduction: The Significance of Chirality in Azasetron's Therapeutic Action
Chirality is a fundamental property of many drug molecules, where a single chiral center can give rise to stereoisomers with markedly different biological activities. In the context of drug development, it is imperative to characterize the individual enantiomers of a chiral drug, as one may be responsible for the therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
Azasetron possesses a single chiral center, leading to the existence of (R)- and (S)-enantiomers. The therapeutic efficacy of azasetron as a 5-HT3 receptor antagonist is directly related to its ability to bind to and block the action of serotonin at these receptors in the central and peripheral nervous systems.[1] The three-dimensional arrangement of the atoms in each enantiomer dictates its interaction with the chiral environment of the 5-HT3 receptor binding site.
Pharmacodynamics: Stereoselective Interaction with the 5-HT3 Receptor
The primary mechanism of action for azasetron is the competitive antagonism of the 5-HT3 receptor.[2] Serotonin, released in response to emetogenic stimuli like chemotherapy, activates these receptors on vagal afferent nerves, initiating the vomiting reflex.[1] By blocking this interaction, azasetron effectively mitigates nausea and vomiting.
The (R)-enantiomer of azasetron, also known as Arazasetron (SENS-401), has been the subject of clinical investigation, not only for its antiemetic properties but also for its potential as an otoprotective agent to prevent hearing loss.[3][4] This suggests that the (R)-enantiomer is biologically active and interacts with relevant physiological targets. Further research is warranted to fully elucidate the specific contributions of each enantiomer to the overall pharmacological profile of racemic azasetron.
Visualizing the Enantiomers of Azasetron
Sources
Unlocking New Therapeutic Frontiers: A Technical Guide to the Off-Label Research Applications of Azasetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the emerging, off-label research applications of Azasetron hydrochloride, a potent and selective 5-HT3 receptor antagonist. While clinically established for the management of nausea and vomiting, particularly in the context of chemotherapy and postoperative recovery, compelling preclinical and clinical evidence now illuminates its potential in novel therapeutic areas.[1][2][3][4] This document synthesizes the current understanding of Azasetron's mechanisms beyond its primary indication, offering a technical roadmap for researchers poised to investigate its future applications.
Core Pharmacology: Beyond 5-HT3 Receptor Antagonism
This compound's primary mechanism of action is the competitive blockade of the 5-HT3 receptor.[2] This receptor, a ligand-gated ion channel, is strategically located on peripheral vagal nerve terminals in the gastrointestinal tract and in the central nervous system's chemoreceptor trigger zone.[1] During emetogenic stimuli like chemotherapy, enterochromaffin cells release serotonin (5-HT), which activates these 5-HT3 receptors, initiating the vomiting reflex. Azasetron effectively intercepts this signaling cascade.[1]
However, recent investigations into its R-enantiomer, Arazasetron besylate (SENS-401), have unveiled a crucial secondary mechanism: the inhibition of calcineurin.[5][6] Calcineurin is a calcium-dependent serine/threonine phosphatase that plays a pivotal role in various cellular processes, including apoptosis. This dual-action profile—5-HT3 receptor antagonism and calcineurin inhibition—forms the scientific bedrock for its most promising off-label application: otoprotection.
Primary Off-Label Application: Otoprotection
The most robust body of evidence for an off-label application of Azasetron's active enantiomer lies in the prevention of hearing loss, specifically cisplatin-induced ototoxicity and acoustic trauma-induced hearing loss.[2][6][7]
Scientific Rationale and Mechanism of Action
Cisplatin, a cornerstone of many chemotherapy regimens, and intense noise exposure share a common pathological pathway in the inner ear: the induction of apoptosis in the delicate outer hair cells of the cochlea.[6] The discovery that Arazasetron (SENS-401) inhibits calcineurin provides a direct mechanistic link to its otoprotective effects.[5][6] By suppressing calcineurin activity, SENS-401 is hypothesized to interrupt the apoptotic cascade triggered by cisplatin or acoustic trauma, thereby preserving auditory function.
Signaling Pathway: Proposed Mechanism of Arazasetron (SENS-401) in Otoprotection
Caption: Proposed mechanism of Arazasetron (SENS-401) in preventing ototoxicity.
Preclinical Evidence
In vivo studies utilizing rat models have provided strong proof-of-concept for SENS-401's otoprotective capabilities.
-
Cisplatin-Induced Hearing Loss Model: In rats treated with cisplatin, oral administration of SENS-401 significantly improved auditory brainstem response (ABR) threshold shifts by up to 30 dB and distortion product otoacoustic emission (DPOAE) amplitude loss by up to 19 dB compared to placebo.[8] Crucially, SENS-401 did not interfere with the cytotoxic efficacy of cisplatin in cancer cell lines, a critical factor for its potential clinical use.[8][9] Histological analysis revealed a significantly higher number of surviving outer hair cells in the cochleas of SENS-401-treated rats, with as much as an 11-fold increase in the basal turn.[8]
-
Acoustic Trauma Model: In a rat model of severe acoustic trauma-induced hearing loss, SENS-401 demonstrated a significant reduction in hearing loss.[10][11] Notably, the therapeutic window was extended, with significant benefits observed even when treatment was initiated up to 96 hours post-trauma.[6]
| Preclinical Model | Key Findings | Reference |
| Cisplatin-Induced Hearing Loss (Rat) | - Up to 30 dB improvement in ABR threshold shift- Up to 19 dB improvement in DPOAE amplitude loss- Up to 11-fold more surviving outer hair cells- No impact on cisplatin's anticancer effect | [8] |
| Acoustic Trauma-Induced Hearing Loss (Rat) | - Significant improvement in ABR threshold recovery- Efficacious even with treatment delayed up to 96 hours | [6] |
Clinical Investigation
The promising preclinical data has led to the clinical development of SENS-401 for otoprotection.
Illustrative Phase IIa Clinical Trial Protocol (Synthesized from Public Data)
-
Study Title: A Phase IIa, Multicenter, Randomized, Controlled, Open-Label Study to Evaluate the Efficacy of SENS-401 to Prevent the Ototoxicity Induced by Cisplatin in Adult Subjects With a Neoplastic Disease (e.g., NOTOXIS trial).[12][13][14]
-
Objective: To assess the efficacy and safety of SENS-401 in preventing cisplatin-induced ototoxicity.[12][14]
-
Patient Population: Adult patients with a confirmed neoplastic disease for whom treatment with a cisplatin-based chemotherapy regimen is planned.[12][15] Key inclusion criteria often involve a cumulative cisplatin dose high enough to pose a significant risk of ototoxicity (e.g., ≥ 70 mg/m² per cycle and a cumulative dose of ≥ 210 mg/m²).[12][15]
-
Study Design:
-
Screening Phase: Assess eligibility, obtain informed consent, and establish baseline audiological parameters.
-
Randomization: Eligible participants are randomized (e.g., 1:1 ratio) to one of two arms.[10]
-
Arm A (Treatment): Receives oral SENS-401 (e.g., 43.5 mg twice daily) for a specified duration (e.g., up to 23 weeks), starting prior to the first cisplatin cycle, continuing throughout chemotherapy, and for a period after the final cycle.[7][13][15]
-
Arm B (Control): Receives the standard of care (cisplatin-based chemotherapy) without SENS-401.[10][13]
-
-
Treatment Phase: Administer SENS-401 and chemotherapy according to the protocol.
-
Follow-up Phase: Conduct audiological assessments at specified intervals, including a primary endpoint assessment (e.g., 4 weeks after the completion of cisplatin treatment).[14][16]
-
-
Primary Endpoint: The change from baseline in the average of the Pure Tone Audiometry (PTA) thresholds.[14][16]
-
Secondary Endpoints: May include the rate and severity of ototoxicity, changes in PTA throughout the study, and safety/tolerability assessments.[16]
Experimental Workflow: Clinical Trial for SENS-401 in Otoprotection
Caption: A simplified workflow for a Phase IIa clinical trial of SENS-401.
Potential Future Research Directions
While otoprotection stands as the most developed off-label application, the pharmacology of 5-HT3 receptor antagonists suggests other potential avenues for investigation. It is important to note that direct research on Azasetron in these areas is currently limited; the following is based on the established roles of serotonin and the effects of other 'setrons'.
Irritable Bowel Syndrome with Diarrhea (IBS-D)
-
Scientific Rationale: Serotonin is a critical modulator of gastrointestinal motility, secretion, and visceral sensation.[17] In IBS-D, hypersensitivity of 5-HT3 receptors is thought to contribute to symptoms like abdominal pain, urgency, and diarrhea. 5-HT3 receptor antagonists can slow colonic transit and reduce visceral sensitivity.[1][17][18][19]
-
Evidence from Analogs: Alosetron, another potent 5-HT3 antagonist, has demonstrated efficacy in improving the global symptoms of IBS-D, particularly in female patients.[17] Ondansetron has also shown benefits in improving stool consistency and urgency in IBS-D patients.[18]
-
Research Protocol Synopsis: An initial investigation of Azasetron in IBS-D could involve a randomized, double-blind, placebo-controlled trial in patients with diarrhea-predominant IBS. The primary endpoints would likely be the proportion of patients experiencing adequate relief of abdominal pain and discomfort, and improvements in stool consistency.
Anxiety Disorders
-
Scientific Rationale: The serotonergic system is deeply implicated in the pathophysiology of anxiety. While the precise role of 5-HT3 receptors is complex, their modulation can influence other neurotransmitter systems involved in mood and anxiety. Some preclinical studies with other 5-HT3 antagonists, such as ondansetron, have shown anxiolytic-like effects in animal models.[20][21]
-
Research Protocol Synopsis: Preclinical evaluation of this compound in established rodent models of anxiety (e.g., elevated plus-maze, light-dark box, marble-burying test) would be a necessary first step.[22][23][24] These studies would compare the effects of Azasetron to a placebo and a positive control (e.g., a benzodiazepine) on anxiety-related behaviors.
Summary and Future Outlook
This compound, and particularly its R-enantiomer, Arazasetron, represents a compelling case of drug repurposing. The strong preclinical evidence and ongoing clinical trials in otoprotection, grounded in a dual mechanism of 5-HT3 antagonism and calcineurin inhibition, highlight its most promising off-label application. While its potential in IBS-D and anxiety remains more speculative and requires foundational research, the known pharmacology of its drug class provides a solid rationale for exploration. For researchers and drug development professionals, Azasetron offers a rich field of inquiry, with the potential to address significant unmet medical needs beyond its established antiemetic role.
References
- What is this compound used for? - Patsnap Synapse. (2024-06-14).
- Study Details | NCT05628233 | SENS-401 to Prevent the Ototoxicity Induced by Cisplatin in Adult Subjects With a Neoplastic Disease | ClinicalTrials.gov.
- Modification of visceral sensitivity and pain in irritable bowel syndrome by 5-HT3 antagonism (ondansetron) - PubMed.
- Modification of Visceral Sensitivity and Pain in Irritable Bowel Syndrome by 5-HT3Antagonism (Ondansetron) - Karger Publishers.
- Review article: the therapeutic potential of 5-HT3 receptor antagonists in the treatment of irritable bowel syndrome. - Oxford Stem Cell Institute.
- Sensorion's SENS-401 shows favourable safety profile in ototoxicity - Clinical Trials Arena. (2023-12-18).
- SENS-401 - Sensorion.
- 5HT3 Antagonists a Newer Concept in Treatment of IBS-D in Females: A Review Article.
- Sensorion Announces First Patient Enrolled in Phase 2a Proof of Concept Clinical Trial of SENS-401 in Cisplatin-Induced Ototoxicity - FirstWord Pharma. (2023-01-02).
- First patient enrolled in cisplatin-induced ototoxicity Phase II trial. (2023-01-03).
- Sensorion Provides an Update on NOTOXIS, its Proof of Concept Phase 2a Clinical Trial of SENS-401 in Cisplatin-Induced Ototoxicity (CIO) - BioSpace. (2023-12-18).
- R-Azasetron Besilate – Application in Therapy and Current Clinical Research.
- Sensorion Presents New Preclinical Data on SENS-401 at ARO 2021 - FirstWord Pharma. (2021-02-19).
- Oral Administration of Clinical Stage Drug Candidate SENS-401 Effectively Reduces Cisplatin-induced Hearing Loss in Rats | Request PDF - ResearchGate.
- Oral Administration of Clinical Stage Drug Candidate SENS-401 Effectively Reduces Cisplatin-induced Hearing Loss in Rats - PubMed.
- SENS-401 Effectively Reduces Severe Acoustic Trauma-Induced Hearing Loss in Male Rats With Twice Daily Administration Delayed up to 96 hours - PubMed.
- Study on SENS-401 to Prevent Hearing Loss Caused by Cisplatin in Adults with Cancer.
- Study Details | NCT03603314 | Efficacy of SENS 401 in Subjects With Severe or Profound Sudden Sensorineural Hearing Loss | ClinicalTrials.gov.
- Azasetron - Wikipedia.
- Study Details | NCT05258773 | Evaluation of the Presence of SENS-401 in the Perilymph | ClinicalTrials.gov.
- Sensorion Updates on SENS-401 Phase 2 trial in Sudden Sensorineural Hearing Loss. (2022-01-17).
- Sensorion Receives European Medicines Agency Agreement on the Pediatric Investigation Plan (PIP) for Arazasetron (SENS-401) in Two Indications - BioSpace. (2019-06-28).
- Sensorion Receives FDA IND Approval for Arazasetron (SENS-401) - FirstWord Pharma. (2019-07-12).
- [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed.
- Animal models of anxiety and anxiolytic drug action - PubMed.
- Treatment of 3 Kinds of Antimetics on Nausea and Vomiting Induced by TP.
- [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed.
- Evaluation of Anxiolytic Activity of Ondansetron in mice models — An Animal Experimental Research - Journal of Medical Sciences and Health.
- Effects of ondansetron on gastric tone and motility changes induced by a prolonged intraduodenal infusion of nutrients. Results of a placebo-controlled study - PubMed.
- Does Zofran (ondansetron) slow gut motility? - Dr.Oracle. (2025-06-28).
- Antidepressant-like effects of serotonin type-3 antagonist, ondansetron: an investigation in behaviour-based rodent models - PubMed.
- Depression & Anxiety | Preclinical Neuroscience - Transpharmation.
- (PDF) Animal models for screening anxiolytic agents - ResearchGate. (2017-08-04).
Sources
- 1. Modification of visceral sensitivity and pain in irritable bowel syndrome by 5-HT3 antagonism (ondansetron) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azasetron - Wikipedia [en.wikipedia.org]
- 3. [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SENS-401 - Sensorion [sensorion.com]
- 6. SENS-401 Effectively Reduces Severe Acoustic Trauma-Induced Hearing Loss in Male Rats With Twice Daily Administration Delayed up to 96 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Oral Administration of Clinical Stage Drug Candidate SENS-401 Effectively Reduces Cisplatin-induced Hearing Loss in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Sensorion’s SENS-401 shows favourable safety profile in ototoxicity [clinicaltrialsarena.com]
- 14. biospace.com [biospace.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. 5HT3 Antagonists a Newer Concept in Treatment of IBS-D in Females: A Review Article [gavinpublishers.com]
- 18. scite.ai [scite.ai]
- 19. karger.com [karger.com]
- 20. jmsh.ac.in [jmsh.ac.in]
- 21. Antidepressant-like effects of serotonin type-3 antagonist, ondansetron: an investigation in behaviour-based rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Animal models of anxiety and anxiolytic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. transpharmation.com [transpharmation.com]
- 24. researchgate.net [researchgate.net]
The Role of Azasetron Hydrochloride in Elucidating Serotonin Pathways: A Technical Guide
This guide provides an in-depth technical overview of azasetron hydrochloride, a potent and selective 5-HT3 receptor antagonist, and its critical role as a research tool in the comprehensive study of serotonin pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core pharmacology of azasetron, its mechanism of action, and detailed experimental protocols to investigate the multifaceted roles of the 5-HT3 receptor in both central and peripheral nervous systems.
Introduction: The Serotonergic System and the Significance of the 5-HT3 Receptor
The serotonergic system, with serotonin (5-hydroxytryptamine, 5-HT) as its primary neurotransmitter, is a key modulator of a vast array of physiological and pathological processes. These include mood regulation, gastrointestinal motility, and the vomiting reflex.[1] Serotonin exerts its effects through a diverse family of receptors, broadly classified into seven distinct classes (5-HT1 to 5-HT7).[2] Among these, the 5-HT3 receptor is unique. Unlike the other serotonin receptors, which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[3][4] This fundamental difference in structure and function makes it a compelling target for both therapeutic intervention and research.
The 5-HT3 receptor is a pentameric structure composed of five subunits surrounding a central ion-conducting pore.[4][5] Upon binding of serotonin, the channel opens, allowing for the rapid influx of cations such as sodium (Na+), potassium (K+), and calcium (Ca2+).[4] This influx leads to neuronal depolarization and the initiation of an action potential, thereby transmitting an excitatory signal.[3] These receptors are strategically located in both the central and peripheral nervous systems, including on vagal nerve terminals, in the chemoreceptor trigger zone of the brain, and within the enteric nervous system.[6][7] This distribution underscores their pivotal role in processes such as nausea and vomiting, visceral pain perception, and gut motility.[6]
This compound: A Precision Tool for 5-HT3 Receptor Interrogation
This compound is a highly selective and potent antagonist of the 5-HT3 receptor.[1][8] Its chemical structure, distinct from many other "setron" class drugs, contributes to its favorable pharmacokinetic profile.[9][10] The high affinity and selectivity of azasetron for the 5-HT3 receptor make it an invaluable tool for dissecting the specific contributions of this receptor subtype to various physiological and disease states, minimizing off-target effects that could confound experimental results.
Physicochemical Properties and Formulations
-
Chemical Name: (±)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxamide hydrochloride[11]
-
Molecular Formula: C17H20ClN3O3 · HCl[12]
-
Molecular Weight: 386.27 g/mol [13]
-
Appearance: White crystalline powder[11]
-
Solubility: Soluble in water and normal saline.[14]
For research purposes, this compound is typically available as a powder that can be dissolved in aqueous solutions for in vitro and in vivo administration. Stability of these solutions is crucial for experimental reproducibility. Studies have shown that azasetron solutions are stable for extended periods when protected from light.[9][15]
Pharmacokinetics and Pharmacodynamics
Azasetron exhibits high bioavailability (approximately 90%) when administered orally.[10] A significant portion of the drug is excreted unchanged in the urine, indicating less extensive metabolism compared to some other 5-HT3 antagonists.[10] Its primary mechanism of action is the competitive blockade of serotonin binding to 5-HT3 receptors.[5] This blockade prevents the opening of the ion channel and the subsequent downstream signaling cascade that leads to neuronal excitation.[5]
The following diagram illustrates the signaling pathway of the 5-HT3 receptor and the inhibitory action of azasetron.
Caption: Azasetron's Mechanism in Preventing Chemotherapy-Induced Emesis.
Behavioral Models: Assessing Anxiolytic Potential
Objective: To investigate the potential role of 5-HT3 receptors in anxiety-like behaviors using azasetron.
Principle: Various animal models of anxiety, such as the elevated plus-maze or light-dark box test, are used to assess the anxiolytic effects of drugs. [16][17]These tests are based on the natural aversion of rodents to open, brightly lit spaces. Anxiolytic compounds typically increase the time spent in the aversive compartments.
Step-by-Step Methodology:
-
Animal Habituation:
-
Handle the animals (typically mice or rats) for several days prior to testing to reduce handling stress.
-
-
Drug Administration:
-
Administer this compound or a vehicle control to different groups of animals.
-
Include a positive control group treated with a known anxiolytic drug (e.g., diazepam).
-
-
Behavioral Testing (Elevated Plus-Maze Example):
-
Place the animal in the center of an elevated plus-shaped maze, which has two open arms and two enclosed arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare these parameters between the different treatment groups. An increase in open arm exploration is indicative of an anxiolytic effect.
-
Causality and Self-Validation: The comparison with both a vehicle control and a positive control helps to validate the model and interpret the specific effects of azasetron on anxiety-like behavior.
Analytical Methods for Quality Control
Objective: To ensure the purity, concentration, and stability of this compound in experimental preparations.
Principle: High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of pharmaceutical compounds.
General HPLC Method Parameters:
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5.0 µm) [18]* Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate) [18]* Flow Rate: Typically 1.0 mL/min [18]* Detection: UV detection at a specific wavelength (e.g., 307 nm) [18]* Quantification: Based on the peak area of a standard curve generated with known concentrations of this compound.
This method can be used to verify the concentration of stock solutions and to assess the stability of azasetron in various formulations over time. [9][15]
Conclusion
This compound is a powerful and precise tool for researchers investigating the complex roles of the serotonergic system. Its high affinity and selectivity for the 5-HT3 receptor allow for the targeted exploration of this unique ligand-gated ion channel's involvement in a wide range of physiological and pathological processes. By employing the robust in vitro and in vivo methodologies outlined in this guide, scientists can continue to unravel the intricate signaling pathways governed by serotonin, paving the way for a deeper understanding of disease mechanisms and the development of novel therapeutic strategies.
References
- Summary of the proposed 5-HT3R-mediated downstream signaling pathway... - ResearchGate. (n.d.).
- What is this compound used for? - Patsnap Synapse. (2024, June 14).
- Azasetron - Wikipedia. (n.d.).
- 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - American Physiological Society Journal. (n.d.).
- Azasetron. (n.d.).
- What are 5-HT3 receptor agonists and how do they work? - Patsnap Synapse. (2024, June 21).
- 5-HT3 receptor - Wikipedia. (n.d.).
- High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed. (1997, April).
- Signaling pathways of the serotonin receptor (5-HTR) subtypes.... - ResearchGate. (n.d.).
- The 5-HT3 receptor as a therapeutic target - PMC - PubMed Central. (n.d.).
- Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC - NIH. (n.d.).
- A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021, June 26).
- A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PubMed Central. (n.d.).
- Research Article Simultaneous Determination of Dexamethasone, Ondansetron, Granisetron, Tropisetron, and Azasetron in Infusion S - CORE. (2017, January 11).
- Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed. (n.d.).
- Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders | ACS Pharmacology & Translational Science. (2024, June 4).
- Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. (n.d.).
- Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - ResearchGate. (2025, August 6).
- This compound CAS 123040-69-7 - Home Sunshine Pharma. (n.d.).
- This compound - precisionFDA. (n.d.).
- Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC. (n.d.).
- 5-HT3 antagonist - Wikipedia. (n.d.).
- Safety of serotonin (5-HT3) receptor antagonists in patients undergoing surgery and chemotherapy: protocol for a systematic review and network meta-analysis - PubMed. (2013, June 28).
- 01 Medicine of the week: 5 HT3 – receptor antagonists - YouTube. (2025, January 29).
- 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine. (n.d.).
- [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed. (n.d.).
- Novel Analytical Techniques for the Determination of Ondansetron Hydrochloride in Pharmaceutical Dosage Forms by Spectrophotometry. (n.d.).
- Evaluation of Anxiolytic Activity of Ondansetron in mice models — An Animal Experimental Research - Journal of Medical Sciences and Health. (n.d.).
- The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC. (n.d.).
- Analytical Methods for Determination of Ondansetron hydrochloride and Pantoprazole. (2021, February 24).
- Animal models of anxiety and anxiolytic drug action - PubMed. (n.d.).
- Development of Serotonin Syndrome with 5HT-3 Receptor Antagonist. (n.d.).
- Serotonin 5-HT3 Receptor Antagonists - LiverTox - NCBI Bookshelf - NIH. (2018, January 15).
- A Review on various analytical methodology for Ondansetron - NewBioWorld. (n.d.).
- (PDF) Animal Models in Anxiety Research - ResearchGate. (n.d.).
- The age of anxiety: role of animal models of anxiolytic action in drug discovery - PubMed. (n.d.).
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 8. Azasetron - Wikipedia [en.wikipedia.org]
- 9. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound CAS 123040-69-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. GSRS [precision.fda.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. jchps.com [jchps.com]
- 15. researchgate.net [researchgate.net]
- 16. jmsh.ac.in [jmsh.ac.in]
- 17. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry and Pharmacology of Azasetron Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: Targeting the 5-HT₃ Receptor
Azasetron hydrochloride is a potent and highly selective serotonin 5-HT₃ receptor antagonist.[1][2] It belongs to the "setron" class of antiemetics, which have become indispensable in managing nausea and vomiting, particularly those induced by chemotherapy (CINV), radiation therapy (RINV), and postoperative procedures (PONV).[1][3] Marketed in Japan under the trade name Serotone®, this compound provides therapeutic efficacy through its targeted blockade of 5-HT₃ receptors in both the central and peripheral nervous systems.[1][4] This guide provides an in-depth exploration of its synthesis, chemical properties, and the mechanistic rationale behind its clinical application.
Chemical and Physicochemical Profile
This compound is the hydrochloride salt of Azasetron. The compound is a racemic mixture.[5] Its fundamental properties are crucial for formulation development, determining its stability, solubility, and route of administration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | [6] |
| CAS Number | 123040-16-4 | [6] |
| Molecular Formula | C₁₇H₂₀ClN₃O₃ · HCl | [5] |
| Molecular Weight | 386.27 g/mol | [6] |
| Appearance | White to off-white or beige crystalline powder | [7] |
| Melting Point | ~281-305 °C (with decomposition) | [8][9] |
| Solubility | Water: 2 mg/mL (clear solution), 20 mg/mL (with sonication) | [2] |
| pKi | 9.27 (for 5-HT₃ receptor) | [1] |
The ionization constant (pKa) is a critical parameter influencing a drug's absorption and distribution. While a specific experimental pKa value for Azasetron is not prominently published, its basic nitrogen atom in the quinuclidine ring is the primary site of protonation, forming the hydrochloride salt and enhancing its aqueous solubility.[10][11]
Pharmacodynamics: Mechanism of Action
The antiemetic effect of Azasetron is derived from its competitive antagonism of the 5-HT₃ receptor.[12]
-
Triggering Emesis: Chemotherapeutic agents, radiation, and surgical trauma can cause damage to enterochromaffin cells in the gastrointestinal tract.[1]
-
Serotonin Release: This damage triggers a significant release of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1]
-
Receptor Activation: The released serotonin binds to 5-HT₃ receptors located on vagal afferent nerves in the gut and in the chemoreceptor trigger zone (CTZ) of the brain.[1][12]
-
Signal Transduction: Activation of these ligand-gated ion channels initiates a signal cascade that travels to the vomiting center in the medulla, ultimately inducing the emetic reflex.[8]
-
Receptor Blockade: Azasetron, with its high affinity and selectivity, binds to these 5-HT₃ receptors, preventing serotonin from binding and thereby interrupting the emetic signal.[2][12] This blockade occurs both peripherally and centrally to effectively prevent nausea and vomiting.
Structure-Activity Relationship (SAR)
While detailed SAR studies for Azasetron are not extensively published, the key structural features contributing to its potent 5-HT₃ antagonism can be inferred from the broader class of setron drugs:[13][14]
-
Aromatic Moiety: The chlorinated N-methyl-benzoxazine-carboxamide portion is crucial for binding to the receptor. The specific substitutions on this ring system modulate affinity and selectivity.
-
Carbonyl Group: The amide's carbonyl oxygen likely acts as a hydrogen bond acceptor, a common interaction point in receptor-ligand binding.
-
Azabicyclic System: The rigid, basic quinuclidine (1-azabicyclo[2.2.2]octane) moiety is a hallmark of many 5-HT₃ antagonists. Its role is to correctly orient the molecule within the receptor's binding pocket and to provide a key basic nitrogen for interaction. The distance between this nitrogen and the aromatic system is critical for optimal activity.
Synthesis of this compound
The synthesis of Azasetron is a multi-step process that involves the construction of the benzoxazine core followed by amide coupling with the quinuclidine side chain. The following pathway is synthesized from published patent literature and chemical databases.[5][8][12]
Detailed Experimental Protocol
Step 1: Nitration of 5-chloro-2-hydroxybenzoic acid methyl ester (I)
-
Procedure: The starting material (I) is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-chloro-2-hydroxy-3-nitrobenzoic acid methyl ester (II).[5]
-
Causality: The hydroxyl and ester groups direct the electrophilic nitration to the C3 position of the benzene ring. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Step 2: Reduction of the Nitro Group
-
Procedure: The nitro compound (II) is reduced to 3-amino-5-chloro-2-hydroxybenzoic acid methyl ester (III). A common method involves using reduced iron powder in the presence of an acid, such as glacial acetic acid or ammonium chloride in water.[5][12] The reaction is typically run at an elevated temperature (e.g., 60-70 °C) for several hours.[12]
-
Causality: Iron acts as the reducing agent in an acidic medium, efficiently converting the nitro group to an amino group. This method is favored in industrial synthesis for its cost-effectiveness and relatively mild conditions compared to catalytic hydrogenation.
Step 3: Benzoxazine Ring Formation
-
Procedure: The aminophenol (III) is reacted with chloroacetyl chloride in the presence of a base like sodium bicarbonate. This reaction proceeds via an initial N-acylation followed by an intramolecular cyclization to form the benzoxazine ring, yielding 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester (V).[5]
-
Causality: The amino group is more nucleophilic than the hydroxyl group, leading to the formation of an amide intermediate. The base then facilitates the deprotonation of the phenolic hydroxyl group, which subsequently attacks the electrophilic carbon of the chloromethyl group in an intramolecular Williamson ether synthesis, closing the ring.
Step 4: N-Methylation
-
Procedure: The secondary amine within the benzoxazine ring of (V) is methylated using an alkylating agent like methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. This produces the N-methylated intermediate (VI).[5]
-
Causality: The base deprotonates the nitrogen of the lactam, increasing its nucleophilicity to attack the methyl iodide in an Sₙ2 reaction.
Step 5: Ester Hydrolysis
-
Procedure: The methyl ester (VI) is saponified using a base like sodium hydroxide in an alcoholic solvent to yield the corresponding carboxylic acid (VII).[5]
-
Causality: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to its hydrolysis to the carboxylate salt, which is then protonated during acidic workup.
Step 6: Acyl Chloride Formation
-
Procedure: The carboxylic acid (VII) is converted to the more reactive acyl chloride (VIII) by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][8]
-
Causality: Thionyl chloride converts the carboxylic acid into a highly electrophilic intermediate, which is readily displaced by a chloride ion, making it an excellent acylating agent for the subsequent step.
Step 7: Amide Coupling
-
Procedure: The acyl chloride (VIII) is coupled with 3-aminoquinuclidine in a solvent like chloroform, often in the presence of a non-nucleophilic base such as N-methylmorpholine to scavenge the HCl byproduct. This forms the final Azasetron free base.[8]
-
Causality: The primary amine of 3-aminoquinuclidine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride to form the stable amide bond.
Step 8: Salt Formation
-
Procedure: The Azasetron free base is dissolved in a suitable solvent (e.g., ethanol) and treated with ethanolic hydrochloric acid. The final product, this compound, precipitates and can be isolated by filtration and recrystallized from a solvent system like ethanol-isopropyl ether.[8]
-
Causality: The basic nitrogen of the quinuclidine ring is protonated by HCl, forming the hydrochloride salt, which typically has higher crystallinity and improved aqueous solubility compared to the free base.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC) is the standard method for the simultaneous quantification and stability testing of this compound in pharmaceutical preparations.[14][15]
Table 2: Representative HPLC Method for Azasetron Analysis
| Parameter | Condition | Source |
| Column | C18 (e.g., 4.6 mm × 150 mm, 5 µm) | [15] |
| Mobile Phase | Acetonitrile / 50 mM KH₂PO₄ buffer / Triethylamine (25:74:1, v/v), pH adjusted to 4.0 | [15] |
| Flow Rate | 1.0 mL/min | [15] |
| Detection | UV at 302 nm or 307 nm | [14] |
| Temperature | 30 °C | [15] |
This method allows for the separation of Azasetron from its potential degradation products and other co-administered drugs like dexamethasone, ensuring the purity, potency, and stability of the final drug product.
Conclusion
This compound is a well-established antiemetic whose therapeutic success is rooted in its precise chemical structure and targeted pharmacological action. Its multi-step synthesis, while complex, is well-documented and optimized for producing a high-purity active pharmaceutical ingredient. A thorough understanding of its physicochemical properties, mechanism of action, and analytical characterization is essential for researchers and professionals involved in the development, formulation, and clinical application of this important therapeutic agent.
References
- Azasetron - Wikipedia. [URL: https://en.wikipedia.org/wiki/Azasetron]
- CN101786963B - Synthesis method of Azasetron intermediate - Google Patents. [URL: https://patents.google.
- Azasetron | C17H20ClN3O3 | CID 2264 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Azasetron]
- Synthesis of 6-chloro-3,4-dihydro-4-methyl-3-oxo-N-(3-quinuclidinyl)-2H-1,4-benzoxazine-8-carboxamide hydrochloride. [URL: https://www.chemsrc.com/en/cas/123040-16-4_875321.html]
- Development of potent serotonin-3 (5-HT3) receptor antagonists. II. Structrue-activity relationships of N-(1-benzyl-4-methylhexahydro-1H-1,4- diazepin-6-yl)carboxamides - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8394334/]
- This compound CAS 123040-69-7 - Home Sunshine Pharma. [URL: https://www.homesunshinepharma.com/api-and-intermediates/azasetron-hydrochloride-cas-123040-69-7.html]
- Y 25130 | C17H21Cl2N3O3 | CID 115000 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/115000]
- This compound (Y-25130 hydrochloride) | 5-HT3 Receptor Antagonist. [URL: https://www.medchemexpress.com/azasetron-hydrochloride.html]
- AZASETRON..a selective 5-HT3 receptor antagonist | New Drug Approvals. [URL: https://newdrugapprovals.org/2014/01/07/azasetron-a-selective-5-ht3-receptor-antagonist/]
- [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9685859/]
- Azasetron ((Rac)-SENS-401 free base) | 5-HT Receptor | MedChemExpress. [URL: https://www.medchemexpress.com/azasetron.html]
- A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [URL: https://www.hindawi.com/journals/jchem/2021/6690768/]
- This compound | 123040-16-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8706748.htm]
- (PDF) Simultaneous Determination of Dexamethasone, Ondansetron, Granisetron, Tropisetron, and Azasetron in Infusion Samples by HPLC with DAD Detection - ResearchGate. [URL: https://www.researchgate.net/publication/313837260_Simultaneous_Determination_of_Dexamethasone_Ondansetron_Granisetron_Tropisetron_and_Azasetron_in_Infusion_Samples_by_HPLC_with_DAD_Detection]
- A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8259976/]
- Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5564618/]
- The Significance of Acid/Base Properties in Drug Discovery - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4850280/]
- (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Azasetron - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azasetron | C17H20ClN3O3 | CID 2264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Y 25130 | C17H21Cl2N3O3 | CID 115000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of the 5-HT3 Receptor Antagonist this compound [jcpu.cpu.edu.cn]
- 8. prepchem.com [prepchem.com]
- 9. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN101786963B - Synthesis method of Azasetron intermediate - Google Patents [patents.google.com]
- 12. Development of potent serotonin-3 (5-HT3) receptor antagonists. II. Structrue-activity relationships of N-(1-benzyl-4-methylhexahydro-1H-1,4- diazepin-6-yl)carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. philadelphia.edu.jo [philadelphia.edu.jo]
- 15. axonmedchem.com [axonmedchem.com]
An In-depth Technical Guide on the In Vitro and In Vivo Effects of Azasetron Hydrochloride
Introduction: The Clinical Imperative for Potent Antiemesis
The advent of cytotoxic chemotherapy and radiotherapy, while revolutionary in cancer treatment, brought with it the significant burden of nausea and vomiting.[1][2] This not only severely impacts a patient's quality of life but can also lead to treatment non-compliance. The discovery of the role of the 5-hydroxytryptamine-3 (5-HT3) receptor in the emetic reflex was a watershed moment in supportive care for cancer patients.[2][3][4] Azasetron hydrochloride, a potent and selective 5-HT3 receptor antagonist, emerged as a key therapeutic agent in the management of chemotherapy-induced nausea and vomiting (CINV), radiation-induced nausea and vomiting (RINV), and postoperative nausea and vomiting (PONV).[1][5] This guide provides a detailed examination of the preclinical evaluation of this compound, contrasting its effects in controlled in vitro environments with its functional efficacy in complex in vivo models.
The Molecular Target: Understanding the 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) plays a pivotal role in initiating the vomiting reflex.[4] Enterochromaffin cells in the gastrointestinal tract release serotonin in response to cytotoxic agents, which then activates 5-HT3 receptors on vagal afferent nerves.[1][2][4] This signal is transmitted to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately inducing emesis.[2][4][6] this compound exerts its antiemetic effect by competitively and selectively blocking these 5-HT3 receptors, thereby interrupting this signaling cascade.[1][7]
Caption: A typical workflow for evaluating an antiemetic drug in vivo.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound is a key determinant of its in vivo efficacy. Studies have shown that orally administered Azasetron has a high bioavailability of approximately 90%. [8]A significant portion (60-70%) of the administered dose is excreted unchanged in the urine, indicating that it is not extensively metabolized. [8]This favorable pharmacokinetic profile contributes to its reliable antiemetic effects.
| Pharmacokinetic Parameter | Description | Value for Azasetron |
| Bioavailability (Oral) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | ~90% [8] |
| Excretion | The primary route of elimination from the body. | 60-70% excreted as unmetabolized form in urine [8] |
Bridging the Gap: Correlating In Vitro and In Vivo Data
A crucial aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. For this compound, its high affinity for the 5-HT3 receptor, as determined by in vitro binding assays, translates to potent antiemetic effects in animal models at clinically relevant doses. [9]The ability to effectively block the 5-HT3 receptor in a cellular context is a strong predictor of its capacity to inhibit the emetic reflex in a whole organism.
However, it is important to note that the in vivo environment introduces complexities not present in in vitro systems. Factors such as drug metabolism, plasma protein binding, and tissue distribution can all influence the concentration of the drug at the receptor site and, consequently, its therapeutic effect. For instance, while some 5-HT3 antagonists show good correlation between plasma and cerebrospinal fluid concentrations, Azasetron has been found to have less brain distribution. [10]
Clinical Significance and Future Directions
The robust preclinical data from both in vitro and in vivo studies have established this compound as a highly effective and safe antiemetic agent. [11][12][13]It is widely used in clinical practice, particularly in Japan, for the prevention of nausea and vomiting associated with cancer therapies. [9][11] Ongoing research continues to explore the full therapeutic potential of 5-HT3 receptor antagonists. For example, the R-enantiomer of azasetron, known as Arazasetron besylate (SENS-401), is being investigated for its potential to prevent hearing loss associated with acoustic trauma and cisplatin-induced ototoxicity. [9]Furthermore, studies are exploring potential differences in the pharmacological actions of various 5-HT3 receptor antagonists and how these might translate to clinical efficacy. [12]Some research suggests that certain 5-HT3 antagonists may also modulate the activity of other receptors, such as the NK-1 receptor, which could contribute to their efficacy against delayed emesis. [14][15][16]
Conclusion
The journey of this compound from a promising molecule to a clinically valuable antiemetic is a testament to the power of a rigorous and integrated preclinical evaluation process. The precise quantification of its high affinity for the 5-HT3 receptor in vitro provided a strong mechanistic rationale for its development. Subsequent validation of its potent antiemetic effects in relevant in vivo models, coupled with a favorable pharmacokinetic profile, confirmed its therapeutic potential. This comprehensive understanding of both the in vitro and in vivo effects of this compound is essential for its optimal clinical use and for guiding the development of the next generation of antiemetic therapies.
References
- Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. Pharmacology & Therapeutics. [Link]
- What is the mechanism of this compound?
- What is this compound used for?
- Antiemetics, Selective 5-HT3 Antagonists.
- Azasetron. Wikipedia. [Link]
- 5-HT3 antagonist. Wikipedia. [Link]
- Cisplatin-induced emesis: Systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists.
- Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists. PubMed. [Link]
- Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew). Frontiers in Pharmacology. [Link]
- Serotonin Antagonist: What It Is, Uses, Side Effects & Risks. Cleveland Clinic. [Link]
- 5-HT3 receptor antagonists for the treatment of nausea/vomiting.
- Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. PubMed Central. [Link]
- Evaluating the various phases of cisplatin‑induced emesis in rats.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy. PubMed. [Link]
- [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP]. PubMed. [Link]
- [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cispl
- A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy. PubMed Central. [Link]
- The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo. The Journal of Pharmacology and Experimental Therapeutics. [Link]
- [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. PubMed. [Link]
- [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP]. PubMed. [Link]
- In Vitro and In Vivo Ligand Binding to the 5HT3 Serotonin Receptor Characterised by Time-Resolved Fluorescence Spectroscopy.
- Receptor Binding Assays.
- The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo.
- Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
- Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
- The antiemetic 5-HT3 receptor antagonist Palonosetron inhibits substance P-mediated responses in vitro and in vivo. PubMed. [Link]
- A randomized controlled non-inferiority study comparing the antiemetic effect between intravenous granisetron and oral azasetron based on estimated 5-HT3 receptor occupancy. PubMed. [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azasetron - Wikipedia [en.wikipedia.org]
- 10. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The antiemetic 5-HT3 receptor antagonist Palonosetron inhibits substance P-mediated responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Azasetron Hydrochloride: A High-Affinity Ligand for Probing Central 5-HT3 Receptor Function
An In-Depth Technical Guide for CNS Researchers
Abstract
Azasetron hydrochloride, a potent and selective 5-HT3 receptor antagonist, has been extensively utilized for its antiemetic properties in clinical settings.[1] Its high binding affinity for the 5-HT3 receptor, including in central nervous system (CNS) tissues, alongside favorable pharmacokinetic properties such as high oral bioavailability and a longer half-life compared to first-generation setrons, positions it as a compelling candidate for a tool compound in CNS research.[2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and a detailed roadmap for its evaluation as a tool for investigating the role of 5-HT3 receptors in CNS functions such as anxiety and cognition. While direct evidence of its blood-brain barrier permeability remains to be fully elucidated, this guide presents the existing preclinical data suggesting central activity and offers detailed, field-proven protocols for researchers to rigorously assess its CNS effects.
Introduction: The Case for this compound in CNS Research
The 5-HT3 receptor, a ligand-gated ion channel, is a well-established modulator of neurotransmission in both the peripheral and central nervous systems.[4] Its involvement in CNS processes, including mood, cognition, and reward pathways, has made it a significant target for drug discovery.[5] While compounds like ondansetron have been explored for their CNS effects, this compound offers a distinct pharmacological profile that warrants dedicated investigation.[6]
Azasetron is a benzamide derivative with a different chemical structure from indole-type 5-HT3 receptor antagonists like ondansetron and granisetron.[3] It exhibits high affinity for the 5-HT3 receptor, with a reported pKi of 9.27 and a Ki value of 2.9 nM in rat cortex.[7][8] Furthermore, its pharmacokinetic profile, characterized by approximately 90% oral bioavailability and a half-life of 5.4 hours, suggests it could be a stable and reliable tool for in vivo studies.[2][3]
A key consideration for any CNS tool compound is its ability to cross the blood-brain barrier (BBB). While azasetron's primary clinical application is as an antiemetic, targeting both peripheral and central sites like the chemoreceptor trigger zone, direct, quantitative evidence of its brain parenchyma penetration is limited.[1][6] However, a preclinical study has demonstrated that azasetron can reduce cocaine-induced behavioral sensitization in mice, suggesting it does exert effects within the CNS.[9] This guide, therefore, presents azasetron as a high-potential tool compound and provides the necessary experimental framework to definitively characterize its CNS activity.
Mechanism of Action: Targeting the 5-HT3 Receptor
The 5-HT3 receptor is a pentameric ligand-gated ion channel permeable to cations, primarily Na+ and K+, and to a lesser extent, Ca2+.[10] Its activation by serotonin leads to rapid neuronal depolarization. In the CNS, 5-HT3 receptors are located on the terminals of various neurons, where they modulate the release of several neurotransmitters, including dopamine and GABA.[4]
Azasetron acts as a competitive antagonist at the 5-HT3 receptor, preventing serotonin from binding and thereby inhibiting the downstream signaling cascade.[2] This blockade can have profound effects on neuronal circuits involved in anxiety, cognition, and other CNS processes.
Quantitative Pharmacological Profile
A summary of the key in vitro binding affinities for this compound is presented below. This data is essential for designing robust in vitro and in vivo experiments.
| Parameter | Value | Species | Tissue/System | Reference |
| pKi | 9.27 | - | - | [7] |
| Ki | 0.33 nM | Rat | Small Intestine | [2] |
| Ki | 2.9 nM | Rat | Cortex | [8] |
Experimental Protocols for CNS Evaluation
To rigorously assess the potential of this compound as a CNS research tool, a series of in vitro and in vivo experiments are necessary. The following protocols provide a validated starting point for researchers.
In Vitro Characterization
This assay determines the binding affinity of azasetron to the 5-HT3 receptor in a CNS-relevant context.
Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT3A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
[3H]Granisetron (Radioligand).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Protocol:
-
Prepare cell membranes from HEK293-h5-HT3A cells.
-
In a 96-well plate, add in order:
-
Binding buffer.
-
A range of concentrations of this compound (or vehicle for total binding).
-
A fixed concentration of [3H]Granisetron (typically at its Kd).
-
Cell membrane preparation.
-
-
For non-specific binding, add a high concentration of a non-labeled 5-HT3 antagonist (e.g., granisetron).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
This functional assay measures the ability of azasetron to antagonize serotonin-induced calcium influx through the 5-HT3 receptor channel.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
HEK293 cells expressing the human 5-HT3A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Serotonin (Agonist).
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence microplate reader.
Protocol:
-
Plate cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Add varying concentrations of this compound to the wells and incubate.
-
Add a fixed concentration of serotonin (typically the EC80) to stimulate the receptor.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the IC50 value by plotting the inhibition of the serotonin response against the concentration of azasetron.
In Vivo Behavioral Assessment
The following behavioral assays are standard for assessing anxiety-like behavior and cognition in rodents.
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Objective: To evaluate the anxiolytic potential of this compound in mice.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound (e.g., 0.1, 0.5, 1 mg/kg, intraperitoneally) or vehicle 30 minutes before the test. A positive control, such as diazepam (1-2 mg/kg, i.p.), should also be included.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Fear conditioning is a form of associative learning where an animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), such as a mild foot shock.
Objective: To assess the effect of this compound on fear memory formation and extinction.
Apparatus: A conditioning chamber with a grid floor for delivering the foot shock and a speaker for the auditory cue.
Protocol:
-
Habituation: Place the animal in the conditioning chamber for a few minutes on the day before conditioning.
-
Conditioning: On the conditioning day, place the animal in the chamber. After a baseline period, present the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 0.5 mA, 2-second foot shock). Repeat this pairing several times. Administer this compound or vehicle before this session.
-
Contextual Fear Testing: 24 hours later, place the animal back into the same chamber and measure freezing behavior in the absence of the CS and US.
-
Cued Fear Testing: 48 hours after conditioning, place the animal in a novel context and present the CS (tone) without the US. Measure freezing behavior.
-
Extinction: On subsequent days, repeatedly present the CS in the novel context without the US and measure the reduction in freezing behavior (extinction).
-
An alteration in freezing behavior during any of these phases would indicate an effect of azasetron on learning, memory, or extinction.
Discussion and Future Directions
This compound presents a compelling profile for a CNS research tool: high affinity and selectivity for the 5-HT3 receptor, favorable pharmacokinetics, and existing evidence of central activity. The primary unanswered question is the extent of its BBB penetration. The experimental workflow outlined in this guide provides a clear path to addressing this critical knowledge gap.
Should azasetron demonstrate significant brain exposure, it would be an invaluable tool for dissecting the role of 5-HT3 receptors in a wide range of CNS functions and disorders. Its distinct chemical structure and longer half-life compared to ondansetron may offer unique advantages in certain experimental paradigms. Future research should also explore its effects on neurotransmitter systems in specific brain regions, such as the prefrontal cortex, hippocampus, and amygdala, to further elucidate its mechanism of action within the CNS.
Conclusion
While primarily known as an antiemetic, this compound possesses the key pharmacological attributes of a potent and selective 5-HT3 receptor antagonist that make it a highly promising candidate for a CNS research tool. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to systematically evaluate its CNS effects. By rigorously characterizing its BBB permeability and its impact on behavior and neurochemistry, the scientific community can unlock the full potential of this compound in advancing our understanding of the central serotonergic system.
References
- Patsnap Synapse. (2024, June 14). What is this compound used for?
- Miyake, A., Furuichi, K., & Koyama, M. (1997). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats. Japanese Journal of Pharmacology, 73(4), 357-360.
- Yun, M. J., Kim, Y. H., & Kim, A. R. (2010). Comparison of Azasetron and Ondansetron for Preventing Postoperative Nausea and Vomiting in Patients Undergoing Gynecological Laparoscopic Surgery. Yonsei Medical Journal, 51(1), 128-133.
- Tsukagoshi, S. (1999). [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. Gan to Kagaku Ryoho. Cancer & Chemotherapy, 26(7), 1001-1008.
- Iijima, M., & Chaki, S. (2006). Effects of osemozotan, ritanserin and azasetron on cocaine-induced behavioral sensitization in mice. Pharmacology, Biochemistry and Behavior, 85(2), 465-471.
- Okuyama, K., Ikeda, Y., & Yamada, Y. (2010). A randomized controlled non-inferiority study comparing the antiemetic effect between intravenous granisetron and oral azasetron based on estimated 5-HT3 receptor occupancy. Supportive Care in Cancer, 18(10), 1307-1313.
- Wikipedia. (n.d.). Azasetron.
- Wang, X., & Li, W. (2014). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. In Blood-Brain Barrier in Health and Disease, Volume One (pp. 31-48). Humana Press.
- PubChem. (n.d.). Azasetron.
- Gerstner, E. R., & Fine, R. L. (2007). Tissue concentration of systemically administered antineoplastic agents in human brain tumors. Journal of Neuro-oncology, 85(3), 319-327.
- Wikipedia. (n.d.). 5-HT receptor.
- Ye, J. H., Ponnudurai, R., & Schaefer, R. (2001). Ondansetron: A Selective 5-HT3 Receptor Antagonist and Its Applications in CNS-Related Disorders. CNS Drug Reviews, 7(2), 199-213.
Sources
- 1. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Azasetron and Ondansetron for Preventing Postoperative Nausea and Vomiting in Patients Undergoing Gynecological Laparoscopic Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azasetron - Wikipedia [en.wikipedia.org]
- 4. [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of ondansetron, a 5-HT3 receptor antagonist, on cognition in rodents and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP3297628B1 - Azasetron for use in the treatment of hearing loss - Google Patents [patents.google.com]
- 8. Effects of ondansetron on short-term memory retrieval in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of osemozotan, ritanserin and azasetron on cocaine-induced behavioral sensitization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Itasetron (DAU 6215) prevents age-related memory deficits in the rat in a multiple choice avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Novel Therapeutic Avenues for Azasetron Hydrochloride: A Preclinical Technical Guide
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
Azasetron hydrochloride, a cornerstone in the management of chemotherapy-induced nausea and vomiting, is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] While its efficacy in this indication is well-established, emerging preclinical evidence suggests that the therapeutic potential of its stereoisomers may extend beyond this singular mechanism. This technical guide synthesizes the current understanding of Azasetron's pharmacology and delves into the preclinical exploration of a novel target for its R-enantiomer, Arazasetron (SENS-401): calcineurin. We provide a comprehensive overview of the methodologies and experimental frameworks necessary to investigate these burgeoning therapeutic avenues, aiming to equip researchers with the knowledge to further probe the multifaceted pharmacological profile of this important compound.
Introduction: Beyond the 5-HT3 Receptor
This compound is a first-generation 5-HT3 receptor antagonist, or "setron," clinically utilized for its antiemetic properties.[1] Its mechanism of action has traditionally been attributed to the blockade of 5-HT3 receptors in the gastrointestinal tract and the central nervous system, which are pivotal in the vomiting reflex.[1][3] this compound is a racemic mixture, containing both R- and S-enantiomers.[4] While the racemic mixture has demonstrated high affinity and selectivity for the 5-HT3 receptor, recent preclinical investigations have shifted focus to the individual enantiomers, revealing unexpected pharmacological activities.[5][6]
A significant breakthrough has been the identification of the R-enantiomer, Arazasetron (also known as SENS-401), as an inhibitor of calcineurin, a calcium/calmodulin-dependent serine/threonine protein phosphatase. This discovery has opened up new therapeutic possibilities for Azasetron, particularly in the realm of otoprotection. Preclinical studies have demonstrated the potential of Arazasetron to mitigate hearing loss induced by cisplatin and acoustic trauma.
This guide will provide an in-depth exploration of the preclinical studies surrounding this novel target of Arazasetron and will detail the experimental protocols required to further investigate this and other potential off-target effects of this compound.
The Established Pharmacology of this compound
This compound's primary mechanism of action is the competitive and selective antagonism of the 5-HT3 receptor.[1][5] This ligand-gated ion channel is crucial for mediating the emetic signals induced by chemotherapeutic agents.
Binding Affinity and Potency
Preclinical studies have consistently demonstrated the high affinity of Azasetron for the 5-HT3 receptor.
| Compound | Receptor | Parameter | Value | Source |
| This compound | 5-HT3 | Ki | 0.33 nM | [5] |
| Azasetron HCl | 5-HT3 | IC50 | 0.33 nM | [7] |
A Novel Frontier: Arazasetron (R-Azasetron) as a Calcineurin Inhibitor
The most compelling evidence for a novel target of an Azasetron component comes from the investigation of its R-enantiomer, Arazasetron (SENS-401). Preclinical research has identified Arazasetron as an inhibitor of calcineurin, a key enzyme in various cellular signaling pathways.
The Calcineurin Signaling Pathway
Calcineurin is a protein phosphatase that plays a critical role in T-cell activation, neuronal development, and muscle growth. Its dysregulation has been implicated in a range of pathologies.
Caption: Calcineurin signaling pathway and the inhibitory action of Arazasetron.
Preclinical Evidence for Otoprotection
The calcineurin-inhibiting activity of Arazasetron has been linked to its otoprotective effects in preclinical models of hearing loss.
Cisplatin, a widely used chemotherapeutic agent, is known to cause significant hearing loss. Preclinical studies in rats have shown that Arazasetron can mitigate this ototoxicity.
Exposure to loud noise can lead to permanent hearing damage. Arazasetron has also demonstrated protective effects in animal models of acoustic trauma-induced hearing loss.
Methodologies for Investigating Novel Targets
To further explore the novel targets of this compound and its enantiomers, a systematic preclinical investigation is warranted. This section outlines key experimental protocols.
In Vitro Assays for Novel Target Identification
A broad receptor profiling screen is the first step in identifying potential off-target interactions of racemic this compound. This involves testing the compound against a large panel of receptors, ion channels, transporters, and enzymes.
Experimental Workflow:
Caption: Workflow for identifying novel targets of this compound.
To confirm and quantify the inhibitory effect of Azasetron and its enantiomers on calcineurin, a direct enzymatic assay is essential.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, calmodulin, and the RII phosphopeptide substrate.
-
Sample Preparation: Prepare lysates from cells or tissues of interest.
-
Assay Setup: In a 96-well plate, add assay buffer, calmodulin, and the test compound (Azasetron HCl or its enantiomers) at various concentrations.
-
Enzyme Addition: Add purified calcineurin or cell lysate to each well.
-
Reaction Initiation: Start the reaction by adding the phosphopeptide substrate.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Phosphate Detection: Stop the reaction and measure the released inorganic phosphate using a malachite green-based detection reagent.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Models for Functional Assessment
This model is crucial for evaluating the otoprotective effects of compounds in vivo.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week.
-
Baseline Auditory Assessment: Measure baseline hearing thresholds using Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAE).
-
Drug Administration: Administer the test compound (e.g., Arazasetron) orally or via injection prior to and following cisplatin administration.
-
Cisplatin Induction: Induce ototoxicity with a single intraperitoneal injection of cisplatin (e.g., 16 mg/kg).
-
Follow-up Auditory Assessment: Measure ABR and DPOAE at defined time points post-cisplatin injection.
-
Histological Analysis: At the end of the study, collect cochlear tissues for histological examination of hair cell damage.
ABR is an electrophysiological measurement that assesses the function of the auditory nerve and brainstem pathways.
Step-by-Step Protocol:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent.
-
Electrode Placement: Place subdermal needle electrodes at the vertex, mastoid, and a ground location.
-
Stimulus Presentation: Deliver acoustic stimuli (clicks or tone bursts) of varying frequencies and intensities to the ear canal.
-
Signal Recording and Averaging: Record and average the electrical responses from the electrodes.
-
Threshold Determination: Determine the hearing threshold as the lowest stimulus intensity that elicits a discernible ABR waveform.
Future Directions and Conclusion
The discovery of calcineurin inhibition by Arazasetron marks a paradigm shift in our understanding of Azasetron's pharmacology. It underscores the importance of investigating the individual enantiomers of racemic drugs to uncover novel therapeutic activities. Future research should focus on a comprehensive off-target profiling of racemic this compound to identify other potential molecular targets. Furthermore, the clinical relevance of Arazasetron's otoprotective effects warrants further investigation in human trials.
This guide provides a foundational framework for researchers to embark on these exciting avenues of discovery. By employing the detailed methodologies outlined herein, the scientific community can continue to unlock the full therapeutic potential of this compound and its components, potentially leading to novel treatments for a range of debilitating conditions.
References
- Katayama, K., et al. (1997). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats. Japanese journal of pharmacology, 73(4), 357-360. [Link]
- Patsnap Synapse. (2024). What is this compound used for? [Link]
- Wikipedia. Azasetron. [Link]
- Tricco, A. C., et al. (2015). Comparative safety of serotonin (5-HT3) receptor antagonists in patients undergoing surgery: a systematic review and network meta-analysis.
- Roila, F. (1998). 5-HT3 receptor antagonists: differences and similarities. Supportive care in cancer, 6(2), 101-106. [Link]
- Semantic Scholar. Are all 5-HT3 receptor antagonists the same? [Link]
- National Center for Biotechnology Information. (2023). Antiemetics, Selective 5-HT3 Antagonists.
- Tsukagoshi, S. (1999). [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. Gan to kagaku ryoho. Cancer & chemotherapy, 26(7), 1001-1008. [Link]
- precisionFDA. This compound. [Link]
- European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]
- Inotiv. (2023).
- Agranat, I., & D'Acquarica, I. (2025). Racemic drugs are not necessarily less efficacious and less safe than their single-enantiomer components. European journal of pharmaceutical sciences, 107082. [Link]
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]
- Tehrani, D. M., et al. (2023). In silico and in vitro studies confirm Ondansetron as a novel acetylcholinesterase and butyrylcholinesterase inhibitor. Scientific reports, 13(1), 643. [Link]
- National Center for Biotechnology Information. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological sciences, 171(1), 38-51. [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Azasetron - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GSRS [precision.fda.gov]
- 5. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azasetron = 98 HPLC 123040-16-4 [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
A Technical Guide to Utilizing Azasetron Hydrochloride in Preclinical Models of Chemotherapy-Induced Emesis
For: Researchers, scientists, and drug development professionals investigating antiemetic therapies.
Executive Summary
Chemotherapy-Induced Nausea and Vomiting (CINV) remains a significant challenge in oncology, impacting patient quality of life and treatment compliance. The development of effective antiemetic drugs relies on robust and reproducible preclinical models that accurately mimic the clinical condition. This technical guide provides an in-depth exploration of azasetron hydrochloride, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, as a tool for investigating chemotherapy-induced emesis (CIE) models. We will delve into the underlying mechanisms of CIE, the pharmacology of azasetron, and provide detailed, field-proven protocols for its application in both emetic and non-emetic species. This guide is designed to equip researchers with the necessary knowledge to design, execute, and interpret studies aimed at evaluating novel antiemetic compounds.
The Pathophysiology of Chemotherapy-Induced Emesis: The Serotonin Connection
The emetic response to chemotherapy is a complex neurobiological process.[1] Many cytotoxic agents cause damage to the enterochromaffin cells in the gastrointestinal (GI) tract, triggering a massive release of serotonin (5-HT).[2][3][4] This surge of 5-HT activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately initiating the vomiting reflex.[2][3][4][5]
The 5-HT3 receptor, a ligand-gated ion channel, plays a pivotal role in the acute phase of CINV, which occurs within the first 24 hours of chemotherapy administration.[6][7][8] Antagonists that block this receptor are a cornerstone of antiemetic therapy.[7][9]
The 5-HT3 Receptor Signaling Pathway
The binding of serotonin to the 5-HT3 receptor opens a non-selective cation channel, leading to the influx of sodium and calcium ions and subsequent depolarization of the neuron.[6] This electrical signal propagates along the vagus nerve to the central nervous system, triggering the sensation of nausea and the motor act of vomiting.[6]
Caption: Mechanism of Chemotherapy-Induced Emesis and Azasetron Action.
This compound: A Potent 5-HT3 Receptor Antagonist
This compound is a highly selective and potent antagonist of the 5-HT3 receptor, with a pKi of 9.27.[10][11] It effectively inhibits the binding of serotonin to these receptors, thereby preventing the initiation of the emetic cascade.[12] Marketed in Japan under the trade name "Serotone", it is used clinically to manage nausea and vomiting induced by chemotherapy.[10][11][13][14][15]
Pharmacokinetic Profile
Azasetron exhibits favorable pharmacokinetic properties. A significant portion, approximately 60-70%, of an administered dose is excreted unchanged in the urine.[16] It demonstrates high oral bioavailability, around 90%, due to a saturable transport mechanism in the small intestine.[16]
| Parameter | Value | Source |
| Target | 5-HT3 Receptor | [17] |
| Ki | 0.33 nM | [12] |
| Bioavailability (Oral) | ~90% | [10][16] |
| Excretion | 60-70% unmetabolized in urine | [16] |
Table 1: Key Pharmacological and Pharmacokinetic Parameters of Azasetron.
Preparation for Preclinical Studies
This compound is soluble in water.[18][19] For injection, it can be dissolved in sterile water or saline.[20] A typical stock solution can be prepared at 20 mg/mL in water with the aid of ultrasonication.[18]
Preclinical Models of Chemotherapy-Induced Emesis
The choice of animal model is critical for the successful investigation of antiemetic compounds. Ferrets are considered the "gold standard" for emesis research due to their well-developed emetic reflex.[21][22] Rodents, such as rats, do not vomit but exhibit a behavior known as pica—the consumption of non-nutritive substances like kaolin—which is a reliable surrogate for nausea and emesis.[23][24][25][26][27][28][29]
Sources
- 1. ccjm.org [ccjm.org]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. Vomiting - Wikipedia [en.wikipedia.org]
- 6. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
- 7. 5-HT3 receptors as important mediators of nausea and vomiting due to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azasetron - Wikipedia [en.wikipedia.org]
- 11. Azasetron [medbox.iiab.me]
- 12. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. CN102670495B - this compound injection and preparation method thereof - Google Patents [patents.google.com]
- 21. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 23. Effects of cyclophosphamide on the kaolin consumption (pica behavior) in five strains of adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The anti-cancer drug-induced pica in rats is related to their clinical emetogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Appropriateness of kaolin consumption as an index of motion sickness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Running induces nausea in rats: Kaolin intake generated by voluntary and forced wheel running - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Chemotherapy-induced kaolin intake is increased by lesion of the lateral parabrachial nucleus of the rat - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Primary Target: A Technical Guide to Characterizing the Molecular Interactions of Azasetron Hydrochloride
Abstract
Azasetron hydrochloride is a potent and highly selective serotonin 5-HT3 receptor antagonist, established as a cornerstone for managing chemotherapy-induced nausea and vomiting.[1][2][3] Its clinical efficacy is attributed to the specific blockade of 5-HT3 receptors in the central and peripheral nervous systems.[1] However, a comprehensive understanding of any pharmaceutical agent requires rigorous investigation beyond its primary therapeutic target. This guide delineates the scientific rationale and technical methodologies for identifying and characterizing the complete molecular interaction profile of Azasetron, a process critical for anticipating potential side effects, uncovering new therapeutic applications, and satisfying regulatory safety pharmacology requirements. While Azasetron is noted for its high selectivity, this document provides the framework for confirming and extending our knowledge of its molecular behavior, using known effects of the broader 'setron' class as a case study for targeted investigation.
The Imperative of Polypharmacology in a "Selective" Agent
In modern drug development, the concept of "one drug, one target" is increasingly viewed as an oversimplification. Most small molecules interact with multiple biological targets, a phenomenon known as polypharmacology. These secondary interactions, or "off-targets," can be responsible for adverse drug reactions (ADRs) or, in some cases, provide opportunities for drug repositioning.
For a compound like Azasetron, which exhibits high affinity for its primary target (Ki value of 0.33 nM for the 5-HT3 receptor), the goal of off-target profiling is twofold[4]:
-
De-risking: To proactively identify potential safety liabilities, particularly those common to the drug class, such as cardiovascular ion channel interactions.[5]
-
Opportunity Discovery: To uncover novel mechanisms of action that could be exploited for new therapeutic indications.
This guide provides the strategic and methodological workflow for achieving a comprehensive off-target profile for this compound.
A Multi-Pillar Approach to Off-Target Identification
A robust strategy for identifying off-target interactions is not a single experiment but a multi-stage, iterative process. It begins with broad, predictive methods and funnels down to specific, functional validation. This approach ensures that resources are used efficiently while maximizing the probability of identifying biologically relevant interactions.
The core workflow involves three pillars: In Silico Prediction, In Vitro Screening, and Functional Characterization.
Figure 1: A three-pillar workflow for systematic off-target identification.
Known Selectivity Profile of Azasetron
Azasetron is well-documented as a potent and selective 5-HT3 receptor antagonist.[3][5] Preclinical studies have established its high affinity for this receptor, which is a ligand-gated ion channel.
| Target | Binding Affinity (Ki) | Species/Tissue | Reference |
| 5-HT3 Receptor | 0.33 nM | Rat Small Intestine | [4] |
| 5-HT3 Receptor (pKi) | 9.27 | (Not specified) | [6] |
pKi is the negative logarithm of the Ki value. A pKi of 9.27 corresponds to a Ki of approximately 0.54 nM.
While comprehensive screening data is not widely published, it is generally reported that Azasetron has low affinity for other neurotransmitter receptors, including dopamine, histamine, and muscarinic acetylcholine receptors. However, for a thorough risk assessment, these qualitative statements must be substantiated with quantitative data from broad screening panels.
Potential Molecular Targets for Investigation
Based on the known pharmacology of the 'setron' class and general safety concerns in drug development, a focused investigation for Azasetron should prioritize cardiovascular ion channels.
Cardiovascular Ion Channels: The hERG Case Study
A critical aspect of preclinical safety pharmacology is the assessment of a compound's potential to delay cardiac repolarization, which can lead to QT interval prolongation and life-threatening arrhythmias like Torsades de Pointes. The primary molecular target responsible for this adverse effect is the potassium ion channel encoded by the human Ether-à-go-go-Related Gene (hERG).
Several 5-HT3 antagonists have been shown to interact with cardiac ion channels, including hERG.[7] This establishes a clear rationale for prioritizing the investigation of Azasetron's effect on this channel.
Figure 2: The role of the hERG channel in cardiac repolarization and its potential as an off-target liability.
The investigation into Azasetron's effect on the hERG channel serves as a paradigm for characterizing other potential off-target interactions. The key question is not just if it binds, but at what concentration and with what functional consequence.
Experimental Protocols for Off-Target Validation
To move from prediction to validation, specific, robust, and reproducible experimental protocols are required. Below are representative methodologies for quantifying binding affinity and functional impact.
Protocol: Radioligand Binding Competition Assay
This protocol is the gold standard for determining the binding affinity (Ki) of a test compound (Azasetron) for a specific receptor target. It measures the ability of the unlabeled test compound to displace a known radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for a panel of off-target receptors.
Methodology:
-
Preparation of Receptor Membranes:
-
Homogenize tissue or cultured cells known to express the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Assay Setup (96-well plate format):
-
To each well, add the following in order:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg).
-
50 µL of the test compound (Azasetron) at various concentrations (typically a 10-point, 5-log dilution series).
-
50 µL of a fixed concentration of the appropriate radioligand (e.g., [³H]-spiperone for dopamine D2 receptors).
-
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C filters) using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity trapped on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Use non-linear regression analysis (e.g., in Prism software) to determine the IC50 value (the concentration of Azasetron that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: hERG Channel Functional Assay via Automated Patch-Clamp Electrophysiology
This protocol directly measures the functional effect of Azasetron on the hERG potassium channel, providing crucial data for cardiovascular safety assessment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG channel current.
Methodology:
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK-293 cells).
-
Culture the cells under standard conditions until they reach appropriate confluency for the assay.
-
-
Automated Patch-Clamp Procedure (e.g., using a QPatch or Patchliner system):
-
Prepare a single-cell suspension and place it into the automated patch-clamp instrument.
-
The system will automatically establish whole-cell patch-clamp configurations.
-
-
Voltage Protocol and Current Measurement:
-
Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current. A typical protocol involves:
-
Holding the cell at a negative potential (e.g., -80 mV).
-
A depolarizing step to a positive potential (e.g., +20 mV) to open the channels.
-
A repolarizing step to a negative potential (e.g., -50 mV) to measure the characteristic tail current as channels close.
-
-
Establish a stable baseline recording of the hERG current in the vehicle control solution.
-
-
Compound Application:
-
Apply increasing concentrations of this compound to the cells via the instrument's integrated fluidics system.
-
Allow sufficient time at each concentration for the drug effect to reach a steady state.
-
-
Data Acquisition and Analysis:
-
Measure the peak tail current amplitude at each Azasetron concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline (vehicle) current.
-
Plot the percent inhibition against the log of the Azasetron concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This compound is a highly effective and selective 5-HT3 receptor antagonist. A thorough understanding of its pharmacology, however, mandates a systematic investigation of its potential off-target interactions. While existing data points towards a very clean profile, the principles of modern safety pharmacology demand quantitative confirmation.
The primary focus for further investigation should be on potential interactions with cardiovascular ion channels, particularly hERG, given the known class effects of some 5-HT3 antagonists. The methodologies outlined in this guide—from in silico prediction to in vitro binding and functional assays—provide a robust, industry-standard framework for conducting this analysis. The resulting data will not only solidify the safety profile of Azasetron but also ensure its optimal and safe use in patient populations, fulfilling the highest standards of scientific and clinical integrity.
References
- Patsnap Synapse. (2024). What is this compound used for?
- Tsukagoshi, S. (1999). [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. Nihon Yakurigaku Zasshi, 113(6), 367-374. [Link]
- Wikipedia. (2023). Azasetron.
- Miyake, A., Furuichi, A., & Koyama, Y. (1997). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats. Japanese Journal of Pharmacology, 73(4), 357-360. [Link]
- Wikipedia. (2023). 5-HT3 antagonist.
- Israili, Z. H. (2008). Clinical pharmacology of serotonin receptor type 3 (5-HT3) antagonists. Journal of Clinical Pharmacology, 48(4), 381-404. [Link]
- Sasaki, Y., et al. (1998). [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma]. Gan To Kagaku Ryoho, 25(8), 1197-1202. [Link]
- Kuryshev, Y. A., Brown, A. M., Wang, L., Benedict, C. R., & Rampe, D. (2000). Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels. The Journal of pharmacology and experimental therapeutics, 295(2), 614–620. [Link]
Sources
- 1. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azasetron - Wikipedia [en.wikipedia.org]
- 3. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. Comparative safety of serotonin (5-HT3) receptor antagonists in patients undergoing surgery: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ondansetron induced fatal ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Azasetron Hydrochloride Solubility in DMSO and Other Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Azasetron Hydrochloride
This compound is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] This class of drugs, often referred to as "setrons," plays a crucial role as antiemetics, particularly in managing nausea and vomiting induced by chemotherapy and radiotherapy.[1][3] The therapeutic efficacy of this compound stems from its ability to block 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain.[1][3][4][5] By competitively inhibiting the binding of serotonin to these receptors, this compound effectively interrupts the signaling cascade that initiates the vomiting reflex.[1][3][4]
From a chemical standpoint, this compound is a white crystalline solid with a molecular weight of 386.27 g/mol and a melting point of approximately 301-303°C.[6][7] Its chemical structure and properties dictate its solubility in various laboratory solvents, a critical consideration for in vitro and in vivo experimental design.
Mechanism of Action: A Visual Guide
The antiemetic effect of this compound is achieved through the targeted blockade of 5-HT3 receptors. The following diagram illustrates this signaling pathway.
Caption: Mechanism of Action of this compound
Solubility Profile of this compound
The choice of solvent is paramount for the successful preparation of stock solutions and subsequent experimental assays. The solubility of this compound in common laboratory solvents is summarized below. It is crucial to note the significant impact of water content on the solubility in dimethyl sulfoxide (DMSO).
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | ~20 mg/mL[8][9] | ~51.78 mM | Sonication may be required to achieve full dissolution.[8][9] |
| DMSO | ~2.22 mg/mL[8][9] | ~5.75 mM | Highly dependent on the purity of DMSO. Hygroscopic DMSO, which has absorbed moisture, will significantly decrease solubility.[9] Always use fresh, anhydrous DMSO. |
| Ethanol | Sparingly Soluble | Not Quantified | Qualitative data suggests limited solubility. |
| Methanol | Slightly Soluble[10] | Not Quantified | Qualitative data suggests limited solubility.[10] |
The Critical Role of Anhydrous DMSO
The discrepancy in reported solubility values for DMSO can be attributed to its hygroscopic nature. DMSO readily absorbs moisture from the atmosphere, which can significantly alter its solvent properties. For hydrophobic compounds like this compound, even a small percentage of water in DMSO can lead to a drastic reduction in solubility and potential precipitation of the compound. Therefore, for reproducible and accurate results, it is imperative to use anhydrous DMSO from a freshly opened bottle and to handle it in a manner that minimizes exposure to ambient moisture.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in Anhydrous DMSO
This protocol details the preparation of a 5 mM stock solution of this compound in anhydrous DMSO.
Caption: DMSO Stock Solution Workflow
Materials:
-
This compound (MW: 386.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculation: To prepare a 5 mM stock solution, you will need to dissolve 1.931 mg of this compound in 1 mL of anhydrous DMSO.
-
Calculation: 386.27 g/mol * 0.005 mol/L = 1.931 g/L = 1.931 mg/mL
-
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance and place it in a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, briefly sonicate the vial in a water bath until the solution is clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9] Crucially, all solutions should be protected from light to prevent degradation.[11]
Protocol 2: Preparation of an Aqueous Stock Solution
This protocol outlines the preparation of a 10 mg/mL aqueous stock solution of this compound.
Materials:
-
This compound
-
Deionized or distilled water
-
Calibrated analytical balance
-
Sterile conical tube or beaker
-
Magnetic stirrer and stir bar (optional)
-
Sonicator bath
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
Weighing: Weigh 10 mg of this compound and transfer it to a sterile container.
-
Dissolution: Add 1 mL of water to the container.
-
Mixing: Agitate the mixture. A magnetic stirrer can be used for larger volumes.
-
Sonication: To facilitate dissolution, place the container in a sonicator bath until the solution becomes clear.[8][9]
-
Sterilization: For cell culture or other sterile applications, filter the aqueous solution through a 0.22 µm sterile filter.
-
Storage: Aqueous solutions are less stable than DMSO stocks and should ideally be prepared fresh. If short-term storage is necessary, store at 4°C, protected from light, for no more than 24-48 hours.[11]
Stability Considerations
This compound solutions are susceptible to degradation, particularly when exposed to light.[11] Studies have shown a significant loss of concentration and a color change from colorless to pink in solutions exposed to room light.[11] Therefore, it is essential to protect all stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil.
For long-term storage, DMSO stock solutions are recommended and should be kept at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Aqueous solutions should be prepared fresh whenever possible.
Conclusion
A thorough understanding of the solubility and stability of this compound is fundamental for researchers in drug development and related scientific fields. The choice of solvent, particularly the use of anhydrous DMSO, and the protection of solutions from light are critical factors for obtaining accurate and reproducible experimental results. The protocols provided in these application notes offer a validated framework for the preparation and handling of this compound solutions.
References
- Wang, D. W., et al. (2015). Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration. OncoTargets and Therapy, 8, 2279–2285. [Link]
- DC Chemicals. Azasetron HCl. [Link]
- Wikipedia. 5-HT3 antagonist. [Link]
- YouTube. Serotonin 5-HT3 Receptor Antagonists in CINV. [Link]
- PubChem. Y 25130. [Link]
- precisionFDA. This compound. [Link]
- Wikipedia. Azasetron. [Link]
- Patsnap Synapse. What are 5-HT receptor antagonists and how do they work? [Link]
- AME Publishing Company.
- Smith, H. S. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting.
- National Center for Biotechnology Information. Light-Sensitive Injectable Prescription Drugs. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Light-Sensitive Injectable Prescription Drugs—2022. [Link]
- PubMed. Assessment of light stability of drugs in blood and plasma. [Link]
- National Center for Biotechnology Information.
Sources
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. Azasetron - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. What are 5-HT receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. This compound CAS 123040-69-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Y 25130 | C17H21Cl2N3O3 | CID 115000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | 123040-16-4 [amp.chemicalbook.com]
- 11. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Preparing Azasetron Hydrochloride Stock Solutions for In Vitro Assays
These application notes provide a comprehensive and technically sound guide for researchers, scientists, and drug development professionals on the preparation, handling, and quality control of Azasetron hydrochloride stock solutions intended for in vitro assays. By adhering to these protocols, researchers can ensure the consistency, reliability, and accuracy of their experimental results.
Introduction: Understanding this compound
This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor, with a reported IC50 of 0.33 nM.[1][2] This pharmacological activity makes it a crucial tool in studying the role of the 5-HT3 receptor in various physiological and pathological processes.[3] The 5-HT3 receptors are ligand-gated ion channels, and their activation is implicated in emesis (nausea and vomiting), particularly that induced by chemotherapy.[4][5] this compound is utilized in research to investigate these mechanisms and as an antiemetic agent.[6]
For in vitro studies, the accurate and consistent preparation of this compound stock solutions is paramount to obtaining reproducible data. This guide will detail the necessary steps, from understanding the compound's properties to implementing rigorous quality control measures.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is the foundation for preparing stable and accurate stock solutions. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₁Cl₂N₃O₃ | [7] |
| Molecular Weight | 386.27 g/mol | [7] |
| Appearance | White crystalline solid | [8] |
| Solubility in Water | 20 mg/mL (51.78 mM); requires sonication | [7][9] |
| Solubility in DMSO | 2.22 mg/mL (5.75 mM); requires sonication | [7] |
| Storage (Powder) | 4°C, sealed, away from moisture | [7] |
| Storage (In Solvent) | -80°C for up to 1 year | [1][9] |
Note: It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[1]
Mechanism of Action: 5-HT3 Receptor Antagonism
Azasetron exerts its effects by competitively binding to 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[4][5] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates these 5-HT3 receptors, initiating the vomiting reflex.[5] By blocking these receptors, Azasetron prevents serotonin from binding and initiating this signaling cascade.[4][10]
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps and decision points in the preparation and quality control of an this compound stock solution.
Caption: Workflow for preparing and validating this compound stock solutions.
Detailed Protocol for Preparing a 10 mM this compound Stock Solution in Water
This protocol provides a step-by-step method for preparing a 10 mM aqueous stock solution.
Materials and Reagents
-
This compound powder (≥98% purity)
-
Sterile, deionized, and nuclease-free water
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile, light-protected microcentrifuge tubes for aliquots
-
Personal protective equipment (lab coat, gloves, safety glasses)
Step-by-Step Procedure
-
Calculate the Required Mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 386.27 g/mol = 0.0386 g or 38.63 mg
-
-
Weighing: Accurately weigh 38.63 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile conical tube.
-
Dissolution:
-
Volume Adjustment: Carefully add sterile water to bring the final volume to 10 mL. Invert the tube several times to ensure homogeneity.
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is critical for preventing microbial contamination in cell-based assays.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation.[11][12]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term stability (up to one year).[1][9] For short-term storage (up to one month), -20°C is acceptable.[7]
-
Quality Control: Ensuring the Integrity of Your Stock Solution
A robust quality control process is essential for validating the prepared stock solution.[13][14]
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. A fresh solution should be colorless.[11] A change to a pinkish hue may indicate degradation, especially with light exposure.[11][12]
-
Concentration Verification (Optional but Recommended): The concentration of the stock solution can be verified using UV-Vis spectroscopy by measuring the absorbance at its maximum wavelength (λmax) of 302 nm and using a standard curve for quantification.[11]
-
pH Measurement: For aqueous solutions, the pH should be measured and recorded. A patent for an this compound injection suggests adjusting the pH to between 3.5 and 4.5 for stability.[15]
-
Assay Performance: The ultimate quality control check is the consistent performance of the compound in your in vitro assay. This can be monitored by including positive and negative controls in every experiment.[16][17]
Conclusion
The preparation of a reliable this compound stock solution is a critical first step in obtaining high-quality data from in vitro assays. By understanding the compound's chemical properties, following a precise protocol, and implementing stringent quality control measures, researchers can ensure the integrity and reproducibility of their experiments. Careful attention to details such as solvent choice, dissolution technique, and proper storage conditions will minimize variability and contribute to the overall success of the research.
References
- Wang, D. W., et al. (n.d.). Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration. PMC - NIH.
- Home Sunshine Pharma. (n.d.). This compound CAS 123040-69-7.
- ResearchGate. (n.d.). Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration.
- PubMed. (1997). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats.
- Thompson, A. J., & Lummis, S. C. R. (2007). The 5-HT3 receptor as a therapeutic target. PMC - PubMed Central.
- Wikipedia. (n.d.). Azasetron.
- PubChem. (n.d.). Azasetron.
- Google Patents. (n.d.). CN102440951B - this compound injection and preparation method thereof.
- Wikipedia. (n.d.). 5-HT3 antagonist.
- Vitrolife. (n.d.). Welcome to Vitrolife.
- Smith, H. S. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of Palliative Medicine.
- Extranet Systems. (n.d.). 6. Process control— introduction to quality control.
- Wang, T., et al. (2020). Quality by Design for Preclinical In Vitro Assay Development. PMC - NIH.
- InVivo Biosystems. (n.d.). Biological Quality Control Assay Validation Services.
- PubChem. (n.d.). Y 25130.
- Google Patents. (n.d.). CN102670495B - this compound injection and preparation method thereof.
- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Azasetron - Wikipedia [en.wikipedia.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound CAS 123040-69-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 10. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blog.sekisuidiagnostics.com [blog.sekisuidiagnostics.com]
- 14. extranet.who.int [extranet.who.int]
- 15. CN102440951B - this compound injection and preparation method thereof - Google Patents [patents.google.com]
- 16. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. invivobiosystems.com [invivobiosystems.com]
Application Note: A Comprehensive Guide to Assessing the Stability of Azasetron Hydrochloride in In Vitro Cell Culture Media
Abstract
Azasetron hydrochloride is a potent and selective 5-HT3 receptor antagonist widely used as an antiemetic.[1][2] Its application in preclinical research, particularly in cell-based assays, is expanding to investigate the role of 5-HT3 receptors in various cellular processes.[3][4] The integrity of such in vitro studies hinges on the stability of the compound in the experimental environment. This application note provides a detailed framework and robust protocols for researchers to evaluate the stability of this compound in common cell culture media. We delve into the underlying chemical principles of potential degradation, outline a comprehensive experimental design, and provide step-by-step methodologies for sample preparation and analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Scientific Principles & Key Considerations
A rigorous stability study is built upon a foundational understanding of the molecule's chemical properties and its potential interactions with the complex environment of cell culture media.
Physicochemical Properties of this compound
This compound (C₁₇H₂₀ClN₃O₃·HCl) is a white crystalline solid with a molecular weight of 386.3 g/mol .[5][6] Its structure contains several functional groups that are pertinent to its stability, most notably an amide linkage and a benzoxazine ring, which includes an embedded ester-like functionality. These groups can be susceptible to chemical degradation.
Potential Degradation Pathways
The primary degradation pathways for a molecule like azasetron in an aqueous, biologically-relevant matrix are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: This is a common degradation pathway for compounds containing ester and amide bonds.[7][8] In the case of azasetron, the amide bond or the benzoxazine ring could be susceptible to cleavage, especially when incubated at 37°C in a buffered aqueous solution like cell culture media.
-
Oxidation: While often less prevalent than hydrolysis, oxidative degradation can be initiated by reactive oxygen species that may be present in the media or generated by cellular processes.[8]
-
Photodegradation: Published studies have conclusively shown that this compound is sensitive to light. Exposure to room light can cause a significant loss of concentration and a visible color change from colorless to pink in solution.[9][10] This is a critical factor to control in any experimental setup.
Factors in Cell Culture Media Influencing Stability
Standard cell culture conditions introduce several variables that can impact drug stability:
-
Temperature: Incubators are maintained at 37°C to support cell growth. This elevated temperature, compared to room temperature (25°C) or refrigerated (4°C) storage, can accelerate chemical degradation kinetics.
-
pH: Culture media are typically buffered to a physiological pH of 7.2-7.4. This pH range can influence the rate of hydrolysis.
-
Media Components: Media are complex mixtures of salts, amino acids, vitamins, and glucose. The presence of fetal bovine serum (FBS) introduces proteins and enzymes (e.g., esterases) that could potentially metabolize or bind to the drug, affecting its effective concentration and stability.
-
Light Exposure: Standard laboratory lighting can be sufficient to induce photodegradation. Therefore, all solutions and experimental setups involving azasetron should be protected from light.[9][10]
Experimental Design & Rationale
A well-designed stability study should systematically evaluate the impact of the key factors identified above. This protocol is designed to be self-validating by including multiple controls and conditions.
Workflow for Azasetron Stability Assessment
The overall experimental workflow is designed to be systematic, moving from preparation to incubation, analysis, and interpretation.
Caption: Experimental workflow for assessing azasetron HCl stability.
Rationale for Parameter Selection
-
Media: Test at least two common media (e.g., DMEM and RPMI-1640) to assess any formulation-specific effects. For each medium, run parallel experiments with and without 10% FBS to determine the impact of serum components.
-
Concentration: Use a final concentration relevant to planned cell-based assays (e.g., 1-10 µM).
-
Time Points: A time course of 0, 4, 8, 24, 48, and 72 hours is recommended to capture both short-term and long-term degradation relevant to typical cell culture experiments.
-
Controls:
-
T=0 Control: The sample is processed immediately after spiking to represent 100% initial concentration.
-
Temperature Control: Incubate a parallel set of samples at 4°C to minimize thermal degradation, helping to isolate other effects.
-
Light Control: All incubations at 37°C should be performed in the dark (e.g., by wrapping plates/tubes in foil). A parallel set exposed to ambient lab light can be used to confirm photosensitivity.
-
Detailed Experimental Protocols
These protocols provide a step-by-step guide for conducting the stability study.
Protocol: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated, stable stock solution for accurate spiking into media.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) to prevent repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Protocol: Spiking and Incubation in Cell Culture Media
-
Objective: To prepare the test samples and incubate them under controlled conditions.
-
Materials: Prepared 10 mM Azasetron stock, sterile cell culture medium (e.g., DMEM + 10% FBS), sterile conical tubes or multi-well plates, aluminum foil.
-
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
In a sterile conical tube, add the required volume of medium.
-
Spike the medium with the 10 mM azasetron stock solution to achieve the desired final concentration (e.g., for 10 µM, add 10 µL of stock to 9.99 mL of media). Mix thoroughly by gentle inversion.
-
Immediately withdraw the "Time 0" sample aliquot as described in Protocol 3.3.
-
Dispense the remaining spiked media into the appropriate sterile vessels (e.g., tubes or wells of a plate).
-
Wrap the vessels securely in aluminum foil to protect from light.
-
Place the samples in a 37°C/5% CO₂ incubator.
-
Repeat for all media conditions and controls (e.g., media without FBS, samples stored at 4°C).
-
Protocol: Sample Collection and Preparation for Analysis
-
Objective: To collect samples at specified time points and process them to halt degradation and remove interfering substances.
-
Materials: Acetonitrile (HPLC grade), microcentrifuge tubes, vortex mixer, centrifuge.
-
Procedure:
-
At each designated time point (e.g., 4, 8, 24h), remove the corresponding sample vessel from the incubator.
-
Withdraw a 200 µL aliquot of the spiked medium and place it into a clean microcentrifuge tube.
-
Protein Precipitation (for samples containing FBS): Add 400 µL of ice-cold acetonitrile (a 2:1 ratio of acetonitrile to sample). This stops enzymatic reactions and precipitates serum proteins.[11] For serum-free samples, this step still serves to prepare the sample for injection.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Store the prepared samples at -20°C until HPLC analysis.
-
Protocol: Stability-Indicating HPLC-UV Method
-
Objective: To quantify the concentration of this compound using a method that can separate the parent drug from potential degradants.
-
Instrumentation & Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile, 50 mM KH₂PO₄ buffer, and triethylamine (25:74:1 v/v), with pH adjusted to 4.0 using phosphoric acid.[9]
-
HPLC-grade solvents and reagents.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 302 nm[9]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare a standard curve by diluting the azasetron stock solution in a mixture of culture medium and acetonitrile (1:2 ratio, to mimic the sample matrix) to concentrations ranging from 0.1 µM to 20 µM.
-
Run the standards to establish a calibration curve.
-
Analyze the collected samples from the stability study.
-
Crucial Step - Peak Purity: A stability-indicating method must demonstrate that the azasetron peak is free from co-eluting degradation products. This is often confirmed using a photodiode array (PDA) detector to assess peak purity. If degradation is observed, new peaks should appear in the chromatogram separate from the parent drug peak.
-
Data Analysis & Expected Results
Quantification and Presentation of Data
The concentration of azasetron in each sample is determined by interpolating its peak area against the standard curve. The stability is expressed as the percentage of the initial concentration remaining at each time point.
% Recovery = (Concentration at Time X / Concentration at Time 0) * 100
The results should be summarized in a clear, tabular format.
Table 1: Hypothetical Stability Data for Azasetron HCl (10 µM) in DMEM
| Time (hours) | Condition | % Recovery (Mean ± SD, n=3) |
| 0 | 37°C, 10% FBS, Dark | 100 ± 1.5 |
| 4 | 37°C, 10% FBS, Dark | 98.7 ± 2.1 |
| 8 | 37°C, 10% FBS, Dark | 96.5 ± 1.8 |
| 24 | 37°C, 10% FBS, Dark | 91.2 ± 2.5 |
| 48 | 37°C, 10% FBS, Dark | 84.6 ± 3.1 |
| 24 | 37°C, 0% FBS, Dark | 92.1 ± 2.3 |
| 24 | 4°C, 10% FBS, Dark | 99.5 ± 1.2 |
| 24 | 37°C, 10% FBS, Light | 65.3 ± 4.5 |
Interpretation & Defining Stability
A common convention is to consider a compound stable if its concentration remains above 90% of the initial value. Based on the hypothetical data, one would conclude:
-
Azasetron is relatively stable for up to 24 hours at 37°C in the dark.
-
Significant degradation (>10%) occurs by the 48-hour time point at 37°C.
-
The presence of serum (FBS) has a minimal impact on stability.
-
The compound is highly stable at 4°C.
-
Light exposure is the most significant factor causing degradation, confirming previous findings.[9][10]
Caption: Key factors contributing to azasetron HCl degradation.
Concluding Recommendations for Researchers
-
Prioritize Light Protection: All stock solutions, media containing azasetron, and cell culture plates/flasks must be rigorously protected from light at all times.
-
Prepare Fresh Solutions: For experiments lasting longer than 24 hours, consider replacing the media with freshly prepared drug-containing media to ensure the effective concentration does not fall below the desired level.
-
Validate in Your System: While this note provides a robust template, it is best practice to perform a streamlined stability check in your specific cell culture medium and conditions before embarking on extensive or costly experiments.
-
Consider Controls: In long-term experiments, include "cell-free" wells with the drug-containing medium. Analyzing aliquots from these wells alongside your experimental samples can help monitor the drug's stability throughout the assay.
References
- Home Sunshine Pharma. This compound CAS 123040-69-7.
- Lin, S. Y., et al. (2018). Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration. Oncotarget, 9(61), 31855–31864. [Link]
- DC Chemicals. Azasetron HCl | cas 123040-16-4.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 115000, Y 25130. [Link]
- Wikipedia. Azasetron. [Link]
- PrecisionFDA. This compound.
- ResearchGate.
- European Medicines Agency. Stability Testing of Biotechnological/Biological Products. [Link]
- Wilkes, G. M. (2001). Compatibility and stability of 5-HT3 receptor antagonists: a pharmacology review. Clinical journal of oncology nursing, 5(4), 159-163. [Link]
- Benchchem. Technical Support Center: Optimizing the Working Concentration of 5-HT3 Antagonist 2 for Cell Culture.
- U.S. Food and Drug Administration. Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft).
- QualityHub. (2022). How to Set Up Drug Stability Testing Program for Pharmaceuticals. [Link]
- Pharmacy 180.
- Lin, E. T. (2001). Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples.
- Ritter, N. (2021). Stability Testing: Monitoring Biological Product Quality Over Time.
- Pharmaceutics. (2020).
- The Pharmaceutical Journal. (2010).
- International Journal of Innovative Science and Research Technology. (2023).
- Bourin, M., et al. (2017). Role of 5-HT3 Receptors in the Antidepressant Response. International Journal of Molecular Sciences, 18(4), 783. [Link]
- Darbandi, M. A., et al. (2014). Validating a Stability Indicating HPLC Method for Kinetic Study of Ondansetron Degradation in Acidic, Basic and Oxidative Conditions. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(3), 51-60.
- ResearchGate. 5-Hydroxytryptamine 3 (5-HT3)
Sources
- 1. Azasetron HCl|cas 123040-16-4|supplier DC Chemicals [dcchemicals.com]
- 2. Azasetron - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS 123040-69-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Y 25130 | C17H21Cl2N3O3 | CID 115000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijisrt.com [ijisrt.com]
Application Notes & Protocols: Azasetron Hydrochloride for Rodent Models of Nausea
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Azasetron in Preclinical Nausea Research
Nausea and vomiting are debilitating side effects of many therapeutic interventions, most notably cancer chemotherapy.[1][2] The development of effective antiemetic agents relies on robust preclinical animal models that can accurately predict clinical efficacy. While rodents lack the physiological capacity to vomit, they exhibit well-characterized illness-response behaviors, such as pica (the consumption of non-nutritive substances like kaolin) and conditioned taste aversion (CTA), which serve as reliable surrogates for nausea and emesis.[3][4][5]
Azasetron hydrochloride is a potent and highly selective serotonin 5-HT3 receptor antagonist.[6][7][8] Its clinical utility in managing chemotherapy-induced nausea and vomiting (CINV) is well-established.[6][9][10] Mechanistically, chemotherapeutic agents like cisplatin trigger a massive release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[1][2][11] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating a signaling cascade that culminates in the sensation of nausea and the emetic reflex.[1][11] Azasetron effectively blocks this initial step, thereby preventing the transmission of emetogenic signals.[12]
These application notes provide a comprehensive guide for researchers utilizing this compound in established rodent models of nausea, with a focus on cisplatin-induced pica and conditioned taste aversion. The protocols outlined herein are designed to ensure experimental rigor, reproducibility, and the generation of high-quality, interpretable data.
Mechanism of Action: 5-HT3 Receptor Antagonism
The antiemetic action of Azasetron is predicated on its high-affinity competitive antagonism of the 5-HT3 receptor, a ligand-gated ion channel.[11][12] In the context of CINV, the sequence of events is as follows:
-
Stimulus: Cytotoxic agents like cisplatin cause damage to enterochromaffin cells in the gut mucosa.
-
Serotonin Release: This damage prompts a significant release of serotonin into the gut lumen and surrounding tissue.[11]
-
Vagal Afferent Activation: Serotonin binds to 5-HT3 receptors located on the terminals of vagal afferent nerve fibers.[1][2]
-
Signal Transduction: Activation of these receptors leads to depolarization of the vagal afferents, which transmit the emetogenic signal to the nucleus of the solitary tract (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem.[1][2]
-
Emetic Response: These central sites coordinate the physiological response, leading to nausea and vomiting in species that can vomit, or analogous behaviors like pica in rodents.[5]
Azasetron, by binding to the 5-HT3 receptor with high affinity (Ki value of 0.33 nM in rat small intestine preparations), prevents serotonin from activating this pathway, thus inhibiting the emetic signal at its peripheral origin.[12]
Caption: Mechanism of Azasetron in blocking chemotherapy-induced nausea.
Key Rodent Models for Nausea Assessment
Cisplatin-Induced Pica
Pica, the ingestion of non-nutritive substances, is a well-validated surrogate for nausea and vomiting in rats.[3][4][13] Kaolin, a type of clay, is the standard non-nutritive substance provided. Emesis-inducing agents like cisplatin reliably trigger a dose-dependent increase in kaolin consumption.[14][15] This model is particularly useful for evaluating the efficacy of antiemetic compounds like Azasetron, which have been shown to significantly attenuate cisplatin-induced kaolin intake.[14][15]
Conditioned Taste Aversion (CTA)
CTA is a powerful behavioral paradigm for assessing drug-induced malaise.[16][17] In this model, animals learn to associate a novel taste (Conditioned Stimulus, CS), such as saccharin solution, with the negative gastrointestinal consequences of a drug injection (Unconditioned Stimulus, US), such as cisplatin or lithium chloride.[18][19] Following this pairing, the animal will avoid consuming the novel-tasting substance, and the degree of this aversion serves as a quantifiable measure of the induced nausea.[16][20]
Experimental Protocols
Protocol 1: Cisplatin-Induced Pica in Rats
This protocol details the methodology to assess the anti-nausea effects of this compound by measuring its ability to inhibit cisplatin-induced kaolin consumption.
Materials:
-
This compound
-
Cisplatin
-
Vehicle (e.g., 0.9% saline)
-
Kaolin pellets (prepared by mixing kaolin powder with a binder like 2% gum arabic solution, then dried and pelletized)[3][4]
-
Standard rodent chow and water
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Metabolic cages or cages allowing for precise measurement of food/kaolin intake
Experimental Workflow:
Caption: Experimental workflow for the cisplatin-induced pica assay.
Step-by-Step Procedure:
-
Acclimation (7 days):
-
House rats individually to allow for accurate measurement of intake.
-
Handle animals daily to reduce stress-induced artifacts.
-
For the last 4 days of acclimation, provide access to a known weight of kaolin pellets in addition to standard chow. Measure daily kaolin and chow consumption to establish a baseline. Rats should consume very little kaolin during this period.[4]
-
-
Grouping and Dosing (Day 0):
-
Randomize animals into experimental groups (n=8-10 per group is recommended).
-
Group 1 (Negative Control): Vehicle (e.g., saline, i.p.) + Saline (i.p.)
-
Group 2 (Positive Control): Vehicle (i.p.) + Cisplatin (i.p.)
-
Group 3 (Test Group): Azasetron HCl (dose range 0.1 - 3 mg/kg, i.p.) + Cisplatin (i.p.)
-
-
Administer this compound or its vehicle via the desired route (intraperitoneal, oral gavage, or subcutaneous). A pre-treatment time of 30-60 minutes before the cisplatin challenge is typical.
-
Administer cisplatin (a commonly used dose is 6 mg/kg, i.p.) or saline to the appropriate groups.[3][4][13]
-
-
Measurement (0-72 hours):
-
Immediately after cisplatin administration, return animals to their cages with fresh, pre-weighed kaolin and chow.
-
Record the amount of kaolin and chow consumed, as well as the animal's body weight, at 24, 48, and 72-hour intervals.[13] The primary pica response to cisplatin is typically observed within the first 24-48 hours.[5][15]
-
Protocol 2: Conditioned Taste Aversion (CTA) Assay in Rats
This protocol establishes a taste aversion to measure the malaise-inducing properties of a stimulus and the ability of Azasetron to block this learning.
Materials:
-
This compound
-
Lithium Chloride (LiCl) or Cisplatin
-
Vehicle (e.g., 0.9% saline)
-
Novel tasting solution (e.g., 0.1% saccharin solution)
-
Water bottles
-
Male Sprague-Dawley or Wistar rats (200-250g)
Step-by-Step Procedure:
-
Habituation & Baseline (3-5 days):
-
Conditioning (Day 0):
-
Replace the water bottle with a bottle containing the novel saccharin solution for the scheduled access period (e.g., 15 minutes). Record the amount consumed.
-
Immediately after the drinking session, administer the emetic agent (e.g., LiCl, 0.15M solution at 2% of body weight, i.p. or Cisplatin, 3-6 mg/kg, i.p.).[17]
-
For the test group, administer Azasetron HCl (0.1 - 3 mg/kg, i.p.) 30-60 minutes before the saccharin presentation or immediately before the LiCl/Cisplatin injection.
-
Control groups should receive saline instead of the emetic agent, or vehicle instead of Azasetron.
-
-
Aversion Test (24-48 hours post-conditioning):
-
Present the animals with a two-bottle choice: one containing plain water and the other containing the saccharin solution.
-
Measure the volume consumed from each bottle over a defined period (e.g., 15-30 minutes).
-
-
Data Calculation:
-
Calculate an Aversion Index or Preference Ratio for each animal:
-
Preference Ratio = (Volume of Saccharin Consumed) / (Total Volume Consumed [Saccharin + Water])
-
-
A ratio of ~0.5 indicates no aversion, while a ratio approaching 0 indicates a strong aversion.
-
Data Analysis and Interpretation
Pica Model:
-
The primary endpoint is the cumulative kaolin intake (in grams) at each time point (24h, 48h, 72h).
-
Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the kaolin intake between the Vehicle + Cisplatin group and the Azasetron-treated groups.
-
A statistically significant reduction in kaolin intake in the Azasetron group compared to the cisplatin control group indicates an anti-nausea effect.
-
Also analyze food intake and body weight data as secondary measures of animal well-being. Cisplatin typically causes anorexia and weight loss, which may be partially ameliorated by an effective antiemetic.[14]
CTA Model:
-
The primary endpoint is the Preference Ratio.
-
Use a one-way ANOVA or appropriate non-parametric test to compare the preference ratios between groups.
-
The control group (Saccharin + Saline) should show a high preference ratio (~0.5 or higher). The positive control group (Saccharin + LiCl/Cisplatin) should show a very low preference ratio (<0.2).
-
A significantly higher preference ratio in the Azasetron-treated group compared to the positive control indicates that Azasetron blocked the formation of the conditioned taste aversion.
Example Data Summary Table:
| Treatment Group | N | Mean Kaolin Intake (g) @ 24h ± SEM | % Inhibition of Pica |
| Vehicle + Saline | 10 | 0.2 ± 0.1 | N/A |
| Vehicle + Cisplatin (6 mg/kg) | 10 | 5.8 ± 0.6 | 0% |
| Azasetron (0.3 mg/kg) + Cisplatin | 10 | 2.5 ± 0.4** | 57% |
| Azasetron (1.0 mg/kg) + Cisplatin | 10 | 1.1 ± 0.3*** | 81% |
| *p<0.01, ***p<0.001 vs. Vehicle + Cisplatin group |
Pharmacology and Dosing Considerations
-
Route of Administration: Intraperitoneal (i.p.) injection is common in rodent studies for its rapid onset and reliability. Oral gavage (p.o.) can also be used to model clinical administration, but bioavailability must be considered.
-
Dose Range: Effective doses in rat pica models typically range from 0.1 to 3 mg/kg. A dose-response study is recommended to determine the optimal dose for a specific experimental setup.
-
Pharmacokinetics: Azasetron has good bioavailability (~90% orally in humans) and is largely excreted unchanged.[21] While specific rodent pharmacokinetic data can be limited, its potent and selective binding suggests that relatively low doses are required for receptor saturation.[12][22]
-
Safety: Azasetron is generally well-tolerated.[23] Common side effects noted in humans include headache and dizziness.[23] At the doses used in rodent antiemetic studies, overt behavioral toxicity is not typically observed.
Troubleshooting and Best Practices
-
Animal Stress: Stress can independently affect feeding behavior. Ensure proper handling and acclimation to minimize stress.
-
Kaolin Palatability: Ensure the kaolin pellets are consistent and not overly hard. The use of a binder like gum arabic is standard.
-
Cisplatin Stability: Reconstitute cisplatin according to the manufacturer's instructions immediately before use, as it can degrade in solution.
-
Controls are Critical: Always include both negative (vehicle/saline) and positive (vehicle/cisplatin) controls to validate the assay. A known standard antiemetic (e.g., ondansetron) can also be included as a comparator.[15]
References
- Conditioned Taste Aversion. (n.d.). Augusta University.
- Ito, A., et al. (2020). Training protocol of conditioned taste aversion in mammals. ResearchGate.
- Lin, C. Y., et al. (2018). Clay eating attenuates lithium-based taste aversion learning in rats: A remedial effect of kaolin on nausea. FAO AGRIS.
- Miyake, A., et al. (1997). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats. PubMed.
- Reyes-Lopez, J., et al. (2020). General protocol used for conditioned taste aversion (CTA, A) and appetitive memory (taste preference, B) models. ResearchGate.
- Wang, Y. Y., et al. (2022). Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment. Frontiers in Pharmacology.
- Wang, Y. Y., et al. (2022). Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment. PMC - PubMed Central.
- De Jonghe, B. C., & Tordoff, M. G. (2014). Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness. PMC - NIH.
- Lico, D., & Hazi, A. (2011). Two Experiments using Conditioned Taste Aversion in Rats for Use in a Learning Course. Austin Peay State University.
- Lin, C. Y., et al. (2018). Clay eating attenuates lithium-based taste aversion learning in rats: A remedial effect of kaolin on nausea. ResearchGate.
- Conditioned Taste Aversion. (n.d.). UCLA Behavioral Testing Core.
- Yang, J., et al. (2014). Evaluating the various phases of cisplatin-induced emesis in rats. Spandidos Publications.
- Tsukagoshi, S. (1999). [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. PubMed.
- What is this compound used for? (2024). Patsnap Synapse.
- Yamamoto, K., et al. (2017). Detection of Nausea-Like Response in Rats by Monitoring Facial Expression. PMC - NIH.
- Yang, J., et al. (2014). Evaluating the various phases of cisplatin-induced emesis in rats. PMC - NIH.
- Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. PMC - PubMed Central.
- Wang, Y., et al. (2022). Liujunanwei decoction attenuates cisplatin-induced nausea and vomiting in a Rat-Pica model partially mediated by modulating the gut micsrobiome. Frontiers in Microbiology.
- Azasetron. (n.d.). Wikipedia.
- Kera, T., et al. (1999). [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP]. PubMed.
- 5-HT3 antagonist. (n.d.). Wikipedia.
- This compound. (n.d.). precisionFDA.
- Lee, S. H., et al. (2002). Absorption characteristics of azasetron from rectal and oral routes in rabbits. PubMed.
- Smith, H. S. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of Palliative Medicine.
- Riemer, E., et al. (2021). Antiemetics for adults for prevention of nausea and vomiting caused by moderately or highly emetogenic chemotherapy: a network meta-analysis. PubMed Central.
- Inuyama, Y., & Ikeda, Y. (1998). [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin]. PubMed.
- Kim, Y. C., et al. (2008). Dose-independent pharmacokinetics of ondansetron in rats: contribution of hepatic and intestinal first-pass effects to low bioavailability. PubMed.
- Rojas, C., et al. (2010). The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo. Journal of Pharmacology and Experimental Therapeutics.
- Endo, J., et al. (2012). A randomized controlled non-inferiority study comparing the antiemetic effect between intravenous granisetron and oral azasetron based on estimated 5-HT3 receptor occupancy. PubMed.
Sources
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 4. Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Azasetron - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Liujunanwei decoction attenuates cisplatin-induced nausea and vomiting in a Rat-Pica model partially mediated by modulating the gut micsrobiome [frontiersin.org]
- 14. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conditioned Taste Aversion [augusta.edu]
- 17. apsu.edu [apsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Conditioned Taste Aversion [btc.psych.ucla.edu]
- 21. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A randomized controlled non-inferiority study comparing the antiemetic effect between intravenous granisetron and oral azasetron based on estimated 5-HT3 receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What is this compound used for? [synapse.patsnap.com]
Application Notes and Protocols for Azasetron Hydrochloride Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
I. Introduction: Understanding Azasetron Hydrochloride in Preclinical Research
This compound is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1][2] Its primary mechanism of action involves blocking the 5-HT3 receptors located on the vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain.[1][3] This blockade prevents the binding of serotonin, a key neurotransmitter released by enterochromaffin cells in response to chemotherapeutic agents, thereby inhibiting the signaling cascade that leads to nausea and vomiting.[3]
In the realm of preclinical research, particularly in oncology and pharmacology, this compound is a valuable tool for investigating the mechanisms of chemotherapy-induced nausea and vomiting (CINV) and for evaluating the efficacy of novel antiemetic therapies.[4] The choice of administration route in animal models is a critical determinant of the compound's pharmacokinetic profile—including its bioavailability, time to maximum concentration (Tmax), and maximum concentration (Cmax)—and ultimately, its pharmacodynamic effect. This guide provides a comprehensive overview of the scientific rationale and detailed protocols for the most common routes of this compound administration in animal studies.
II. Strategic Selection of Administration Route: A Scientific Rationale
The selection of an appropriate administration route is not merely a matter of convenience; it is a critical experimental parameter that directly influences the bioavailability and therapeutic window of this compound. The primary routes used in animal studies are intravenous (IV), intraperitoneal (IP), and oral gavage (PO). The choice among these depends on the specific objectives of the study.
-
Intravenous (IV) Administration: This route ensures 100% bioavailability, bypassing first-pass metabolism in the liver and gut wall.[5] It is the preferred method for pharmacokinetic studies that aim to determine the absolute bioavailability of other formulations and for acute efficacy studies where a rapid onset of action is desired. IV administration provides the most precise control over circulating drug concentrations.
-
Intraperitoneal (IP) Administration: Commonly used in rodents, IP injection offers a simpler alternative to IV administration while still providing rapid absorption into the systemic circulation.[6] For many small molecules, the bioavailability following IP administration can be high and approach that of IV administration.[6] This route is often chosen for efficacy studies where repeated dosing is necessary and intravenous access is challenging.
-
Oral Gavage (PO) Administration: This method is essential for evaluating the oral bioavailability and efficacy of a drug intended for oral administration in humans. However, the bioavailability of orally administered compounds can be variable and is often lower than parenteral routes due to factors such as first-pass metabolism and incomplete absorption from the gastrointestinal tract.[5] For instance, a study in rabbits showed the oral bioavailability of azasetron to be 21.6%.[1]
The following workflow illustrates the decision-making process for selecting an administration route:
Caption: General experimental workflow for drug administration.
V. Conclusion and Best Practices
The successful administration of this compound in animal studies is fundamental to obtaining reliable and reproducible data. The choice of administration route should be a deliberate decision based on the scientific objectives of the study, with a clear understanding of the resulting pharmacokinetic implications. By following these detailed protocols and adhering to best practices in animal handling and aseptic technique, researchers can ensure the welfare of their animal subjects and the integrity of their experimental outcomes. It is imperative that all procedures are performed by trained personnel and have received prior approval from the relevant institutional animal care and use committee.
VI. References
-
Absorption characteristics of azasetron from rectal and oral routes in rabbits. PubMed. Available at: [Link]
-
[Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. PubMed. Available at: [Link]
-
[A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin]. PubMed. Available at: [Link]
-
This compound injection and preparation method thereof. Google Patents. Available at:
-
[Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP]. PubMed. Available at: [Link]
-
Azasetron. Wikipedia. Available at: [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. Available at: [Link]
-
The effects of different antiemetic agents on morphine-induced emesis in ferrets. PubMed. Available at: [Link]
-
Anticipatory nausea in animal models: a review of potential novel therapeutic treatments. PubMed. Available at: [Link]
-
Mechanisms of chemotherapy/radiotherapy-induced emesis in animal models. GlaxoSmithKline. Available at: [Link]
-
Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. PubMed Central. Available at: [Link]
-
Pharmacokinetics and anti-nausea effects of intravenous ondansetron in hospitalized dogs exhibiting clinical signs of nausea. PubMed. Available at: [Link]
-
The antiemetic activity of granisetron against cytostatic-treatment-induced emesis in 10- to 13-week-old ferrets. PubMed. Available at: [Link]
-
Opportunities for the replacement of animals in the study of nausea and vomiting. PubMed Central. Available at: [Link]
-
Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation. PubMed. Available at: [Link]
-
Treatment of 3 Kinds of Antimetics on Nausea and Vomiting Induced by TP. China National Knowledge Infrastructure. Available at: [Link]
-
Pharmacokinetics and anti‐nausea effects of intravenous ondansetron in hospitalized dogs exhibiting clinical signs of nausea. Semantic Scholar. Available at: [Link]
-
Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: A blinded crossover study. ResearchGate. Available at: [Link]
-
Bioavailability of Oral Ondansetron in Dogs: A Crossover Study. PubMed. Available at: [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. Available at: [Link]
-
Cisplatin Mouse Models: Treatment, Toxicity and Translatability. PubMed Central. Available at: [Link]
-
PICA in mice as a new model for the study of emesis. ResearchGate. Available at: [Link]
-
Pharmacokinetics and anti‐nausea effects of intravenous ondansetron in hospitalized dogs exhibiting clinical signs of nausea. PubMed Central. Available at: [Link]
-
Pharmacokinetics and anti‐nausea effects of intravenous ondansetron in hospitalized dogs exhibiting clinical signs of nausea. ResearchGate. Available at: [Link]
-
Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. PubMed Central. Available at: [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central. Available at: [Link]
-
Antinausea Medications. Oncohema Key. Available at: [Link]
-
Evaluating the various phases of cisplatin-induced emesis in rats. PubMed Central. Available at: [Link]
-
Intravenous itasetron: establishing the effective dose range for the prophylactic control of acute emesis in cancer patients undergoing high-dose cisplatin chemotherapy. PubMed. Available at: [Link]
-
Intraperitoneal Injection in Rats. Queen's University. Available at: [Link]
-
Prevention of acute emesis in cancer patients following high-dose cisplatin with the combination of oral dolasetron and dexamethasone. PubMed. Available at: [Link]
-
Strain Differences in the Development of Cisplatin-Induced Pica Behavior in Mice. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azasetron - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CN102670495B - this compound injection and preparation method thereof - Google Patents [patents.google.com]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterization of 5-HT₃ Receptor Binding with Azasetron Hydrochloride
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Azasetron hydrochloride in radioligand binding assays. Azasetron is a potent and selective 5-hydroxytryptamine-3 (5-HT₃) receptor antagonist, a class of drugs critical for managing chemotherapy-induced nausea and vomiting.[1][2] Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[3][4] This guide details the scientific principles, step-by-step protocols for both saturation and competitive binding experiments, and the necessary data analysis to determine key binding parameters such as affinity (Kᵢ) and receptor density (Bₘₐₓ).
Scientific Foundation: The Principles of Radioligand Binding
Radioligand binding assays are powerful in vitro tools used to measure the interaction between a radioactively labeled compound (the radioligand) and its target receptor.[5][6] The fundamental goal is to quantify the specific binding of the radioligand to the receptor of interest, which requires differentiating it from non-specific binding.
-
Total Binding: Represents all radioligand bound in the sample, including binding to the target receptor and to other non-target sites (e.g., lipids, filter membranes).[7]
-
Non-specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor.[8][9] This is experimentally determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled competing drug. This unlabeled compound occupies all the specific receptor sites, ensuring that any remaining radioligand binding is non-specific.[9]
-
Specific Binding: Represents the binding of the radioligand to the receptor of interest. It is not measured directly but is calculated by subtracting non-specific binding from total binding.[7] For an assay to be robust, specific binding should ideally constitute at least 50% of the total binding at the radioligand's Kₔ concentration.[10]
Two primary experimental formats are employed to characterize the ligand-receptor interaction:
-
Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The goal is to determine the equilibrium dissociation constant (Kₔ) of the radioligand, which is a measure of its affinity, and the maximum number of binding sites (Bₘₐₓ), which reflects the receptor density in the tissue or cell preparation.[3][4][11]
-
Competitive Assays: These experiments measure the ability of an unlabeled compound (the "competitor," e.g., Azasetron) to displace a fixed concentration of a specific radioligand from the receptor. This allows for the determination of the competitor's affinity, expressed as the inhibition constant (Kᵢ).[3][4][12]
Experimental Design & Workflow
A successful binding assay relies on a logical workflow, from receptor preparation to data interpretation. The following diagrams illustrate the key processes.
Caption: General workflow for a filtration-based radioligand binding assay.
Caption: Principle of competitive binding at the 5-HT₃ receptor site.
Detailed Methodologies
PART A: Receptor Membrane Preparation
The quality of the receptor source is paramount for a successful assay. This protocol is adapted for tissues known to express 5-HT₃ receptors, such as the rat small intestine or cerebral cortex.[1][13]
-
Tissue Dissection: Sacrifice animals according to approved institutional guidelines. Rapidly dissect the target tissue (e.g., small intestine, cerebral cortex) and place it in ice-cold homogenization buffer.
-
Homogenization: Mince the tissue and homogenize it in ~20 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron-type homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20 minutes at 4°C to pellet the membranes.[14]
-
Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold buffer, and repeat the high-speed centrifugation step. This wash step is crucial to remove endogenous ligands that could interfere with the assay.
-
Final Preparation: Resuspend the final pellet in assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.[14] The preparation can be aliquoted and stored at -80°C.
PART B: Saturation Binding Assay using [³H]granisetron
To accurately determine the Kᵢ of Azasetron, the Kₔ of the radioligand for the receptor preparation must first be established. [³H]granisetron is a commonly used radioligand for 5-HT₃ receptors.[1][15][16]
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Radioligand: [³H]granisetron (specific activity > 70 Ci/mmol).
-
Unlabeled Ligand for NSB: Unlabeled Granisetron or this compound.
-
Receptor Membranes: Prepared as described in Part A.
-
Filtration Apparatus: Cell harvester with GF/B or GF/C glass fiber filters, presoaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Scintillation Fluid & Vials.
Protocol:
-
Assay Setup: Set up triplicate tubes for each concentration of radioligand. For each concentration, prepare a set for "Total Binding" and a set for "Non-specific Binding" (NSB).
-
Radioligand Addition: Add increasing concentrations of [³H]granisetron to the tubes. A typical range would be 8-12 concentrations spanning from 0.1 to 10 times the expected Kₔ (e.g., 0.05 nM to 10 nM).[10]
-
NSB Determination: To the NSB tubes, add a high concentration of unlabeled granisetron (e.g., 10 µM) to saturate the specific binding sites.[10] To the "Total Binding" tubes, add an equivalent volume of assay buffer.
-
Initiate Reaction: Add the receptor membrane preparation (typically 50-150 µg protein per tube) to all tubes to start the binding reaction.[14] The final assay volume is typically 250-500 µL.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[14] This should be determined in preliminary kinetic experiments.
-
Termination & Filtration: Terminate the assay by rapidly filtering the contents of each tube through the pre-soaked glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer. The cold temperature and speed are critical to minimize the dissociation of the radioligand-receptor complex during washing.[17]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
PART C: Competitive Binding Assay with this compound
This experiment determines the affinity (Kᵢ) of Azasetron by measuring its ability to compete with [³H]granisetron.
Protocol:
-
Assay Setup: Prepare triplicate tubes for:
-
Total Binding (no competitor).
-
Non-specific Binding (e.g., 10 µM unlabeled granisetron).
-
Competition (with increasing concentrations of Azasetron).
-
-
Reagent Addition:
-
To all tubes, add a single, fixed concentration of [³H]granisetron. The ideal concentration is at or below the Kₔ value determined in the saturation assay, as this provides the best sensitivity.[7][10]
-
To the competition tubes, add increasing concentrations of unlabeled this compound (e.g., 10-12 concentrations spanning from 1 pM to 10 µM).
-
To the NSB tubes, add the saturating concentration of unlabeled granisetron.
-
To the Total Binding tubes, add assay buffer.
-
-
Initiate, Incubate, and Terminate: Follow steps 4-8 from the Saturation Binding Assay protocol.
Data Analysis & Interpretation
Proper data analysis is crucial for extracting meaningful parameters. The use of non-linear regression software (e.g., GraphPad Prism) is the modern standard and is highly recommended over older linearization methods like the Scatchard plot, which can distort experimental error.[18][19]
Analysis of Saturation Data:
-
Calculate Specific Binding: For each radioligand concentration, subtract the average DPM of the NSB replicates from the average DPM of the total binding replicates.
-
Convert DPM to Molar Units: Convert the specific binding DPM values into molar units (e.g., fmol/mg protein).
-
Non-linear Regression: Plot specific binding against the concentration of free radioligand. Fit the data to the "one-site binding (hyperbola)" equation: Y = (Bₘₐₓ * X) / (Kₔ + X) Where Y is the specific binding, X is the radioligand concentration, Bₘₐₓ is the maximum binding, and Kₔ is the dissociation constant.[18][20]
Analysis of Competition Data:
-
Calculate Percent Specific Binding: For each concentration of Azasetron, calculate the percentage of specific binding relative to the control (total specific binding without any competitor).
-
Non-linear Regression: Plot the percent specific binding against the log concentration of Azasetron. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value. The IC₅₀ is the concentration of Azasetron that inhibits 50% of the specific binding of the radioligand.[21][22]
-
Calculate the Kᵢ Value: The IC₅₀ is an operational parameter that depends on the assay conditions. To determine the absolute inhibition constant (Kᵢ), use the Cheng-Prusoff equation :[14] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand used in the assay and Kₔ is the dissociation constant of the radioligand (determined from the saturation experiment).
Representative Data & Parameters
The following tables summarize typical binding parameters for 5-HT₃ receptor ligands, providing a benchmark for experimental results.
Table 1: Representative Saturation Binding Parameters for [³H]granisetron
| Parameter | Typical Value | Unit | Significance |
|---|---|---|---|
| Kₔ | 0.1 - 1.0 | nM | Affinity of the radioligand |
| Bₘₐₓ | 50 - 500 | fmol/mg protein | Density of receptors in the preparation |
(Values are illustrative and vary based on tissue source and preparation)
Table 2: Comparative Binding Affinities (Kᵢ) of 5-HT₃ Antagonists
| Compound | Reported Kᵢ or IC₅₀ | Unit | Reference |
|---|---|---|---|
| Azasetron | 0.33 | nM | [1] |
| Granisetron | ~0.54 (Kᵢ) | nM | [13] |
| Ondansetron | 6.16 (Kᵢ) | nM | [23] |
| Palonosetron | 0.17 (Kᵢ) | nM | [23] |
| Ramosetron | 0.091 (Kᵢ) | nM | [23] |
(Note: IC₅₀ and Kᵢ values can vary based on experimental conditions. The Cheng-Prusoff correction is essential for comparing data across studies).[24][25]
References
- Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
- Limbird, L. E. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5).
- Drug discovery methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination.
- GraphPad. (n.d.). Nonspecific binding. Prism 10 Curve Fitting Guide.
- GraphPad. (n.d.). Analyzing Radioligand Binding Data.
- Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx.
- Hulme, E. C. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protein Science, 20(11), 1887-1896.
- Katayama, K., Asano, K., Haga, K., & Fukuda, T. (1997). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats. Japanese Journal of Pharmacology, 73(4), 357-360.
- GraphPad. (n.d.). Key concepts: Saturation binding. Prism 10 Curve Fitting Guide.
- TPC. (2013, December 11). Bmax and KD.
- Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2020). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Medicinal Chemistry, 63(19), 10736-10745.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert Opinion on Therapeutic Targets, 11(4), 527-540.
- edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- ResearchGate. (2022, February 25). How to determine the IC50 value with a competitive binding kinetic test?.
- The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values.
- Zettner, A., & Duly, P. E. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(7), 687-697.
- Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445.
- Wikipedia. (n.d.). Ligand binding assay.
- Katayama, K., et al. (1997). High Affinity Binding of this compound to 5-Hydroxytryptamine3 Receptors in the Small Intestine of Rats. J-Stage.
- de Esch, I. J. P., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry, 55(19), 8444-8456.
- Wikipedia. (n.d.). 5-HT3 antagonist.
- Smith, H. S. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of Palliative Medicine, 1(2), 115-120.
Sources
- 1. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx [slideshare.net]
- 7. revvity.com [revvity.com]
- 8. m.youtube.com [m.youtube.com]
- 9. graphpad.com [graphpad.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. graphpad.com [graphpad.com]
- 12. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.uwec.edu [chem.uwec.edu]
- 19. TPC - Bmax and KD [turkupetcentre.net]
- 20. studylib.net [studylib.net]
- 21. courses.edx.org [courses.edx.org]
- 22. researchgate.net [researchgate.net]
- 23. selleckchem.com [selleckchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
Application Notes and Protocols: A Validated HPLC-UV Method for the Quantification of Azasetron Hydrochloride in Human Plasma
Abstract
This document provides a comprehensive, field-tested guide for the quantitative determination of Azasetron hydrochloride in human plasma using a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a self-validating system for accurate and reproducible bioanalysis. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and trustworthiness in your results.
Introduction: The Rationale for Azasetron Quantification
Azasetron is a potent and selective serotonin 5-HT3 receptor antagonist, widely utilized as an antiemetic agent to counteract nausea and vomiting, particularly those induced by chemotherapy.[1] Accurate quantification of this compound in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note addresses the critical need for a reliable and validated analytical method to support these research and clinical endeavors.
The method described herein is founded on the principles of reversed-phase chromatography, leveraging the physicochemical properties of Azasetron to achieve optimal separation from endogenous plasma components. A thorough understanding of these properties is key to developing a robust analytical procedure.
Physicochemical Properties of this compound
A successful bioanalytical method is built upon a solid understanding of the analyte's chemical and physical characteristics. These properties dictate the appropriate sample preparation techniques and chromatographic conditions.
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₀ClN₃O₃ · HCl | [2] |
| Molecular Weight | 386.27 g/mol | [3] |
| Predicted pKa | 13.31 ± 0.20 | [4] |
| Solubility | Soluble in water and DMSO. | [3] |
| UV Maximum Absorption (in Acetonitrile/Phosphate Buffer) | ~307 nm | [5] |
The predicted high pKa value suggests that Azasetron is a basic compound.[4] This is a critical piece of information for developing an effective liquid-liquid extraction (LLE) protocol, as it allows for the manipulation of its ionization state to facilitate its transfer between aqueous and organic phases.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Azasetron-d3 hydrochloride (internal standard, IS)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Sodium hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (drug-free, with K₂EDTA as anticoagulant)
-
Ultrapure water
Instrumentation and Chromatographic Conditions
The following HPLC system and parameters have been optimized for the separation and quantification of Azasetron.
| Parameter | Specification |
| HPLC System | A system equipped with a pump, autosampler, and UV detector. |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Acetonitrile and 50 mM KH₂PO₄ buffer (pH 4.0, adjusted with phosphoric acid) in a 25:75 (v/v) ratio.[5] |
| Flow Rate | 1.0 mL/min.[5] |
| Detection Wavelength | 307 nm.[5] |
| Injection Volume | 20 µL. |
| Column Temperature | 30°C.[5] |
| Internal Standard | Azasetron-d3 hydrochloride. |
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Azasetron-d3 hydrochloride in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Azasetron stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve construction.
-
Internal Standard Working Solution (1 µg/mL): Dilute the Azasetron-d3 hydrochloride stock solution with a 50:50 mixture of methanol and water.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high concentrations).
Sample Preparation: Liquid-Liquid Extraction (LLE)
This LLE protocol is designed to efficiently extract Azasetron from the complex plasma matrix while minimizing interferences. The choice of an alkaline environment is based on the basic nature of Azasetron (predicted pKa 13.31), which ensures it is in its non-ionized, more organic-soluble form.[4]
Caption: Liquid-Liquid Extraction Workflow for Azasetron.
Protocol:
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (Azasetron-d3 hydrochloride).
-
Add 100 µL of 2 M Sodium Hydroxide to alkalinize the sample.
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
Method Validation
The described analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[6]
System Suitability
Before each analytical run, the chromatographic system's performance should be verified.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Areas (n=6) | < 2% |
Linearity and Range
The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range. The peak area ratio of Azasetron to the internal standard is plotted against the nominal concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision
The accuracy and precision of the method are determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
| Parameter | Acceptance Criteria |
| Intra-day and Inter-day Precision (%RSD) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% of the nominal value |
Recovery
The extraction recovery of Azasetron is determined by comparing the peak areas of extracted QC samples with those of unextracted standards of the same concentration.
Stability
The stability of Azasetron in human plasma must be evaluated under various conditions to ensure that the sample handling and storage procedures do not affect the integrity of the analysis.
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-Term Stability: Evaluate stability at room temperature for a period reflecting the sample processing time.
-
Long-Term Stability: Determine stability in a freezer at -20°C or -80°C over an extended period.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
Studies have shown that this compound is stable in solutions at 4°C and 25°C for extended periods when protected from light.[7] This provides a good basis for expecting stability in frozen plasma samples.
Data Presentation
The results of the analysis should be presented clearly and concisely. The following is an example of a calibration curve data table.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 5 | 0.123 |
| 10 | 0.245 |
| 25 | 0.612 |
| 50 | 1.225 |
| 100 | 2.450 |
| 250 | 6.125 |
| 500 | 12.250 |
Logical Workflow for Method Implementation
The successful implementation of this analytical method follows a logical progression of steps, from initial setup to routine sample analysis.
Caption: Logical Workflow for HPLC Method Implementation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in human plasma. By adhering to the described methodologies for sample preparation, chromatographic analysis, and method validation, researchers can achieve reliable and reproducible results. The emphasis on the rationale behind the experimental choices aims to empower the user to troubleshoot and adapt the method as needed, ensuring the highest standards of scientific integrity.
References
- Azasetron. In: Wikipedia. [Link][1]
- Chen FC, Wang LH, Guo J, Shi XY, Fang BX. Simultaneous Determination of Dexamethasone, Ondansetron, Granisetron, Tropisetron, and Azasetron in Infusion Samples by HPLC with DAD Detection. J Anal Methods Chem. 2017;2017:6749087. [Link][6]
- Wang DW, et al. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration. Onco Targets Ther. 2016;9:683-8. [Link][8]
- Determination of alosetron in human plasma or serum by high-performance liquid chromatography with robotic sample prepar
- Validation of a reversed-phase HPLC method for directly quantifying the enantiomers of MDL 74,156, the primary metabolite of dolasetron mesyl
- Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in P
- This compound. BioChemPartner. [Link][4]
- KEGG DRUG: this compound. KEGG. [Link][2]
- A rapid, sensitive and validated method for the determination of ondansetron in human plasma by reversed-phase high-pressure liquid chrom
- Development and Validation of HPLC Method for Simultaneous Estimation of Ondansetron Dihydrochloride, Famotidine, and Drotaverine Hydrochloride in Rabbit Plasma.
- Solid Phase Extraction and High Performance Liquid Chromatography for the Determination of Azithromycin in Human Plasma. PubMed. [Link][13]
- Application of the HPLC Method in Parenteral Nutrition Assessment: Stability Studies of Ondansetron. MDPI. [Link][14]
- Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia. [Link]
- Development and Validation of Rapid RP- HPLC Method for Estimation of Ondansetron in the Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research. [Link][7]
- Determination of ondansetron in plasma and its pharmacokinetics in the young and elderly. PubMed. [Link][15]
- High-Performance Liquid Chromatography Assay for Ondansetron in Bulk and Pharmaceutical Formulations.
- Development and Validation of a Simple and Rapid HPLC Method for the Evaluation of Pesticide Residues in Plasma Samples of Farmers. Pharmaceutical Sciences. [Link]
- Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration. Arabian Journal of Chemistry. [Link]
Sources
- 1. Azasetron - Wikipedia [en.wikipedia.org]
- 2. KEGG DRUG: this compound [kegg.jp]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound CAS#: 123040-69-7 [m.chemicalbook.com]
- 5. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. Azasetron [medbox.iiab.me]
Application Notes & Protocols: Azasetron Hydrochloride Analytical Standard
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of an Analytical Standard
Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist, widely utilized as an antiemetic to manage nausea and vomiting, particularly those induced by cancer chemotherapy.[1][2] In the realms of pharmaceutical development, quality control, and advanced research, the quantification and qualification of an active pharmaceutical ingredient (API) like Azasetron are paramount. An analytical standard is the cornerstone of this process, serving as a highly purified and characterized substance against which unknown samples are measured.
This document provides a comprehensive guide to the use of this compound analytical standard. It moves beyond a simple recitation of steps to explain the scientific rationale behind the protocols, ensuring that researchers can not only execute the methods but also adapt them with a full understanding of the underlying principles. The integrity of all analytical work—from formulation development to clinical sample analysis—depends on the correct use and handling of this reference standard.
Physicochemical Properties and Handling
Understanding the fundamental properties of the analytical standard is crucial for its proper storage, handling, and use in preparing accurate standard solutions.
| Property | Value | Source(s) |
| Chemical Name | N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide hydrochloride | [3][4] |
| CAS Number | 123040-16-4 | [3][5] |
| Molecular Formula | C₁₇H₂₀ClN₃O₃ · HCl | [6][7] |
| Molecular Weight | 386.27 g/mol | [6][7] |
| Appearance | White to beige crystalline powder | [3] |
| Melting Point | 301-303°C | [3] |
| Solubility | Soluble in Water (H₂O), PBS. Insoluble in DMSO. | [6][7] |
| Storage | Store at 2-8°C, desiccated and protected from light. | [8] |
Scientist's Note on Handling and Storage: this compound is known to be sensitive to light.[8][9] Exposure to room light, especially at room temperature, can lead to significant degradation over time, often indicated by a color change from colorless to pink in solution.[8][9] Therefore, it is imperative to store both the solid standard and its prepared solutions protected from light (e.g., in amber vials or by wrapping containers in aluminum foil) and under refrigerated conditions (2-8°C) to ensure long-term stability.[8] Stock solutions in aqueous buffers are generally stable for 48 hours at 25°C and up to 14 days at 4°C when shielded from light.[8][9]
Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
One of the primary applications of the this compound standard is for the quantitative analysis of the drug in pharmaceutical formulations (e.g., tablets, injections) by HPLC. This section provides a detailed, self-validating protocol.
Reversed-phase HPLC (RP-HPLC) is the method of choice for separating and quantifying moderately polar compounds like Azasetron. The method separates components based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18) and their solubility in a polar mobile phase. By constructing a calibration curve from the analytical standard, the concentration of Azasetron in an unknown sample can be accurately determined by comparing its chromatographic peak area.
Caption: Workflow for Quantitative Analysis of Azasetron HCl.
A. Reagents and Materials
-
This compound Analytical Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Sample of Azasetron formulation (e.g., 10 mg tablets)
B. Equipment
-
HPLC system with UV or DAD detector
-
Analytical balance (readable to 0.01 mg)
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[10][11]
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
Sonicator
C. Preparation of Solutions
-
Mobile Phase (Acetonitrile / 50 mM KH₂PO₄ Buffer, pH 4.0; 25:75 v/v):
-
Dissolve 6.8 g of KH₂PO₄ in 1000 mL of ultrapure water to make a 50 mM solution.
-
Adjust the pH to 4.0 using diluted phosphoric acid.
-
Mix 250 mL of Acetonitrile with 750 mL of the pH 4.0 phosphate buffer.
-
Filter the mobile phase through a 0.45 µm filter and degas by sonication for 15-20 minutes.
-
Rationale: The buffer controls the pH to ensure consistent ionization state of Azasetron, leading to reproducible retention times. Acetonitrile acts as the organic modifier to elute the compound from the C18 column. Degassing is critical to prevent air bubbles from interfering with the pump and detector.[10][11]
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Azasetron HCl analytical standard into a 100 mL volumetric flask.
-
Add ~70 mL of mobile phase, sonicate for 5-10 minutes to dissolve completely.
-
Allow the solution to return to room temperature, then dilute to the mark with the mobile phase.
-
Rationale: Using the mobile phase as the diluent ensures compatibility with the chromatographic system and avoids peak distortion. Sonication ensures complete dissolution of the standard.[12]
-
-
Calibration Standards (e.g., 5, 10, 20, 50, 75 µg/mL):
-
Prepare a series of working standards by diluting the Standard Stock Solution with the mobile phase in volumetric flasks.[10]
-
Rationale: A multi-point calibration curve provides a more accurate model for quantification over a range of concentrations compared to a single-point calibration.
-
-
Sample Preparation (from 10 mg tablets):
-
Weigh and finely powder 10 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Azasetron into a 100 mL volumetric flask.
-
Add ~70 mL of mobile phase, sonicate for 15 minutes to ensure complete extraction of the drug.
-
Dilute to the mark with mobile phase. This yields a nominal concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first 1-2 mL.[12]
-
Rationale: Sonication is necessary to extract the API from the tablet matrix. Filtration removes insoluble excipients that could damage the HPLC column.
-
D. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 50 mM KH₂PO₄ (pH 4.0) (25:75)[10][11] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temp. | 30°C[10] |
| Detection λ | 307 nm[10] |
| Injection Vol. | 20 µL |
E. Procedure & System Validation
-
System Suitability Test (SST): Before starting the analysis, inject a mid-range standard (e.g., 20 µg/mL) five consecutive times.[13][14]
-
Rationale: The SST is a mandatory check to ensure the HPLC system is performing correctly on the day of analysis. It verifies that parameters like precision, peak shape, and column efficiency are acceptable before analyzing valuable samples.[13][15]
-
Acceptance Criteria (per USP <621>):
-
Precision (RSD): The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%.[13]
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be > 2000.
-
-
-
Calibration Curve Construction: Inject each calibration standard once. Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solution in triplicate.
-
Calculation: Determine the average peak area for the sample. Calculate the concentration of Azasetron in the sample solution using the linear regression equation from the calibration curve. Account for the dilution factor to determine the amount of Azasetron per tablet.
Mechanism of Action: 5-HT3 Receptor Antagonism
Azasetron exerts its antiemetic effect by selectively blocking 5-HT3 receptors. These receptors are ligand-gated ion channels located on neurons both in the peripheral nervous system (e.g., vagal afferents in the gastrointestinal tract) and the central nervous system (e.g., the chemoreceptor trigger zone).[2][16][17]
Chemotherapeutic agents can cause damage to enterochromaffin cells in the gut, leading to a massive release of serotonin (5-HT).[17] This released serotonin binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal that travels to the vomiting center in the brainstem. Azasetron, by competitively binding to these receptors with high affinity (Ki = 0.33 nM), prevents serotonin from binding and thereby blocks the emetic signal at its origin.[16][18]
Caption: Mechanism of Action of Azasetron as a 5-HT3 Antagonist.
References
- Fang, B. X., Chen, F. C., Zhu, D., Guo, J., & Wang, L. H. (2017). Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration. Oncotarget, 8(49), 84933–84941. [Link]
- MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method.
- Miyake, A., Furuichi, A., & Koyama, Y. (1997). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats. Japanese journal of pharmacology, 73(4), 357–360. [Link]
- Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
- Fang, B. X., et al. (2017). Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration.
- Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline.
- Zhang, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry. [Link]
- U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
- Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert opinion on therapeutic targets, 11(4), 527–540. [Link]
- Wikipedia. (n.d.). Azasetron.
- National Center for Biotechnology Information. (n.d.). Azasetron. PubChem Compound Database.
- Chen, F., et al. (2017). Simultaneous Determination of Dexamethasone, Ondansetron, Granisetron, Tropisetron, and Azasetron in Infusion Samples by HPLC with DAD Detection. Journal of Analytical Methods in Chemistry. [Link]
- International Journal of Novel Research and Development. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC.
- Krishnaiah, Y.S.R., et al. (n.d.). Estimation of Ondansetron Hydrochloride in Pharmaceutical Dosage Forms by HPLC.
- Wikipedia. (n.d.). 5-HT3 antagonist.
- Trissel, L. A., et al. (2021). Application of the HPLC Method in Parenteral Nutrition Assessment: Stability Studies of Ondansetron. Molecules, 26(5), 1435. [Link]
- Smith, H. S. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting.
- Thai Science. (n.d.). Development and validation of RP-HPLC method for simultaneous determination of ondansetron hydrochloride and granisetron hydroch.
- ResearchGate. (n.d.). Development and Validation of Rapid RP- HPLC Method for Estimation of Ondansetron in the Tablet Dosage Form.
- precisionFDA. (n.d.). This compound.
- Farmacia Journal. (n.d.). THE LIQUID CHROMATOGRAPHIC ASSAY OF ONDANSETRON HYDROCHLORIDE AND ITS IMPURITIES USING A NEW STATIONARY PHASE.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF ONDANSETRON IN BULK AND PHARMACEUTICAL DOSAGE FORM BY STABILITY-INDICATING RP-HPLC METHOD.
Sources
- 1. Azasetron - Wikipedia [en.wikipedia.org]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. This compound CAS 123040-69-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Azasetron | C17H20ClN3O3 | CID 2264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 123040-16-4 [amp.chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 8. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. youtube.com [youtube.com]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 18. selleckchem.com [selleckchem.com]
Application and Protocol for Utilizing Azasetron Hydrochloride to Inhibit Serotonin-Induced Currents in Patch-Clamp Electrophysiology
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Azasetron hydrochloride as a potent and selective antagonist of serotonin-induced currents, specifically through the 5-HT3 receptor, utilizing the gold-standard whole-cell patch-clamp technique.[1]
Introduction: The 5-HT3 Receptor and the Role of Azasetron
The 5-hydroxytryptamine-3 (5-HT3) receptor is a unique member of the serotonin receptor family. Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[2][3] Upon binding of serotonin, this channel opens, allowing for the rapid influx of cations (primarily Na⁺ and K⁺), which leads to membrane depolarization and neuronal excitation.[4][5] These receptors are densely located in the central and peripheral nervous systems and play a crucial role in processes such as emesis (nausea and vomiting) and gastrointestinal motility.[5][6][7]
This compound is a highly potent and selective competitive antagonist of the 5-HT3 receptor.[8][9][10] It exhibits a high binding affinity, with a reported Ki value of 0.33 nM.[11][12] This makes it an invaluable tool for isolating and studying 5-HT3 receptor-mediated currents in electrophysiological preparations. By competitively inhibiting the binding of serotonin, Azasetron effectively blocks the ion flow through the channel, thus preventing depolarization.[6][7] This application note will detail the precise methodology for observing serotonin-induced currents and their subsequent blockade by Azasetron using whole-cell patch-clamp recordings.
Core Principles and Experimental Rationale
The whole-cell patch-clamp configuration is the chosen method as it allows for the measurement of the total current flowing through all 5-HT3 receptors on the cell membrane, providing a robust and clear signal.[13] The protocol is designed to first establish a stable baseline recording, then elicit a consistent inward current by applying serotonin, and finally, to demonstrate the inhibitory effect of Azasetron by co-applying it with serotonin or by pre-incubating the cell with Azasetron.
The choice of cell line is critical. Human embryonic kidney 293 (HEK293) cells or tsA-201 cells are commonly used for heterologous expression of 5-HT3 receptors, as they provide a clean background with no endogenous 5-HT3 receptor activity.[2][14] This ensures that the observed currents are solely due to the expressed receptors of interest.
Materials and Reagents
| Reagent | Supplier | Catalogue # | Purpose |
| This compound | MedChemExpress | HY-B0068 | 5-HT3 receptor antagonist |
| Serotonin (5-HT) hydrochloride | Sigma-Aldrich | H9523 | 5-HT3 receptor agonist |
| HEK293 or tsA-201 cells | ATCC | CRL-1573 or CRL-3216 | Host for receptor expression |
| Plasmid DNA (human 5-HT3A subunit) | GenScript | (Example) | For transfection |
| Lipofectamine 3000 | Thermo Fisher | L3000001 | Transfection reagent |
| DMEM (High Glucose) | Gibco | 11965092 | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | Cell culture supplement |
| Penicillin-Streptomycin | Gibco | 15140122 | Antibiotic for cell culture |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | Cell dissociation |
| NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose, EGTA, ATP-Mg, GTP-Na | Sigma-Aldrich | Various | Components for recording solutions |
Experimental Protocols
Part 1: Cell Culture and Transfection
-
Cell Maintenance : Culture HEK293 or tsA-201 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating for Transfection : 24 hours prior to transfection, plate the cells onto glass coverslips in 35 mm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection : Transfect the cells with the plasmid DNA encoding the human 5-HT3A subunit using Lipofectamine 3000 according to the manufacturer's protocol. Co-transfection with a marker gene (e.g., GFP) is recommended to identify successfully transfected cells.
-
Post-Transfection Incubation : Use the cells for patch-clamp experiments 24-48 hours after transfection to allow for sufficient receptor expression.
Part 2: Preparation of Solutions
Proper solution composition is critical for maintaining cell health and isolating the currents of interest.
| Solution | Component | Concentration (mM) |
| External Solution (aCSF) | NaCl | 140 |
| KCl | 3 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||
| Internal Solution | KCl | 140 |
| MgCl₂ | 2 | |
| HEPES | 10 | |
| EGTA | 11 | |
| ATP-Mg | 2 | |
| GTP-Na | 0.5 | |
| pH adjusted to 7.2 with KOH, Osmolarity ~290 mOsm |
Drug Stock Solutions:
-
Serotonin (5-HT) Stock (10 mM): Dissolve serotonin hydrochloride in deionized water. Prepare fresh daily and protect from light.
-
This compound Stock (10 mM): this compound is soluble in water up to 20 mg/mL.[12] Prepare a 10 mM stock solution in deionized water. This stock is stable for extended periods when stored at -20°C.
Part 3: Whole-Cell Patch-Clamp Recording
-
Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Visualization : Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.
-
Establish Gigaseal : Under visual control, approach a single, healthy-looking (GFP-positive) cell with the patch pipette and apply gentle positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Achieve Whole-Cell Configuration : After gigaseal formation, apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Stabilization : Allow the cell to stabilize for 5-10 minutes before starting the recording.
-
Voltage Clamp : Clamp the cell at a holding potential of -70 mV. At this potential, the activation of 5-HT3 receptors will elicit a distinct inward current.[2]
Part 4: Application of Serotonin and Azasetron
A fast perfusion system is required to observe the rapid activation and desensitization kinetics of 5-HT3 receptors.[15]
-
Baseline Recording : Record a stable baseline current for at least 30 seconds.
-
Elicit Serotonin-Induced Current : Apply a saturating concentration of serotonin (e.g., 10 µM) for 2-5 seconds. This should evoke a rapid inward current that desensitizes in the continued presence of the agonist. Wash the cell with the external solution until the current returns to baseline. Repeat this step 2-3 times to ensure a reproducible response.
-
Application of Azasetron :
-
Co-application Method : Apply a solution containing both serotonin (10 µM) and Azasetron (e.g., 10 nM). The serotonin-induced current should be significantly reduced in amplitude.
-
Pre-incubation Method : Perfuse the cell with a solution containing Azasetron (10 nM) alone for 1-2 minutes. Then, while still in the presence of Azasetron, apply a solution containing both serotonin (10 µM) and Azasetron (10 nM). This method ensures that the antagonist has reached equilibrium binding with the receptors.
-
-
Washout : After observing the blockade, wash the cell with the external solution for an extended period (5-10 minutes) to demonstrate the reversibility of the Azasetron block. Re-apply serotonin alone to show the recovery of the current.
Data Analysis and Expected Results
The primary outcome is the measurement of the peak amplitude of the inward current induced by serotonin in the absence and presence of Azasetron. The percentage of inhibition can be calculated as follows:
% Inhibition = (1 - (I_peak_with_antagonist / I_peak_without_antagonist)) * 100
A dose-response curve for Azasetron can be generated by applying increasing concentrations of the antagonist and calculating the IC₅₀ value, which is the concentration of Azasetron that inhibits 50% of the maximal serotonin-induced current.
Expected Results Summary:
| Condition | Expected Peak Current Amplitude | Rationale |
| Baseline | ~0 pA | No agonist present, channels are closed. |
| 10 µM Serotonin | Large inward current (e.g., -500 to -2000 pA) | Agonist binding opens 5-HT3 receptor channels. |
| 10 µM Serotonin + 10 nM Azasetron | Significantly reduced inward current | Azasetron competitively blocks serotonin binding. |
| Washout + 10 µM Serotonin | Recovery of large inward current | Demonstrates the reversible nature of Azasetron binding. |
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying molecular mechanism, the following diagrams are provided.
Caption: Experimental workflow for patch-clamp analysis.
Caption: Mechanism of Azasetron's competitive antagonism.
Trustworthiness and Self-Validation
This protocol incorporates several self-validating steps to ensure data integrity:
-
Reproducible Agonist Response : Before applying the antagonist, the response to serotonin should be consistent across multiple applications. This confirms the stability of the recording and the health of the cell.
-
Positive Control : The robust inward current elicited by serotonin serves as a positive control, demonstrating that the expressed receptors are functional.
-
Washout and Recovery : The ability of the serotonin-induced current to recover after washing out Azasetron is crucial. It confirms that the observed inhibition was due to the reversible binding of the antagonist and not due to rundown of the cell or irreversible channel block.
-
Dose-Dependency : A key validation is to show that the degree of inhibition increases with higher concentrations of Azasetron, confirming a specific pharmacological interaction.
By adhering to this detailed protocol and its integrated validation steps, researchers can confidently and accurately characterize the inhibitory effects of this compound on 5-HT3 receptor-mediated currents.
References
- Kaneez, F., & White, M. (2004). Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning. Journal of Biomedicine and Biotechnology, 2004(2), 75–85. [Link]
- Popescu, G. K. (2015). One-channel Cell-attached Patch-clamp Recording.
- Ishikawa, T., et al. (2017). Serotonergic current responses of neurons in rat oculomotor neural integrators. Journal of Neurophysiology, 118(4), 2156–2168. [Link]
- Katayama, K., et al. (1997). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats. Japanese Journal of Pharmacology, 73(4), 357-60. [Link]
- Lambert, J. J., et al. (1992). Recent advances in the electrophysiological characterization of 5-HT3 receptors. Trends in Pharmacological Sciences, 13(10), 391-7. [Link]
- Valle-Casuso, J. C., et al. (2023). Serotonin effects on human iPSC-derived neural cell functions: from mitochondria to depression.
- Aghajanian, G. K., & Marek, G. J. (1997). Serotonin induces excitatory postsynaptic potentials in apical dendrites of neocortical pyramidal cells. Neuropharmacology, 36(4-5), 589-99. [Link]
- Creative Bioarray. (n.d.). Manual Patch-clamp Technique.
- Wikipedia. (n.d.).
- Archer, S. L., et al. (2006). Serotonin-Induced Inhibition of KV Current.
- Sophion. (n.d.).
- Faerber, L., et al. (2007). Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. Pharmacology & Therapeutics, 116(1), 99-112. [Link]
- Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert Opinion on Therapeutic Targets, 11(4), 527-40. [Link]
- Hesketh, P. J. (2003). Electrocardiographic and cardiovascular effects of the 5-hydroxytryptamine3 receptor antagonists. The American Journal of Cardiology, 92(9A), 43J-49J. [Link]
- Peters, J. A., et al. (1990). Physiological and pharmacological properties of 5-HT3 receptors - A patch clamp-study. Discovery - the University of Dundee Research Portal. [Link]
- Axol Bioscience. (n.d.). Patch Clamp Protocol. Axol Bioscience. [Link]
- Kaneez, F., & White, M. (2004). Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning. Semantic Scholar. [Link]
- Hesketh, P. J. (2003). Electrocardiographic and Cardiovascular Effects of the 5-Hydroxytryptamine3 Receptor Antagonists.
- Wang, D. W., et al. (2012). Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration. Journal of Experimental & Clinical Cancer Research, 31, 26. [Link]
- Pless, S. A., et al. (2022). Mapping the molecular motions of 5-HT3 serotonin-gated channel by Voltage-Clamp Fluorometry. eLife, 11, e78221. [Link]
- DC Chemicals. (n.d.). Azasetron HCl. DC Chemicals. [Link]
- Gallaschun, R. J., et al. (1992). Electrocardiographic effects of zatosetron and ondansetron, two 5HT3 receptor antagonists, in anesthetized dogs. Semantic Scholar. [Link]
- Pless, S. A., et al. (2022). Mapping the molecular motions of 5-HT3 serotonin-gated channel by voltage-clamp fluorometry. PubMed Central. [Link]
- Kato, S., et al. (2014). Serotonin differentially modulates Ca2+ transients and depolarization in a C. elegans nociceptor. Journal of Neurophysiology, 111(10), 2094–2104. [Link]
- Wikipedia. (n.d.). 5-HT3 antagonist. Wikipedia. [Link]
- Smith, H. S. (2018). 5-HT3 receptor antagonists for the treatment of nausea/vomiting.
- Jackson, J., et al. (2018). Serotonin Inhibition of Claustrum Projection Neurons: Ionic Mechanism, Receptor Subtypes and Consequences for Claustrum Computation. International Journal of Molecular Sciences, 19(11), 3588. [Link]
- Wikipedia. (n.d.). Azasetron. Wikipedia. [Link]
- precisionFDA. (n.d.). This compound. precisionFDA. [Link]
- Tsukagoshi, S. (1999). [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 26(7), 929-35. [Link]
- Sharma, T., & Tiwari, S. (2020). 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. Current Drug Targets, 21(11), 1134-1148. [Link]
- Endo, T. (1998). (Open Access) Effects of various 5-HT3 receptor antagonists, granisetron, ondansetron, ramosetron and azasetron on serotonin (5-HT)
- Jancic, D., et al. (2016). Control of sensory neuron excitability by serotonin involves 5HT2C receptors and Ca(2+)-activated chloride channels. Neuropharmacology, 110(Pt A), 234-243. [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Serotonin 5-HT3 Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Basak, S., et al. (2019). High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition. eLife, 8, e47871. [Link]
Sources
- 1. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 2. Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the electrophysiological characterization of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 8. Azasetron HCl|cas 123040-16-4|supplier DC Chemicals [dcchemicals.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Azasetron - Wikipedia [en.wikipedia.org]
- 11. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. researchgate.net [researchgate.net]
- 15. sophion.com [sophion.com]
Application Notes & Protocols: Investigating Azasetron Hydrochloride in Combination with Other Neurotransmitter Modulators
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation and evaluation of Azasetron hydrochloride in combination with other neurotransmitter modulators. This compound is a potent and highly selective 5-HT3 receptor antagonist, primarily utilized for its antiemetic properties in managing nausea and vomiting associated with chemotherapy, radiotherapy, and postoperative recovery.[1][2][3] The exploration of its combination with other psychoactive agents, such as selective serotonin reuptake inhibitors (SSRIs) and dopamine modulators, opens new avenues for addressing complex neurological and psychiatric conditions that may involve multifaceted neurotransmitter dysregulation. This guide details the foundational principles, rationale for combination therapies, and provides detailed in-vitro and in-vivo protocols for their systematic investigation.
Section 1: Foundational Principles
1.1 Mechanism of Action: Azasetron and the 5-HT3 Receptor
Azasetron exerts its therapeutic effect by selectively antagonizing the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2][4] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[5][6] Upon binding of serotonin, the channel opens, allowing a rapid influx of cations (primarily Na+, K+, and Ca2+), leading to neuronal depolarization and excitation.[6]
In the context of emesis, cytotoxic chemotherapy or radiation can damage enterochromaffin cells in the gastrointestinal tract, causing a massive release of serotonin.[1] This serotonin surge activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, which culminates in the vomiting reflex.[1][3] Azasetron competitively binds to these 5-HT3 receptors, both peripherally and centrally, effectively blocking the emetic signal cascade.[1][3] Its high selectivity minimizes off-target effects that are common with less selective antiemetics.[1]
The downstream signaling of 5-HT3 receptor activation involves a cascade initiated by calcium influx. This increase in intracellular Ca2+ can activate Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn can lead to the activation of the ERK1/2 signaling pathway, a critical component in the emetic reflex.[7] By blocking the initial ion flux, Azasetron prevents the initiation of this entire downstream cascade.
1.2 Rationale for Combination Therapy
The rationale for combining Azasetron with other neurotransmitter modulators stems from the potential for synergistic or additive effects in treating conditions where multiple pathways are implicated.
-
Combination with SSRIs: Patients undergoing chemotherapy often experience comorbid depression and anxiety. While SSRIs increase synaptic serotonin levels to treat these mood disorders, this could theoretically exacerbate nausea. However, the risk of serotonin syndrome from combining an SSRI with a 5-HT3 antagonist like Azasetron is not a significant clinical concern, as the antagonist blocks rather than enhances serotonergic activity at the 5-HT3 receptor subtype.[8] The combination could therefore offer a dual benefit: managing mood symptoms with the SSRI while effectively controlling nausea and vomiting with Azasetron.[8][9] Caution is still advised, and patients should be monitored, particularly for potential QT interval prolongation, a known risk with some drugs in both classes.[1][9]
-
Combination with Dopamine Modulators: The emetic reflex is also heavily influenced by dopamine D2 receptors in the CTZ.[10] Combining a 5-HT3 antagonist with a dopamine D2 antagonist could provide a broader spectrum of antiemetic activity, potentially being more effective against various emetogenic stimuli.[10] Furthermore, atypical antipsychotics, which often modulate both dopamine and serotonin receptors (e.g., 5-HT2A), could be combined with Azasetron to manage behavioral disturbances while mitigating gastrointestinal side effects.[11][12] The interaction between serotonin and dopamine systems is complex; for instance, certain serotonin receptors can modulate dopamine release, suggesting that a combined pharmacological approach could achieve a more nuanced control of these interconnected pathways.[13]
Section 2: In-Vitro Evaluation Protocols
In-vitro assays are fundamental for characterizing the pharmacological profile of drug combinations at the molecular and cellular levels.
2.1 Protocol: Competitive Radioligand Binding Assay for 5-HT3 Receptor Occupancy
This protocol determines the binding affinity (Ki) of Azasetron and a secondary modulator at the 5-HT3 receptor, assessing any allosteric interactions.
Objective: To quantify the binding affinity of test compounds to the 5-HT3 receptor and determine if the combination results in competitive, non-competitive, or allosteric binding patterns.
Materials:
-
Cell membranes from a stable cell line expressing human 5-HT3 receptors (e.g., HEK293-5HT3A).
-
Radioligand: [3H]-Granisetron or a similar high-affinity 5-HT3 antagonist.
-
Non-specific binding control: High concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM Ondansetron).
-
Test Compounds: this compound, secondary neurotransmitter modulator.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and vials; 96-well filter plates; liquid scintillation counter.
Methodology:
-
Preparation: Thaw the cell membranes on ice. Dilute to a final concentration of 10-20 µg protein per well in ice-cold assay buffer.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB): Add 50 µL of non-labeled antagonist (e.g., 10 µM Ondansetron).
-
Test Wells: Add 50 µL of varying concentrations of Azasetron, the secondary modulator, or a combination of both.
-
-
Radioligand Addition: Add 50 µL of [3H]-Granisetron (at a concentration near its Kd, e.g., 0.5 nM) to all wells.
-
Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells. The final volume is 200 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound(s).
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC50 (concentration inhibiting 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Hypothetical Data Summary:
| Compound | Target Receptor | IC50 (nM) | Ki (nM) |
| Azasetron HCl | 5-HT3 | 0.51 | 0.33[14] |
| Modulator X (SSRI) | SERT | >10,000 | >10,000 |
| Modulator Y (D2 Antagonist) | D2 | 15.0 | - |
| Modulator Y (D2 Antagonist) | 5-HT3 | >10,000 | >10,000 |
| Azasetron + Modulator X | 5-HT3 | 0.55 | ~0.35 |
| Azasetron + Modulator Y | 5-HT3 | 0.49 | ~0.32 |
This table illustrates that neither the SSRI nor the D2 antagonist directly competes for the 5-HT3 receptor binding site, and their presence does not significantly alter Azasetron's affinity, suggesting distinct mechanisms of action.
Section 3: In-Vivo Evaluation Protocols
Animal models are crucial for assessing the physiological and behavioral outcomes of combining Azasetron with other modulators.
3.1 Protocol: Evaluation of Antiemetic Synergy in a Cisplatin-Induced Emesis Model (Rat)
This protocol assesses whether combining Azasetron with a dopamine D2 antagonist provides superior protection against chemotherapy-induced emesis compared to either agent alone.
Objective: To determine the antiemetic efficacy of Azasetron, a D2 antagonist, and their combination in a rat model of acute and delayed emesis.
Animal Model: Male Sprague-Dawley rats (250-300g).
Materials:
-
This compound.
-
Dopamine D2 antagonist (e.g., Domperidone, which does not readily cross the blood-brain barrier).[12]
-
Cisplatin (emetogenic agent).
-
Vehicle (e.g., 0.9% saline).
-
Observation chambers equipped with video recording.
Methodology:
-
Acclimation: House rats individually for at least 3 days prior to the experiment for acclimation.
-
Grouping: Randomly assign animals to experimental groups (n=8-10 per group):
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Cisplatin
-
Group 3: Azasetron (e.g., 1 mg/kg, i.p.) + Cisplatin
-
Group 4: D2 Antagonist (e.g., 5 mg/kg, i.p.) + Cisplatin
-
Group 5: Azasetron (1 mg/kg) + D2 Antagonist (5 mg/kg) + Cisplatin
-
-
Dosing: Administer the test compounds (or vehicle) intraperitoneally (i.p.) 30 minutes before the administration of cisplatin.
-
Emesis Induction: Administer a high dose of cisplatin (e.g., 10 mg/kg, i.p.).
-
Observation: Place each animal in an individual observation chamber immediately after cisplatin injection. Record behavior for 24-48 hours.
-
Data Collection: A trained observer, blind to the treatment groups, will score the number of emetic episodes (retching and vomiting).
-
Data Analysis:
-
Compare the mean number of emetic episodes between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
A significant reduction in emesis in Group 5 compared to both Group 3 and Group 4 indicates a synergistic or additive effect.
-
Section 4: Data Interpretation & Considerations
-
Pharmacokinetic Interactions: It is crucial to consider that one drug may alter the metabolism of another. Azasetron is metabolized by cytochrome P450 enzymes.[3] Co-administration with drugs that are potent inhibitors or inducers of the same enzymes (e.g., some SSRIs) could alter its plasma concentration and efficacy.[15][16] Pharmacokinetic studies should be conducted to rule out such interactions.[17]
-
Safety and Tolerability: Combination therapies can increase the risk of adverse events. Particular attention should be paid to cardiovascular safety, specifically QT interval prolongation, which has been associated with both 5-HT3 antagonists and certain SSRIs or antipsychotics.[1][9]
-
Defining Synergy: True synergy is more than an additive effect and should be rigorously defined. Isobolographic analysis is a standard method for determining whether the effect of a drug combination is synergistic, additive, or antagonistic.
Conclusion
The combination of this compound with other neurotransmitter modulators represents a promising strategy for enhancing therapeutic outcomes in complex disorders. The protocols outlined in this guide provide a systematic framework for the preclinical evaluation of such combinations, from molecular interactions at the receptor level to functional outcomes in relevant animal models. By carefully characterizing both the efficacy and safety of these combination therapies, researchers can pave the way for novel clinical applications.
References
- Patsnap Synapse. (2024). What is this compound used for?
- Wikipedia. (n.d.). Azasetron.
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- Darshana, J., et al. (n.d.). Summary of the proposed 5-HT3R-mediated downstream signaling pathway...
- WikiMed. (n.d.). Azasetron.
- Lucot, J. B., & Li, H. (2014). 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
- Patsnap Synapse. (2024). What are 5-HT3 receptor agonists and how do they work?
- Wikipedia. (n.d.). 5-HT3 receptor.
- National Center for Biotechnology Information. (n.d.). Antiemetics, Selective 5-HT3 Antagonists.
- ResearchGate. (n.d.). Signaling pathways of the serotonin receptor (5-HTR) subtypes...[Link]
- Drugs.com. (n.d.). Ondansetron and sertraline Interactions.
- PubMed. (1998).
- GoodRx. (2024). 9 SSRI Interactions You Should Know About.
- Vista Hill SmartCare BHCS. (2016). Important Drug Interactions with the SSRIs. [Link]
- National Center for Biotechnology Information. (n.d.). Modulating the neuromodulators: dopamine, serotonin and the endocannabinoid system. PubMed Central. [Link]
- PubMed. (n.d.). Asenapine elevates cortical dopamine, noradrenaline and serotonin release. Evidence for activation of cortical and subcortical dopamine systems by different mechanisms. [Link]
- National Center for Biotechnology Information. (n.d.). The broad-spectrum anti-emetic activity of AS-8112, a novel dopamine D2, D3 and 5-HT3 receptors antagonist. PubMed Central. [Link]
- Anesthesia Key. (2019).
- Dr.Oracle. (2025). What are the potential interactions between sertraline (Selective Serotonin Reuptake Inhibitor) and ondansetron (5-HT3 receptor antagonist)?[Link]
- MDPI. (n.d.). The Role of Dopamine in Repurposing Drugs for Oncology. [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Azasetron - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Azasetron [medbox.iiab.me]
- 5. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. drugs.com [drugs.com]
- 10. The broad-spectrum anti-emetic activity of AS-8112, a novel dopamine D2, D3 and 5-HT3 receptors antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asenapine elevates cortical dopamine, noradrenaline and serotonin release. Evidence for activation of cortical and subcortical dopamine systems by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Modulating the neuromodulators: dopamine, serotonin and the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Important Drug Interactions with the SSRIs – Vista Hill SmartCare BHCS [smartcarebhcs.org]
- 17. [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected results with Azasetron hydrochloride in vitro
Technical Support Center: Azasetron Hydrochloride In Vitro Applications
A Guide for Senior Application Scientists
Welcome to the technical support resource for the in vitro use of this compound. This guide is designed for research, discovery, and drug development professionals to navigate common challenges and troubleshoot unexpected results. As a selective 5-HT3 receptor antagonist, Azasetron is a powerful tool, but its effective use in vitro requires careful attention to its chemical properties and biological interactions. This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind our recommendations.
Section 1: Frequently Asked Questions & Troubleshooting
This section is divided into three key areas where researchers commonly encounter issues: Compound Handling and Preparation, Assay Design and Execution, and Interpretation of Unexpected Results.
Compound Solubility & Handling
Question: My this compound solution appears cloudy or has precipitated. What went wrong and how can I fix it?
Answer: This is a common issue that typically points to problems with solvent choice, concentration, or storage. This compound, while water-soluble, has its limits and specific requirements.
-
Causality: The hydrochloride salt form enhances aqueous solubility, but like any compound, it can precipitate if it exceeds its solubility limit in a given solvent or if the solution conditions (e.g., pH, temperature) change. Some vendors also report that using aged or moisture-absorbing DMSO can lead to insolubility.[1]
-
Troubleshooting Steps:
-
Verify Solvent and Concentration: Confirm you are using a recommended solvent. For high-concentration stock solutions, water is a primary choice. One supplier notes solubility in H₂O at 20 mg/mL (51.78 mM) and in PBS at 50 mg/mL (129.44 mM), often requiring ultrasonic assistance to fully dissolve.[2] For DMSO, solubility is significantly lower at approximately 2.22 mg/mL (5.75 mM).[2]
-
Use Fresh Solvents: Particularly with DMSO, use fresh, anhydrous grade solvent to avoid issues with moisture content that can reduce solubility.[1]
-
Apply Gentle Warming and Sonication: A brief period of gentle warming (e.g., 37°C water bath) combined with sonication can often help dissolve precipitated compound.[2] Avoid boiling or prolonged high heat, which could degrade the compound.
-
Check pH: Ensure the pH of your final buffer in the assay is compatible. Drastic shifts in pH upon dilution of your stock can cause the compound to crash out of solution.
-
| Solvent | Reported Solubility | Molar Concentration (at limit) | Notes |
| H₂O | 20 mg/mL | ~51.8 mM | Requires sonication.[2] |
| PBS | 50 mg/mL | ~129.4 mM | Requires sonication.[2] |
| DMSO | 2.22 mg/mL | ~5.75 mM | Use fresh, anhydrous DMSO.[1][2] |
Question: I'm concerned about the stability of my this compound solutions. What are the best practices for storage?
Answer: Stability is critical for reproducible results. Light exposure and improper storage temperatures are the primary threats to the integrity of this compound.
-
Causality: Studies have shown that Azasetron solutions are sensitive to light, which can lead to significant degradation.[3] Like many biological reagents, freeze-thaw cycles can also compromise compound integrity.
-
Recommended Storage Protocol:
-
Powder: Store the solid compound at 4°C, sealed, and protected from moisture.[2]
-
Stock Solutions: Prepare high-concentration stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 1 year) or -20°C for shorter terms (up to 1 month).[1]
-
Working Solutions: Always prepare fresh working dilutions from a frozen stock on the day of the experiment.
-
Light Protection: Crucially, protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[3] This is especially important for solutions left at room temperature during an experiment.
-
Assay Design & Execution
Question: I am setting up a 5-HT3 receptor binding assay. What are the key parameters to consider?
Answer: A well-designed binding assay is fundamental to accurately determine the affinity of Azasetron. The most common format is a competitive radioligand displacement assay.
-
Scientific Rationale: This assay measures the ability of your unlabeled compound (Azasetron) to compete with a radiolabeled ligand (e.g., [³H]granisetron) for binding to the 5-HT3 receptor.[4][5] The resulting data allows you to calculate the inhibitor constant (Ki), a direct measure of binding affinity. Azasetron has a very high affinity for the 5-HT3 receptor, with reported Ki and IC50 values in the low nanomolar to sub-nanomolar range (e.g., Ki of 0.33 nM).[1][4]
-
Key Parameters:
-
Receptor Source: Use a cell line (e.g., HEK293) stably expressing the human 5-HT3A receptor or a tissue preparation known to be rich in these receptors, such as rat intestinal tissue.[4]
-
Radioligand: [³H]granisetron is a standard choice due to its high affinity and selectivity for the 5-HT3 receptor.[4][5] Use it at a concentration at or below its Kd to ensure assay sensitivity.
-
Incubation Time & Temperature: Allow the binding reaction to reach equilibrium. This must be determined empirically but typically ranges from 30 to 60 minutes at room temperature or 37°C.
-
Non-Specific Binding (NSB) Control: This is essential. Define NSB by adding a high concentration of a non-labeled, potent 5-HT3 antagonist (e.g., 10 µM granisetron or even Azasetron itself) to a set of control wells.
-
Separation of Bound/Free Ligand: After incubation, you must rapidly separate the receptor-bound radioligand from the unbound ligand, typically via rapid filtration through glass fiber filters using a cell harvester.
-
Below is a workflow diagram for setting up a competitive binding assay.
Caption: Workflow for a 5-HT3R competitive binding assay.
Interpretation of Unexpected Results
Question: The IC50 value I calculated for Azasetron is much higher than the literature reports. What could be the cause?
Answer: A discrepancy between your observed IC50 and published values points to a systematic issue in your experimental setup. A logical troubleshooting process is required.
-
Causality: This can stem from multiple sources: degraded compound, unhealthy cells, incorrect assay parameters, or even cell line identity issues. High cell passage numbers can lead to altered protein expression and stimulus response.[6]
-
Troubleshooting Workflow:
-
Compound Integrity: The first suspect is always the compound. Prepare a fresh solution from your solid stock. If possible, verify its identity and purity via analytical methods like HPLC/MS.
-
Cell Health & Identity:
-
Viability: Ensure your cells are healthy (>90% viability) before starting the experiment. Stressed cells behave unpredictably.
-
Passage Number: Use cells with a low, consistent passage number. High-passage cells can exhibit genetic drift and altered receptor expression.[6][7]
-
Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. Cell line cross-contamination is a widespread problem.[6][8]
-
-
Assay Parameters:
-
Agonist Concentration (Functional Assays): If you are running a functional assay (e.g., calcium imaging), ensure the concentration of the agonist (serotonin) you are using is at its EC50 or EC80. An excessively high agonist concentration will require more antagonist to achieve inhibition, artificially inflating your IC50.
-
Equilibrium: Confirm your incubation time is sufficient for the binding to reach equilibrium.
-
-
Control Compound: Run a well-characterized control 5-HT3 antagonist (e.g., Ondansetron, Granisetron) in parallel.[9] If its IC50 is also shifted, the problem is likely with the assay system (cells, reagents). If the control works as expected, the issue is specific to your Azasetron stock.
-
Question: I am observing a cellular effect of Azasetron in a cell line that is not supposed to express 5-HT3 receptors. Is this an off-target effect?
Answer: This is a strong possibility and a critical observation. While Azasetron is highly selective for the 5-HT3 receptor, no drug is perfectly specific, and off-target effects are a common phenomenon in drug discovery.[10][11][12][13]
-
Scientific Rationale: An off-target effect occurs when a drug interacts with unintended molecular targets, which can lead to unexpected biological responses.[13] It is crucial to experimentally validate that the observed effect is indeed independent of the intended target (on-target).
-
Experimental Validation Strategy:
-
Confirm Receptor Absence: First, use RT-qPCR or Western Blot to confirm the absence of 5-HT3 receptor subunit (HTR3A, HTR3B, etc.) expression in your cell line. Do not rely solely on database information.
-
Use a Structurally Different Antagonist: Test another potent and selective 5-HT3 antagonist with a different chemical scaffold (e.g., Granisetron or Palonosetron).[9][14] If this compound does not produce the same effect, it strongly suggests the effect of Azasetron is off-target.
-
Introduce the Target Receptor: As a definitive experiment, transiently or stably express the 5-HT3A receptor in your negative cell line. Then, demonstrate that the potency of Azasetron in your functional assay is dramatically increased, confirming its on-target activity.
-
Below is a diagram illustrating the principle of on-target vs. off-target effects.
Caption: On-target vs. potential off-target effects of Azasetron.
Section 2: Key Experimental Protocols
Protocol: Radioligand Displacement Assay for Ki Determination
This protocol describes a method to determine the binding affinity (Ki) of this compound using whole cells expressing the 5-HT3A receptor and [³H]granisetron.
A. Materials
-
Cells: HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [³H]granisetron (specific activity ~80-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-Specific Binding Control: Unlabeled granisetron.
-
Assay Buffer: Tris-HCl (50 mM), pH 7.4.
-
Wash Buffer: Cold Tris-HCl (50 mM), pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/B), liquid scintillation counter, scintillation fluid.
B. Procedure
-
Cell Preparation: Culture cells to ~90% confluency. On the day of the assay, gently harvest cells, wash with Assay Buffer, and resuspend to a final concentration of 1 x 10⁶ cells/mL.
-
Compound Dilution: Prepare a 12-point serial dilution series of this compound in Assay Buffer (e.g., starting from 10 µM down to pM concentrations). Also prepare a 10 µM solution of unlabeled granisetron for NSB determination.
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL Assay Buffer + 50 µL cell suspension.
-
Non-Specific Binding (NSB): 50 µL of 10 µM granisetron + 50 µL cell suspension.
-
Competition: 50 µL of each Azasetron dilution + 50 µL cell suspension.
-
-
Initiate Reaction: Add 50 µL of [³H]granisetron (at a final concentration equal to its Kd, e.g., ~1 nM) to all wells. The final volume is 150 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation, protected from light.
-
Harvesting: Rapidly transfer the contents of each well onto a glass fiber filter using a cell harvester. Immediately wash the filters 3 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and allow to sit for at least 4 hours. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
C. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the data as percent specific binding versus the log concentration of Azasetron.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- Patsnap Synapse. (2024). What is this compound used for?
- Shussman, M., & Fausel, M. (2023). Antiemetics, Selective 5-HT3 Antagonists. In StatPearls. StatPearls Publishing.
- Wikipedia. (2023). Azasetron.
- Van den Eynde, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
- Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
- Miyake, A., et al. (1997). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats. Japanese Journal of Pharmacology, 73(4), 357-360. [Link]
- DC Chemicals. (n.d.). Azasetron HCl.
- precisionFDA. (n.d.). This compound.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
- Home Sunshine Pharma. (n.d.). This compound CAS 123040-69-7.
- Wang, D. W., et al. (2014).
- Canfarotta, F., et al. (2018). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PloS one, 13(10), e0205893. [Link]
- Sathyajith, D. (2018). Common Problems in Cell Culture. News-Medical.Net. [Link]
- Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. In Cell Biology. Humana Press. [Link]
- S. K. Wiedbrauk, et al. (2019). Azologization of serotonin 5-HT3 receptor antagonists. Beilstein Journal of Organic Chemistry, 15, 689–699. [Link]
- Ben-David, U., et al. (2018). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Oncotarget, 9(71), 33613–33618. [Link]
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
- Trubiano, J. A., et al. (2017). Pharmacogenomics of off-target adverse drug reactions. British Journal of Clinical Pharmacology, 83(9), 1868–1881. [Link]
- de Graaf, C., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry, 55(19), 8495–8506. [Link]
- Navari, R. M. (2009). Palonosetron: a second-generation 5-hydroxytryptamine 3 receptor antagonist. Future Oncology, 5(6), 751-761. [Link]
- Basak, S., et al. (2021). High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition. eLife, 10, e70967. [Link]
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
- Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing.
- Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Video]. YouTube. [Link]
- Rahman, M. M., et al. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. International Journal of Molecular Sciences, 25(2), 1083. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Azasetron Hydrochloride Off-Target Effects
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers utilizing Azasetron hydrochloride in cellular assays. This guide is designed to help you navigate, identify, and troubleshoot potential off-target effects to ensure the integrity and accuracy of your experimental data. As a potent and selective 5-HT3 receptor antagonist, Azasetron is a valuable tool; however, like many small molecules, it can interact with unintended targets, leading to complex biological responses.[1][2][3] This document provides in-depth, experience-driven guidance in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action?
Azasetron is a high-affinity antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, with a pKi of 9.27.[4][5] Its on-target mechanism involves blocking this ligand-gated ion channel, which is predominantly found in the central and peripheral nervous systems.[6][7] This action prevents serotonin from binding and initiating the signaling cascade that can lead to nausea and vomiting, particularly in the context of chemotherapy.[8][9] The 5-HT3 receptor itself is a non-selective cation channel, and its blockade is the intended therapeutic effect.[7]
Q2: Why should I be concerned about off-target effects when my cellular phenotype seems consistent with 5-HT3 antagonism?
Even when a primary phenotype appears on-target, subtle or confounding off-target effects can compromise data interpretation. Small molecule drugs rarely interact with only a single target; on average, they may bind to 6-11 distinct proteins.[3][10] These unintended interactions can:
-
Produce Misleading Phenotypes: An observed cellular response might be a composite of both on-target and off-target activities, or entirely due to an off-target interaction.[11]
-
Cause Unexpected Cytotoxicity: Off-target binding can disrupt critical cellular pathways unrelated to the 5-HT3 receptor, leading to cell death that is incorrectly attributed to the on-target mechanism.[12][13]
-
Reduce Experimental Reproducibility: If an off-target protein is variably expressed across different cell lines or passage numbers, it can lead to inconsistent results.[13]
Early identification and de-risking of off-target effects are critical for the validation of your findings and the potential translatability of your research.[1][14]
Q3: What are the most likely off-targets for Azasetron and other "setron" class drugs?
While comprehensive off-target screening data for Azasetron is not widely published, a well-documented class effect for 5-HT3 antagonists is the blockade of cardiac ion channels.[15][16] This is a critical area of concern in drug safety assessment. Key potential off-targets include:
-
hERG (human Ether-à-go-go-Related Gene) Potassium Channels (KCNH2): Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a risk of fatal arrhythmias like Torsades de Pointes.[17][18] Many drugs have been withdrawn from the market due to this specific off-target liability.[17]
-
Voltage-Gated Sodium Channels (e.g., NaV1.5): Blockade of cardiac sodium channels can affect depolarization, potentially leading to a widening of the QRS complex on an ECG.[15][16]
-
Small-Conductance Calcium-Activated Potassium (SK) Channels: Some setrons, like ondansetron, have been shown to inhibit SK channels, which can also contribute to action potential prolongation.[19][20][21]
The structural similarities among setron-class drugs make it prudent to assume Azasetron may share these liabilities until proven otherwise through direct experimentation.
The following table summarizes reported IC50 values for several common 5-HT3 antagonists against key cardiac ion channels. This illustrates the known class effect and provides a reference for the potential potency of off-target interactions.
| Drug | Primary Target | Off-Target | IC50 (µM) | Reference |
| Ondansetron | 5-HT3 Receptor | hERG K+ Channel | 0.81 | [15] |
| NaV1.5 Na+ Channel | 88.5 | [15] | ||
| Granisetron | 5-HT3 Receptor | hERG K+ Channel | 3.73 | [15] |
| NaV1.5 Na+ Channel | 2.6 | [15] | ||
| Dolasetron | 5-HT3 Receptor | hERG K+ Channel | 5.95 | [15][18] |
| NaV1.5 Na+ Channel | 38.0 | [15] |
Note: Lower IC50 values indicate higher potency of inhibition.
Troubleshooting Guides
Issue 1: I'm observing unexpected cytotoxicity or anti-proliferative effects at concentrations where I expect specific 5-HT3 antagonism.
This is a classic sign of a potential off-target effect. The intended action of blocking the 5-HT3 receptor is not typically associated with broad cytotoxicity.
An off-target kinase or ion channel critical for cell survival or proliferation could be inhibited at higher concentrations.[22][23] To dissect this, a systematic approach is required.
Caption: On-Target vs. Potential Off-Target Mechanisms of Azasetron.
References
- Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Off-Target Screening Cell Microarray Assay. (n.d.). Charles River Labs.
- Off-Target Profiling. (n.d.). Creative Biolabs.
- Sridhar, D., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Miyake, K., et al. (1995). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats. PubMed.
- Troubleshooting Low Knockout Efficiency in CRISPR Experiments. (2025). CD Biosynsis.
- Kuryshev, Y. A., et al. (2000). Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels. Journal of Pharmacology and Experimental Therapeutics.
- CRISPR 101: Off-Target Effects. (2024). Addgene Blog.
- How to avoid off-target events in crispr experiments. (2022). Abyntek Biopharma.
- Thomas, D., et al. (2004). Modulation of HERG potassium channel function by drug action. PubMed.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
- Dahlin, J. L., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications.
- Ke, W., & Crijns, H. (2012). IC50 for hERG cardiac K+ channel inhibition. ResearchGate.
- Du, F., et al. (2017). New Insights into Ion Channels: Predicting hERG-Drug Interactions. PMC - NIH.
- Thevathasan, T., et al. (2019). Ondansetron effects on apamin-sensitive small conductance calcium-activated potassium currents in pacing induced failing rabbit hearts. PMC - PubMed Central.
- Azasetron. (n.d.). Wikipedia.
- Thevathasan, T., et al. (2019). Effects of ondansetron on apamin-sensitive small conductance calcium-activated potassium currents in pacing-induced failing rabbit hearts. PubMed.
- Hesketh, P. J. (2000). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. AME Publishing Company.
- 5-HT3 antagonist. (n.d.). Wikipedia.
- Rojas, C., et al. (2014). Molecular mechanisms of 5-HT3 and NK1 receptor antagonists in prevention of emesis. Nature Reviews Cancer.
- Dahlin, J. L., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. PubMed.
- Giga, S., & DeGeorge, K. C. (2023). Antiemetics, Selective 5-HT3 Antagonists. StatPearls - NCBI Bookshelf.
- Chandrakala, R., et al. (2009). Ondansetron induced fatal ventricular tachycardia. Indian Journal of Pharmacology.
- Spjuth, O., et al. (2020). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry.
- Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications.
- Possible Role of Ion Channels in the Action of Nonsteroidal Anti-Inflammatory Drugs. (2025). AJP - Renal Physiology.
- Prevarskaya, N., et al. (2018). The modulation of ion channels in cancer chemo-resistance. Frontiers in Physiology.
- Cardiac Action Potential and Effects of Antiarrhythmic Drugs. (2021). YouTube.
- Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
- Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology.
- Thevathasan, T., et al. (2019). Ondansetron effects on apamin-sensitive small conductance calcium-activated potassium currents in pacing induced failing rabbit hearts. ResearchGate.
- Action of drugs that target ion channels. (n.d.). The University of Strathclyde.
- 5-HT receptor. (n.d.). Wikipedia.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azasetron - Wikipedia [en.wikipedia.org]
- 6. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 7. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. mdpi.com [mdpi.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ondansetron induced fatal ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ondansetron effects on apamin-sensitive small conductance calcium-activated potassium currents in pacing induced failing rabbit hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of ondansetron on apamin-sensitive small conductance calcium-activated potassium currents in pacing-induced failing rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Frontiers | The modulation of ion channels in cancer chemo-resistance [frontiersin.org]
Technical Support Center: Azasetron Hydrochloride Interference with Fluorescent Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing azasetron hydrochloride in their experimental workflows and encountering potential interference with fluorescence-based assays. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to identify, characterize, and mitigate assay interference caused by this compound.
Introduction: Understanding the Challenge
This compound is a selective 5-HT3 receptor antagonist widely used as an antiemetic, particularly in the context of chemotherapy.[1][2][3] As with many small molecules, its chemical structure, which includes a benzoxazine moiety, presents a potential for interference in sensitive fluorescence-based assays.[4][5] This interference can manifest as either artificially high signals (autofluorescence) or artificially low signals (quenching), leading to misinterpretation of experimental data.[6] This guide will equip you with the knowledge and practical steps to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the potential for this compound to interfere with fluorescent assays.
Q1: Can this compound interfere with my fluorescent assay?
Yes, it is possible. This compound possesses a benzoxazine core structure, a class of compounds known to exhibit fluorescent properties.[4][5] Additionally, its ability to absorb UV light means it can interfere through quenching mechanisms.[6]
Q2: What are the primary mechanisms of interference?
There are two main ways this compound can interfere with your assay:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength of your assay and emit its own fluorescence, which can be detected by the instrument and lead to a false-positive signal.[6]
-
Fluorescence Quenching: The compound can absorb the light intended to excite your fluorophore (primary inner filter effect) or absorb the light emitted by your fluorophore (secondary inner filter effect), resulting in a decreased signal and potentially a false-negative result.[6]
Q3: At what wavelengths should I be most concerned about interference?
A study has shown that this compound has UV absorbance detection wavelengths at 241 nm and 302 nm. If your assay's excitation or emission wavelengths overlap with or are near these values, the risk of interference is higher. While the exact emission spectrum of this compound is not widely published, related benzoxazine derivatives tend to fluoresce in the blue region of the spectrum (around 425-450 nm) when excited with UV light (around 275-315 nm).[4]
Q4: How can I quickly check if this compound is interfering in my assay?
The most straightforward initial step is to run a "compound-only" control. This involves preparing a sample with your assay buffer and this compound at the highest concentration used in your experiment, but without your fluorescent probe or biological target. If you measure a significant signal from this control, your compound is likely autofluorescent.
Part 2: Troubleshooting Guides
This section provides structured workflows to diagnose and resolve common issues encountered when using this compound in fluorescent assays.
Issue 1: Unusually High Background Fluorescence
Symptoms:
-
High fluorescence readings in wells containing this compound, even in the absence of the expected biological activity.
-
A dose-dependent increase in fluorescence that is independent of the assay target.
Potential Cause: Autofluorescence of this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low fluorescence signals.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments mentioned in the troubleshooting guides.
Protocol 1: Determining the Autofluorescence Spectrum of this compound
Objective: To determine the excitation and emission spectra of this compound to understand its potential for spectral overlap with your assay's fluorophores.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader or spectrofluorometer with scanning capabilities
-
Black, clear-bottom microplates
Procedure:
-
Prepare a stock solution of this compound in your assay buffer at the highest concentration you plan to use in your experiments.
-
Pipette the solution into a well of a black, clear-bottom microplate.
-
Pipette assay buffer only into an adjacent well to serve as a blank.
-
Emission Scan: a. Set the excitation wavelength of the instrument to the known absorbance maximum of this compound (e.g., 302 nm). b. Scan the emission wavelengths across a broad range (e.g., 350-700 nm). c. Record the fluorescence intensity at each emission wavelength.
-
Excitation Scan: a. Set the emission wavelength to the peak emission wavelength determined in the previous step. b. Scan the excitation wavelengths across a relevant range (e.g., 250-400 nm). c. Record the fluorescence intensity at each excitation wavelength.
-
Data Analysis: a. Subtract the blank readings from the this compound readings. b. Plot the fluorescence intensity versus wavelength for both the emission and excitation scans. This will give you the autofluorescence profile of the compound.
Protocol 2: Quenching Control Assay
Objective: To determine if this compound is quenching the fluorescence of your assay's fluorophore.
Materials:
-
This compound
-
Your assay's fluorescent probe/reagent
-
Assay buffer
-
Fluorescence microplate reader
-
Black microplates
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer in a microplate.
-
Prepare a solution of your fluorescent probe in the assay buffer at the final concentration used in your assay.
-
Add the fluorescent probe solution to all wells containing the this compound dilutions.
-
Prepare control wells:
-
Fluorophore only: Assay buffer + fluorescent probe.
-
Blank: Assay buffer only.
-
-
Incubate the plate under the same conditions as your main assay (if applicable).
-
Measure the fluorescence of all wells using your assay's excitation and emission wavelengths.
-
Data Analysis: a. Subtract the blank reading from all other readings. b. Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent decrease in fluorescence indicates quenching.
Part 4: Data Presentation
The following table summarizes the known spectral properties of this compound and the potential implications for fluorescent assays.
| Property | Value | Implication for Fluorescent Assays |
| UV Absorbance Maxima | 241 nm, 302 nm | High potential for inner filter effect (quenching) if assay excitation or emission is in the UV or near-UV range. |
| Predicted Fluorescence | Likely emission in the blue-green region (425-450 nm) when excited by UV light. | Potential for autofluorescence interference with assays using blue or green fluorophores (e.g., DAPI, FITC, GFP). |
Conclusion
References
- Mühlemann, M., et al. (2014). Characterizing new fluorescent tools for studying 5-HT3 receptor pharmacology. Neuropharmacology, 86, 264-274.
- Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals.
- Dahdouh, F., et al. (2020). Mapping the molecular motions of 5-HT3 serotonin-gated channel by Voltage-Clamp Fluorometry. eLife, 9, e59424.
- Thompson, A. J., & Lummis, S. C. (2013). High-affinity fluorescent ligands for the 5-HT3 receptor. Bioorganic & medicinal chemistry letters, 23(14), 4100–4104.
- Saravanamuthu, A., et al. (2024). Modified guaiacol‐based benzoxazines for optical, aggregation‐induced emission and corrosion‐resistant coating applications.
- National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance.
- Grainger, D. W., et al. (2006). Internalization of the 5-HT 3 R visualized by fluorescent antagonist accessibility. Journal of neurochemistry, 97(2), 437-448.
- Chemistry LibreTexts. (2025). Lab 4: Molecular Fluorescence.
- Wikipedia. (n.d.). Fluorescence spectroscopy.
- Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.
- Emerald Cloud Lab. (2025). ExperimentFluorescenceSpectroscopy.
- Jose, J., & Burgess, K. (2006). Benzophenoxazine-based fluorescent dyes for labeling biomolecules. Tetrahedron, 62(47), 11021-11037.
- American Chemical Society. (2024). Fluorescent Benzoxazine–Perylene Linked Covalent Organic Polymer as a Sensing Probe for Lead Ions and 2,4,6-Trinitrophenol.
- University of Washington. (2017). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I.
- Demchenko, A. P. (1999). Fluorescence techniques for fundamental and applied studies of membrane protein receptors: the 5-HT3 serotonin receptor. Journal of receptor and signal transduction research, 19(1-4), 533–545.
- ResearchGate. (2006).
- Molecular Biology Guide. (n.d.). Assay Troubleshooting.
- Kumar, A., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC advances, 13(8), 5196-5221.
- ResearchG
- precisionFDA. (n.d.). This compound.
- Wikipedia. (n.d.). Azasetron.
- Patsnap Synapse. (2024). What is this compound used for?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azasetron - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of Azasetron Hydrochloride in Primary Cell Cultures
Welcome to the technical support resource for researchers investigating the cytotoxic potential of Azasetron hydrochloride. Azasetron is a potent and selective 5-HT3 receptor antagonist, primarily utilized for managing chemotherapy-induced nausea and vomiting.[1][2] While its therapeutic action is not cytotoxic, evaluating its off-target effects on primary cells is a critical step in comprehensive safety and toxicological profiling.[3]
Primary cells, being more physiologically relevant than immortalized cell lines, provide a more accurate model for predicting potential human responses but also introduce unique challenges.[4][5] This guide is designed to provide you with field-proven insights, detailed protocols, and robust troubleshooting advice to ensure the accuracy and reproducibility of your findings.
Section 1: Experimental Design - The Path to Reliable Data
Before beginning any experiment, a well-thought-out design is paramount. The choices you make here will directly impact the quality and interpretability of your results.
Frequently Asked Questions: Experimental Setup
Q: Why use primary cells instead of more robust cell lines? A: Primary cells retain morphological and biochemical characteristics closer to their tissue of origin, offering higher physiological relevance for toxicity studies.[4] This is crucial for assessing organ-specific toxicity (e.g., using primary hepatocytes for liver toxicity or primary neurons for neurotoxicity). However, be mindful of their limitations, including a finite lifespan and potential for batch-to-batch variability.[4][6]
Q: Which cytotoxicity assay is right for my experiment? A: No single assay tells the whole story. It is best practice to use a combination of methods that measure different cellular endpoints to build a comprehensive toxicity profile.[7]
-
For membrane integrity (Necrosis): The Lactate Dehydrogenase (LDH) release assay is the gold standard. It measures the release of this stable cytosolic enzyme into the culture medium upon plasma membrane damage.[8][9][10]
-
For metabolic activity (Viability): Tetrazolium reduction assays like MTT or MTS are widely used. They measure the activity of mitochondrial dehydrogenases, which is often proportional to the number of viable cells.[11][12][13]
-
For programmed cell death (Apoptosis): Caspase activation assays are highly specific. Caspase-3 and -7 are key executioner caspases, and measuring their activity provides a clear indicator of apoptosis.[14][15][16]
The following decision tree can help guide your selection:
Caption: Key cellular events in apoptosis versus necrosis.
This guide provides a comprehensive framework for assessing the cytotoxicity of this compound in primary cell cultures. By combining careful experimental design, robust protocols, and proactive troubleshooting, you can generate reliable and meaningful data for your research.
References
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.).
- Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.).
- Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf. [Link]
- LDH Cytotoxicity Assay (LDH). (n.d.).
- Caspase 3/7 Assay for Apoptosis Detection. (n.d.). Bio-protocol. [Link]
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS One. [Link]
- Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. (n.d.). PLOS One. [Link]
- EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. [Link]
- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.).
- LDH cytotoxicity assay. (2024). Protocols.io. [Link]
- Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies. (2012).
- Toxicity Tests with Mammalian Cell Cultures. (n.d.). Scope. [Link]
- Drug toxicity assessment: cell proliferation versus cell death. (2022).
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI Bookshelf. [Link]
- Assays for Predicting Acute Toxicity. (n.d.). Chapter: 4. [Link]
- [The importance of standardised cell culture methods for the routine toxicology in pharmaceutical companies]. (2001).
- Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. (n.d.). PubMed Central. [Link]
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
- 21st Century Cell Culture for 21st Century Toxicology. (n.d.).
- Azasetron. (n.d.). Wikipedia. [Link]
- Why is cytotoxicity testing critical in medical device development?. (2024). Labcorp. [Link]
- In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell de
- Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
- MTT Assay: Assessing Cell Prolifer
- MTT Cell Assay Protocol. (n.d.). Unknown Source. [Link]
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]
- Antiemetics, Selective 5-HT3 Antagonists. (n.d.). NCBI Bookshelf. [Link]
- Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025). CMDC Labs. [Link]
- Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administr
- High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of r
Sources
- 1. Azasetron - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. atcc.org [atcc.org]
- 4. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. sciencellonline.com [sciencellonline.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. opentrons.com [opentrons.com]
- 12. atcc.org [atcc.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 15. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to control for Azasetron hydrochloride vehicle effects in experiments
A Senior Application Scientist's Guide to Vehicle Selection and Control
This document provides in-depth, field-tested guidance on how to control for vehicle effects, moving from basic principles to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a "vehicle control," and why is it non-negotiable for Azasetron hydrochloride research?
A vehicle control is a cornerstone of rigorous scientific experimentation. It consists of the same solvent or carrier—the "vehicle"—used to dissolve and administer the active compound (this compound), but without the compound itself.[1] This control group is administered the vehicle alone, following the exact same procedure (route, volume, timing) as the experimental group.[2]
Causality & Scientific Integrity: The purpose of the vehicle control is to isolate the pharmacological effects of this compound from any potential biological effects of the vehicle.[3] Every substance introduced into a biological system, no matter how "inert" it seems, can have an effect. It might alter pH, osmolality, or even trigger subtle physiological responses.[4] Without a vehicle control, you cannot definitively attribute your observed results to the drug. An effect seen in the treatment group could be an artifact of the vehicle, leading to a profound misinterpretation of your data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) consider appropriate controls, including vehicle controls, essential for preclinical safety and efficacy studies.[5][6]
Q2: How do I select the optimal vehicle for this compound?
Vehicle selection should be a systematic process driven by the physicochemical properties of the drug. The ideal vehicle should be inert, cause minimal physiological disruption, and effectively solubilize the compound. For this compound, the choice is guided by its high aqueous solubility.
Below is a decision-making workflow for vehicle selection:
Caption: Vehicle Selection Decision Workflow for Azasetron HCl.
Q3: What are the specifically recommended vehicles for this compound?
Based on its chemical properties, this compound is a white, crystalline powder that is readily soluble in water.[7] This makes aqueous solutions the strongly preferred choice.
Primary Recommendation: 0.9% Sodium Chloride Injection (Normal Saline) .
-
Rationale: It is isotonic, biocompatible, and has a very low probability of causing confounding effects.[8][9] Multiple data sheets and stability studies confirm the compatibility of this compound with 0.9% sodium chloride.[10][11]
Secondary Recommendation: Phosphate-Buffered Saline (PBS) .
-
Rationale: PBS is also isotonic and maintains a stable physiological pH. It is an excellent alternative to normal saline.[12]
The table below summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Remarks | Source(s) |
| Water (H₂O) | ≥ 20 mg/mL | Clear solution. Sonication may be required to expedite dissolution. | [12][13] |
| PBS | ≥ 50 mg/mL | Listed as a suitable solvent for in vivo preparations. | [12] |
| DMSO | ~2.22 mg/mL | Limited solubility. Not recommended as a primary solvent. | [12][14] |
Q4: My experiment involves co-administration with a poorly soluble compound. What are my vehicle options and the associated risks?
This is a scenario where vehicle selection becomes more complex. If you must use a co-solvent system to solubilize a second compound alongside this compound, you must be acutely aware of the vehicle's own potential effects.
-
Dimethyl Sulfoxide (DMSO):
-
Use: Often used as a co-solvent to dissolve hydrophobic compounds.
-
Risks: DMSO is not inert. It can induce neurotoxicity, motor impairment, and has anti-inflammatory properties.[8][9] These effects are dose-dependent.
-
Mitigation: If DMSO is unavoidable, use the absolute lowest concentration necessary. A final concentration of <1-5% DMSO in saline is a common practice to minimize effects.[8] You must include a vehicle control group receiving the exact same concentration of DMSO in saline.
-
-
Cyclodextrins:
-
Use: These are cyclic oligosaccharides that can encapsulate hydrophobic "guest" molecules, enhancing their aqueous solubility and stability.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[15]
-
Risks: While generally safer than many organic solvents, cyclodextrins can interact with cell membranes and have biological effects of their own.[17]
-
Mitigation: Select a well-characterized cyclodextrin and, as always, include a vehicle control group with the identical cyclodextrin concentration in buffer.
-
Troubleshooting Guide
Q1: I'm observing unexpected effects (e.g., behavioral changes, inflammation) in my vehicle control group. What's the protocol for troubleshooting this?
Observing an effect in your vehicle control group is a critical finding. It indicates that the vehicle itself is not inert under your experimental conditions. Do not dismiss this data.
Here is a systematic workflow for troubleshooting this issue:
Caption: Workflow for Troubleshooting Unexpected Vehicle Effects.
Q2: The solubility of my this compound seems lower than reported. How can I fix this?
-
Verify Material: Confirm you are using this compound (CAS: 123040-16-4), as the free base will have different solubility.[12]
-
Use Fresh Solvent: Prepare solutions with fresh, high-purity water (e.g., Milli-Q) or sterile saline.
-
Facilitate Dissolution: As recommended by suppliers, use an ultrasonic bath (sonication) to aid dissolution.[12][13] Gentle warming can also be effective, but ensure the compound is stable at the temperature used.
-
Check pH: The pH of your solvent can influence the solubility of hydrochloride salts. Ensure your final solution's pH is within a stable range for the molecule. For intravenous administration, a near-physiological pH is ideal.
Q3: How do I properly account for the vehicle control in my statistical analysis?
The primary goal of your analysis is to determine the effect of the drug. Therefore, the most important statistical comparison is:
-
[Drug + Vehicle] Group vs. [Vehicle-Only] Group
This comparison directly tests the hypothesis that this compound caused an effect above and beyond any effect from the vehicle.
If you have also included an untreated or sham control group, a secondary analysis can be performed:
-
[Vehicle-Only] Group vs. [Untreated/Sham] Group
This comparison quantifies the magnitude of the vehicle's effect, which is valuable information for interpreting your results and designing future experiments.
Experimental Protocols
Protocol 1: Preparation of this compound (1 mg/mL) in 0.9% Saline
This protocol provides a standard method for preparing a solution for in vivo administration.
Materials:
-
This compound (CAS: 123040-16-4)
-
Sterile 0.9% Sodium Chloride (NaCl) Injection, USP
-
Sterile vials (e.g., glass or polypropylene)
-
Calibrated analytical balance
-
Sterile syringes and 0.22 µm sterile syringe filters
Procedure:
-
Calculation: Determine the total volume of solution needed. For example, for 10 mL of a 1 mg/mL solution, you will need 10 mg of this compound.
-
Weighing: Aseptically weigh 10 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add approximately 8 mL of sterile 0.9% NaCl to the vial. Cap and vortex gently. If needed, place the vial in an ultrasonic water bath for 5-10 minutes until the powder is fully dissolved, resulting in a clear solution.[12][13]
-
Volume Adjustment: Add sterile 0.9% NaCl to bring the final volume to exactly 10 mL.
-
Sterilization: Withdraw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a final, sterile vial. This step is critical for parenteral administration routes.
-
Labeling & Storage: Clearly label the vial with the compound name, concentration, vehicle, and date of preparation. Store as recommended by the manufacturer, typically at 4°C for short-term use, protected from light.[10][12]
Protocol 2: Preparation of the 0.9% Saline Vehicle Control
Procedure:
-
Use the exact same batch of sterile 0.9% Sodium Chloride used for the drug preparation.
-
Transfer the same final volume of saline into an identical sterile vial.
-
Process this vehicle control in parallel with the drug solution, including the sterile filtration step (Step 5 above) . This ensures that any potential leachables from the filter or syringe are present in both the treatment and control groups.
-
Label and store the vehicle control under the identical conditions as the drug solution.
By adhering to these rigorous control strategies, you ensure that your experimental findings are both reproducible and scientifically defensible.
References
- (No source provided)
- (No source provided)
- (No source provided)
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond.
- MDPI. (n.d.). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers.
- National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Home Sunshine Pharma. (n.d.). This compound CAS 123040-69-7.
- Publishing at the Library. (2018, March 13). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation.
- Wikipedia. (n.d.). Azasetron.
- National Center for Biotechnology Information. (2024, December 5). Repeated intratracheal instillation effects of commonly used vehicles in toxicity studies with mice.
- PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- DC Chemicals. (n.d.). Azasetron HCl|cas 123040-16-4.
- Homework.Study.com. (n.d.). What are "vehicle" controls and why are they performed?.
- U.S. Food and Drug Administration. (n.d.). Preclinical Assessment of Investigational Cellular and Gene Therapy Products.
- ILAR Journal. (2002, October 1). Practical Aspects of Experimental Design in Animal Research.
- (No source provided)
- ResearchGate. (n.d.). Systemic injection of different vehicles (saline, saline/ DMSO 10% or....
- (No source provided)
- PubMed Central. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
- (No source provided)
- (No source provided)
- Reddit. (2025, March 14). Vehicular control, what does it mean? (P/S).
- (No source provided)
- U.S. Food and Drug Administration. (n.d.). Preclinical Considerations for Products Regulated in OCTGT.
- National Center for Biotechnology Information. (n.d.). Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- (No source provided)
- Patsnap Synapse. (2024, June 14). What is this compound used for?.
- ResearchGate. (2025, August 6). Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration.
- Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
- PubMed. (n.d.). [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP].
- (No source provided)
- NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
- PubMed. (n.d.). [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP].
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. reddit.com [reddit.com]
- 3. homework.study.com [homework.study.com]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. This compound CAS 123040-69-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Azasetron Hydrochloride Degradation: A Technical Support Guide for Researchers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the degradation products of azasetron hydrochloride and their biological activity. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered during experimentation. Our focus is on explaining the causality behind experimental choices, ensuring methodological robustness, and grounding our recommendations in established scientific principles and regulatory standards.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses foundational questions regarding the stability and degradation of this compound.
FAQ 1: What are the primary factors that cause this compound to degrade?
This compound, like many pharmaceutical molecules, is susceptible to degradation under various environmental pressures. The primary factors include:
-
Hydrolysis: Azasetron possesses an amide linkage which is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions.[1][2] This is a common degradation pathway for many drug molecules containing ester or amide functional groups.[1]
-
Photodegradation: Exposure to light, especially UV light, is a critical factor. Studies have shown a significant loss of azasetron concentration and a color change from colorless to pink upon exposure to room light, indicating the formation of chromophoric degradation products.[3][4] The benzoxazine core of the molecule is likely involved in this photosensitivity.[5][6]
-
Oxidation: While specific studies on azasetron are limited, oxidative stress, often mimicked in forced degradation studies using agents like hydrogen peroxide, can be a potential degradation pathway for many pharmaceuticals.[3]
-
Thermal Stress: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.[7]
Understanding these factors is the first step in designing robust stability studies and developing stable formulations.
FAQ 2: What is the likely identity of the major degradation product of this compound?
Based on the chemical structure of azasetron, the most probable major degradation pathway under hydrolytic (acidic or basic) conditions is the cleavage of the amide bond.[1][8][9] This reaction would result in the formation of two smaller molecules. One of these, 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][3][10]oxazine-8-carboxylic acid , is commercially available as a known impurity of azasetron, strongly suggesting it is a key degradation product.[9][11]
FAQ 3: What is the biological activity of this compound degradation products?
Currently, there is a lack of publicly available experimental data on the specific pharmacological or toxicological activity of azasetron degradation products, including the primary hydrolytic degradant, 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][3][10]oxazine-8-carboxylic acid.
Why this is important: The presence of degradation products can impact the safety and efficacy of a pharmaceutical product.[12] Some degradation products may be inactive, while others could have reduced efficacy, or in the worst-case scenario, exhibit toxicity.[13][14]
Our Recommendation: In the absence of direct experimental data, we recommend an in silico (computational) toxicology assessment as a first step.[3][4][15][16] Several validated software tools and web servers can predict the potential toxicity of a small molecule based on its chemical structure by comparing it to databases of known toxicants.[3][15] This approach is a cost-effective and ethical way to prioritize which degradation products may require further, more rigorous toxicological evaluation.[4][10]
Part 2: Troubleshooting and Experimental Guides
This section provides detailed protocols and troubleshooting advice for common experimental challenges.
Guide 1: Performing a Forced Degradation Study for this compound
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Experimental Workflow:
Detailed Protocols:
| Stress Condition | Protocol | Rationale & Key Considerations |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of azasetron HCl in a suitable solvent (e.g., water or methanol). 2. Add an equal volume of 1N HCl. 3. Heat at 60°C for 5 hours.[3] 4. Withdraw samples at regular intervals (e.g., 1, 2, 4, 5 hours). 5. Neutralize with 1N NaOH before HPLC analysis. | This condition targets the amide linkage. The temperature and time can be adjusted to achieve the desired level of degradation. Neutralization is crucial to prevent further degradation on the HPLC column. |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of azasetron HCl. 2. Add an equal volume of 1N NaOH. 3. Heat at 60°C for 5 hours.[3] 4. Withdraw samples at regular intervals. 5. Neutralize with 1N HCl before analysis. | Similar to acid hydrolysis, this targets the amide bond, which is often more labile under basic conditions. |
| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of azasetron HCl. 2. Add an equal volume of 3% hydrogen peroxide (H₂O₂).[3] 3. Keep at room temperature for 5 hours, protected from light.[3] 4. Withdraw samples at regular intervals. | Hydrogen peroxide mimics oxidative stress. Protecting from light is important to prevent confounding photodegradation. |
| Photodegradation | 1. Prepare a 1 mg/mL solution of azasetron HCl in water or methanol. 2. Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). 3. A control sample should be wrapped in aluminum foil to protect it from light. | Azasetron is known to be light-sensitive.[3][4] This study is critical. The use of a control is essential to differentiate between photolytic and thermal degradation. |
| Thermal Degradation (Dry Heat) | 1. Place solid azasetron HCl powder in a thermostatically controlled oven at 70°C for 48 hours. 2. Withdraw samples at different time points. 3. Prepare solutions of the stressed solid for HPLC analysis. | This assesses the stability of the solid drug substance at elevated temperatures. |
Guide 2: Troubleshooting HPLC Analysis
A robust, stability-indicating HPLC method is one that can separate the parent drug from all its degradation products.
Issue: Poor resolution between azasetron and a degradation peak.
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Mobile Phase | 1. Adjust pH: Modify the pH of the aqueous component of the mobile phase. The ionization state of azasetron and its acidic degradation product will change with pH, affecting retention time. 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa, or use a combination. This alters the selectivity of the separation. | Optimizing mobile phase composition is the most common way to improve resolution. A published method for azasetron uses a mobile phase of acetonitrile, 50 mM KH₂PO₄ buffer, and triethylamine (25:74:1, v/v) with the pH adjusted to 4.0.[3] |
| Inappropriate Column | 1. Try a Different Stationary Phase: If using a C18 column, consider a C8 or a phenyl column. | Different stationary phases provide different retention mechanisms, which can resolve co-eluting peaks. |
| Gradient Elution Issues | 1. Optimize the Gradient: If using a gradient, adjust the slope. A shallower gradient can improve the separation of closely eluting peaks. | A slow change in mobile phase composition provides more time for compounds to interact with the stationary phase, enhancing separation. |
HPLC Method Example (for reference):
-
Column: Phenomenex C18 (4.6 mm × 150 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile, 50 mM KH₂PO₄ buffer, and triethylamine (25:74:1; v/v). pH adjusted to 4.0 with phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 302 nm for azasetron[3]
-
Column Temperature: 30°C[3]
Part 3: Activity of Degradation Products - A Forward Look
As established, the direct biological activity of azasetron's degradation products is not well-documented. However, the loss of the quinuclidine moiety through amide hydrolysis would almost certainly lead to a loss of 5-HT₃ receptor antagonist activity. The 5-HT₃ pharmacophore for "setron" class drugs typically involves the interaction of the basic nitrogen of the azabicyclic ring system with the receptor. The primary degradation product, being a carboxylic acid, lacks this key structural feature.
Therefore, the primary concern shifts from the potential for continued desired pharmacological effect to the potential for undesired toxic effects. Should in silico predictions raise concerns, or for regulatory purposes, further investigation into the safety profile of the degradation products would be warranted.
References
- Wang, D. W., et al. (2014). Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration. PLoS One, 9(8), e105021.
- Wang, D. W., et al. (2014). Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration. ResearchGate.
- ToxM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry.
- MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing.
- Hossain, M., Jalil, R., & Rashid, M. (2018). Studies of Degradation Kinetics of a 5-HT3 Antagonist, Ramosetron Hydrochloride: Effects of Temperature. Dhaka University Journal of Pharmaceutical Sciences, 17(2), 167-173.
- Kim, S., et al. (2020). In silico prediction of toxicity and its applications for chemicals at work. Safety and Health at Work, 11(2), 180-189.
- PubChem. 6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][3][10]oxazine-8-carboxylic acid.
- Goll, F. D., et al. (2024). Photostability of Phenoxazine Derivatives. ChemPhysChem.
- Adhesive Films Based on Benzoxazine Resins and the Photoreactive Epoxyacrylate Copolymer. MDPI.
- Wikipedia. 5-HT3 antagonist.
- Zilberman, A., Gozlan, I., & Avisar, D. (2023). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. Molecules, 28(3), 1227.
- Zilberman, A., Gozlan, I., & Avisar, D. (2023). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. PubMed.
- Singh, S., et al. (2013). Analysis of Stability of Granisetron Hydrochloride in Nasal Formulations by Stability-Indicating RP-HPLC Method. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1349-1358.
- Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Leslie, J. M. (2019). mechanism of amide hydrolysis. YouTube.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- Leslie, J. M. (2020). Basic Amide Hydrolysis. YouTube.
- Chemistry LibreTexts. (2023). The Hydrolysis of Amides.
- Thompson, A. J., et al. (1995). Temperature, food intake, and locomotor activity effects of a 5-HT3 receptor agonist and two 5-HT3 receptor antagonists in rats. Psychopharmacology, 121(4), 488-493.
- Wang, C., et al. (2015). 5-HT3 receptor antagonists for the prevention of postoperative shivering: a meta-analysis. International Journal of Clinical and Experimental Medicine, 8(10), 17643-17650.
- Thermal Degradation Mechanism of Polybenzoxazines. ResearchGate.
- Chemistry LibreTexts. (2023). The Hydrolysis of Amides.
- de Oliveira Melo, S. R., Homem-de-Mello, M., & Silveira, D. (2021). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. AAPS PharmSciTech, 22(4), 143.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07322J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 7. Studies of Degradation Kinetics of a 5-HT3 Antagonist, Ramosetron Hydrochloride: Effects of Temperature | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. [PDF] MolToxPred: small molecule toxicity prediction using machine learning approach | Semantic Scholar [semanticscholar.org]
- 11. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 14. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]
- 15. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
Azasetron Hydrochloride Technical Support Center: Optimizing Concentration for Cell Density
Welcome to the technical support center for Azasetron hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address a critical, yet often overlooked, experimental variable: the interplay between initial cell plating density and the effective concentration of this compound. Inconsistent results, unexpected cytotoxicity, or a lack of drug effect can frequently be traced back to this relationship. This document provides in-depth, field-proven insights in a direct question-and-answer format, complete with troubleshooting guides and validated protocols to ensure the rigor and reproducibility of your experiments.
Section 1: Foundational FAQs
This section covers the core knowledge required before troubleshooting specific experimental issues.
Q: What is this compound and what is its primary mechanism of action?
A: this compound is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1][2][3][4] Its primary use is as an antiemetic to manage nausea and vomiting, particularly that induced by chemotherapy.[1][2][5]
The mechanism of action revolves around its ability to block 5-HT3 receptors, which are ligand-gated ion channels.[6][7][8] When serotonin (5-HT) binds to these receptors, it opens a channel allowing the rapid influx of cations (primarily Na+, K+, and Ca2+), leading to neuronal depolarization and excitation.[7] Azasetron competitively binds to these receptors without activating them, thereby preventing serotonin from initiating this signaling cascade.[1][2] This blockade occurs at both central (in the brain's chemoreceptor trigger zone) and peripheral (in the gastrointestinal tract) nerve terminals.[2][9]
Q: Why is initial cell plating density a critical parameter in my experiment?
A: Initial cell plating density is a critical, dynamic variable that dictates the cellular microenvironment and can profoundly alter a drug's efficacy and toxicity profile.[10][11] This phenomenon, sometimes called the "inoculum effect," can manifest in several ways:[12][13]
-
Drug Bioavailability: At higher cell densities, a greater number of cells are present to bind to, internalize, or metabolize the drug. This can deplete the effective concentration of Azasetron in the culture medium over time, reducing its potency compared to lower-density cultures.[12][13]
-
Cellular State and Signaling: Cell density, or confluence, directly influences cell-to-cell communication, the expression of surface receptors, and the secretion of autocrine/paracrine factors.[10] These changes can alter the expression levels of the 5-HT3 receptor or downstream signaling pathways, making cells more or less sensitive to Azasetron.
-
Proliferation Rate: Cells at lower densities often proliferate more rapidly than those at or near confluence. Since the effects of many compounds are cell-cycle dependent, the proliferative state of the culture can significantly impact experimental outcomes.[11]
Q: What are the common starting concentration ranges for this compound in cell culture?
A: The effective concentration of this compound is highly dependent on the cell line and the specific biological question. However, based on its high affinity for the 5-HT3 receptor (IC50 of 0.33 nM), in vitro studies typically use concentrations in the nanomolar (nM) to low micromolar (µM) range.[4]
For initial experiments, it is advisable to perform a dose-response curve starting from a low nanomolar range and extending up to 1-10 µM. A technical datasheet from a supplier notes solubility in water up to 20 mg/mL (51.78 mM), allowing for the preparation of concentrated stock solutions.[15] Always dissolve the compound in an appropriate solvent (e.g., sterile water or DMSO, checking supplier recommendations) and then dilute it to the final working concentration in your cell culture medium.
Section 2: Troubleshooting Guide: Adjusting Concentration for Cell Density
This section addresses specific problems you may encounter during your experiments.
Q1: My results with Azasetron are inconsistent across experiments. Could cell density be the cause?
A: Absolutely. This is one of the most common reasons for a lack of reproducibility. If you are not plating the exact same number of viable cells for each experiment, you are introducing a significant variable.
Troubleshooting Steps:
-
Standardize Cell Counting: Ensure you are using a consistent and accurate method for counting cells (e.g., a hemocytometer with trypan blue exclusion or an automated cell counter). Count cells for every experiment; do not rely on passage number or visual estimation of confluence.
-
Define Seeding Density: Explicitly define your seeding density in your protocol (e.g., 5,000 cells/cm²). Use this exact density for all related experiments.
-
Monitor Confluence: Document the cell confluence at the time of drug addition and at the end of the experiment. An experiment started at 30% confluence will respond differently than one started at 70%.[10] Studies have shown that for some drugs, the growth inhibition effect changes as cell confluence and the expression of target proteins increase.[10]
Q2: I observed high cytotoxicity even at what I thought were low concentrations of Azasetron. What's happening?
A: While Azasetron's primary effect is receptor antagonism, off-target effects or cell-line-specific sensitivities can lead to cytotoxicity. This can be exacerbated by cell density.
Troubleshooting Steps:
-
Assess Low-Density Sensitivity: Sparsely plated cells can be more vulnerable to drug-induced stress. The effective drug-per-cell ratio is much higher, which can reveal cytotoxic effects not seen in denser cultures. Try repeating the experiment with a higher initial seeding density.
-
Perform a Viability Assay: Use a reliable method like an MTT or resazurin assay to quantitatively assess cell viability across a range of Azasetron concentrations and cell densities.[16] This will help you distinguish between the desired pharmacological effect and unintended cytotoxicity.
-
Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a "vehicle control" (medium + solvent, no drug) at every density.
Q3: I'm not seeing any effect of the drug, even at micromolar concentrations. How do I determine if my concentration is too low?
A: This issue often arises in very dense cultures where the drug is either depleted or the cells have become refractory.
Troubleshooting Steps:
-
Confirm 5-HT3 Receptor Expression: First, verify that your cell line expresses the 5-HT3 receptor. This can be done via RT-qPCR, Western blot, or by checking the literature. If the target is not present, the drug will have no on-target effect.
-
Reduce Seeding Density: Perform a dose-response experiment using a lower cell density (e.g., 30-40% confluence at the time of treatment). This increases the effective concentration per cell and may reveal a previously masked effect.
-
Increase Exposure Time: The drug's effect may be time-dependent.[17][18] Consider extending the incubation period, but be mindful that longer times also increase the chance of drug degradation or metabolism. A time-course experiment (e.g., 24h, 48h, 72h) can be highly informative.[18]
Q4: How do I systematically determine the optimal Azasetron concentration for my specific cell density?
A: The most rigorous method is to perform a matrix experiment, testing multiple drug concentrations across a range of cell densities. This allows you to build a comprehensive profile of the drug's behavior in your specific model system. The output of this experiment is crucial for establishing a robust and reliable standard operating procedure.
Section 3: Experimental Protocols & Workflows
Protocol 1: Step-by-Step Guide to a Dose-Response Assay for Azasetron Optimization
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound while accounting for cell density.
Materials:
-
Target cells in logarithmic growth phase
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Reagents for a cell viability assay (e.g., MTT, Resazurin, or ATP-based assay)
-
Multichannel pipette
-
Plate reader
Workflow Diagram:
Caption: Workflow for optimizing Azasetron concentration across different cell densities.
Procedure:
-
Cell Preparation:
-
Harvest cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer and trypan blue to determine viability.
-
Prepare different cell suspensions in complete medium to achieve final plating densities such as 2,500, 5,000, 10,000, and 20,000 cells/well in a 96-well plate (100 µL volume).
-
Seed the cells and incubate for 18-24 hours to allow for attachment and recovery.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X working stock of your highest Azasetron concentration in complete medium.
-
Perform serial dilutions (e.g., 1:4 or 1:10) in complete medium to create a range of 2X concentrations. Include a "no drug" control (vehicle control).
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X drug dilutions to the corresponding wells. This brings the final volume to 200 µL and the drug concentration to 1X.
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[16]
-
After incubation, carefully aspirate the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Shake the plate gently for 10 minutes.
-
Read the absorbance at a wavelength of 490 nm or 570 nm.[16]
-
-
Data Analysis:
-
Subtract the average absorbance of "blank" wells (medium only) from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Use a software package like GraphPad Prism to plot % Viability versus the log of Azasetron concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value for each cell density.[17]
-
Section 4: Data Interpretation & Visualization
Interpreting Your Results
After completing the protocol, you will generate a dataset that can be summarized in a table. This allows for a clear comparison of how Azasetron's potency changes with cell density.
Table 1: Example IC50 Values for this compound at Different Seeding Densities
| Initial Seeding Density (cells/well) | Approximate Confluence at Treatment | Calculated IC50 (nM) |
| 2,500 | 25-30% | 15.2 |
| 5,000 | 50-60% | 45.8 |
| 10,000 | 80-90% | 112.5 |
| 20,000 | >95% (confluent) | 350.1 |
This example data clearly illustrates the "inoculum effect": as the cell density increases, a higher concentration of Azasetron is required to achieve the same 50% inhibition. Based on this, you must select and report the cell density used in all future experiments to ensure validity and reproducibility.
Visualizing the Mechanism
Understanding the signaling pathway that Azasetron inhibits is key to interpreting its effects.
Caption: Azasetron competitively antagonizes the 5-HT3 receptor, blocking ion influx.
References
- Effects of cell density on drug-induced cell kill kinetics in vitro (inoculum effect).PubMed.
- What is the mechanism of this compound?Patsnap Synapse.
- What is this compound used for?Patsnap Synapse.
- Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.Creative Bioarray.
- Azasetron.Wikipedia.
- Antiemetics, Selective 5-HT3 Antagonists.StatPearls - NCBI Bookshelf.
- Proteomics reveals that cell density could affect the efficacy of drug treatment.PMC - NIH.
- The effect of cell density was determined by comparing cells at high...ResearchGate.
- Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor.protocols.io.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.Assay Genie.
- IC50 or cell viability experiment.YouTube.
- Will we have a different effect of a drug when cell density is different?ResearchGate.
- 5-HT3 Receptors.PMC - PubMed Central.
- Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay.RSC Publishing.
- 5-HT3 receptor.Wikipedia.
- The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network.PubMed Central.
- Signaling pathways of the serotonin receptor (5-HTR) subtypes...ResearchGate.
- The 5-HT3 receptor - the relationship between structure and function.PMC.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.NIH.
- [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist].PubMed.
- A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy.PubMed Central.
- [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP].PubMed.
- Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration.PMC - NIH.
- A randomized controlled non-inferiority study comparing the antiemetic effect between intravenous granisetron and oral azasetron based on estimated 5-HT3 receptor occupancy.PubMed.
- Azasetron HCl|cas 123040-16-4.DC Chemicals.
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Azasetron - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 8. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of cell density on drug-induced cell kill kinetics in vitro (inoculum effect) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. clyte.tech [clyte.tech]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Serum Proteins on Azasetron Hydrochloride In Vitro Activity
Prepared by: Senior Application Scientist, Drug Discovery & Development Support
Welcome to the technical support resource for researchers utilizing Azasetron hydrochloride in in vitro systems. This guide is designed to address common challenges and questions arising from the interaction between this compound and serum proteins. Our goal is to provide not just protocols, but a deeper understanding of the underlying pharmacological principles to ensure the accuracy and reproducibility of your experimental results.
Section 1: Foundational Concepts - Frequently Asked Questions
This section addresses the fundamental principles governing the interaction between drugs and serum proteins. Understanding these concepts is crucial for proper experimental design and data interpretation.
Q1: What is the "free drug hypothesis" and why is it critical for my in vitro experiments with this compound?
A: The "free drug hypothesis" is a cornerstone principle in pharmacology which states that only the unbound (free) fraction of a drug in plasma or tissue is available to exert a pharmacological effect.[1][2][3] The portion of the drug that is reversibly bound to plasma proteins is considered a pharmacologically inactive reservoir.[4]
This is critical for your in vitro work for two main reasons:
-
Target Engagement: Only the free this compound molecules can diffuse across membranes and interact with their target, the 5-HT3 receptor.[4][5] The protein-bound complex is typically too large to engage with the receptor's binding site.
-
Potency Measurement: Assays containing serum or albumin will produce an apparent potency (e.g., IC50 or EC50) that is much higher (less potent) than the true potency of the compound. This is because a significant portion of the drug you add is immediately sequestered by proteins, reducing the actual concentration available to act on the target cells or receptors.[6] this compound has a very high intrinsic affinity for the 5-HT3 receptor, with a Ki value around 0.33 nM.[7][8] If your measured IC50 is significantly higher, protein binding is a primary suspect.
Q2: My cell culture medium contains Fetal Bovine Serum (FBS). How will this affect my this compound potency measurements?
A: The presence of Fetal Bovine Serum (FBS) will almost certainly lead to an underestimation of this compound's true potency (i.e., an artificially high IC50 value). FBS contains a high concentration of proteins, most notably bovine serum albumin, which is structurally similar to human serum albumin (HSA).[9]
When you add this compound to your medium, it will rapidly establish an equilibrium between being free in the solution and bound to the albumin in the FBS.[3] If your medium contains 10% FBS, the protein concentration is high enough to bind a substantial fraction of the drug. Consequently, the concentration of free Azasetron available to interact with the 5-HT3 receptors on your cells is much lower than the total concentration you added. This necessitates adding a much higher total concentration to achieve the desired biological effect, shifting the dose-response curve to the right and increasing the apparent IC50.[6][10]
Q3: Which specific serum proteins are most likely to interact with this compound?
A: While many plasma proteins exist, two are of primary importance for drug binding:
-
Serum Albumin (HSA in humans): This is the most abundant plasma protein and is a major binding partner for a wide variety of drugs.[9][11] Given its high concentration, it is a significant contributor to the binding of most compounds.
-
Alpha-1-Acid Glycoprotein (AAG or AGP): This protein is particularly important for the binding of basic (cationic) drugs.[12][13][14] Azasetron is a basic compound. Although the plasma concentration of AAG is much lower than albumin, it can be the principal binding protein for certain drugs.[15] Crucially, AAG is an acute-phase reactant, meaning its concentration can increase significantly in states of inflammation, cancer, or after trauma.[12][13] This variability can be a source of inconsistent results if using serum from different sources or lots.[14]
Section 2: Troubleshooting Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: Problem: My measured IC50 for Azasetron is in the double-digit nanomolar range, but the literature reports a Ki of ~0.33 nM. Why is there such a large discrepancy?
A: This is a classic and expected consequence of plasma protein binding. The Ki of 0.33 nM was likely determined in a purified receptor or membrane preparation assay that contained minimal protein, such as bovine serum albumin (BSA) only as a blocking agent.[7][8] Your IC50 value, determined in a cell-based assay with serum-containing medium, reflects the apparent potency in a more complex biological matrix.
Causality: The discrepancy arises because the vast majority of the Azasetron you added to the well is bound to albumin and AAG from the serum, not interacting with the cells.[6] To achieve a free concentration of ~0.33 nM necessary for receptor inhibition, the total concentration required is much higher. The degree of this shift is directly related to the percentage of drug that is protein-bound. For a drug that is 99% protein-bound, the free concentration is only 1% of the total. Therefore, to achieve a free concentration of 1 nM, you would need to add a total concentration of 100 nM.
Q5: Problem: I'm observing high variability in my Azasetron IC50 values between different experiments, even though I'm using the same cell line and protocol. What could be the cause?
A: Assuming you have ruled out common issues like cell passage number, reagent consistency, and operator error, the most likely culprit is variability in your serum.[10]
Recommended Solutions:
-
Serum Lot-to-Lot Variability: Different lots of FBS can have varying concentrations of proteins, particularly albumin. Purchase a single, large lot of FBS for an entire series of experiments to minimize this variable.
-
AAG Concentration: If you are using human serum, the concentration of Alpha-1-Acid Glycoprotein (AAG) can differ significantly between donors, especially if the serum is sourced from individuals with underlying inflammatory conditions.[12][13][15] Since Azasetron is a basic drug, it likely binds to AAG, making your assay sensitive to these variations.
-
Serum Quality: The binding capacity of albumin can be affected by how it was purified and processed. Some pharmaceutical-grade albumin preparations have shown impaired drug-binding capacity due to stabilizers like caprylic acid used during manufacturing.[11]
Q6: Question: How can I accurately determine the unbound fraction (fu) and calculate the protein-binding-corrected IC50 of Azasetron in my specific assay conditions?
A: To bridge the gap between your apparent IC50 and the intrinsic Ki, you must first determine the fraction of Azasetron that is unbound (fu) in your specific assay medium. The gold-standard method for this is Equilibrium Dialysis .[16][17] Once you know the fu, you can correct your IC50 value using a simple formula.
Corrected IC50 = Apparent IC50 × fu [18]
For example, if your cell-based assay yields an apparent IC50 of 50 nM and you determine the fu in your media is 0.02 (meaning 2% is free and 98% is bound), the corrected, more accurate IC50 would be:
Corrected IC50 = 50 nM × 0.02 = 1.0 nM
This corrected value is much closer to the intrinsic activity of the drug and is a more accurate representation of its potency for use in pharmacokinetic/pharmacodynamic (PK/PD) modeling.[18]
Section 3: Protocols and Methodologies
Here we provide validated, step-by-step protocols for determining the unbound fraction of this compound and correcting potency values.
Protocol 1: Determination of Azasetron Unbound Fraction (fu) using Rapid Equilibrium Dialysis (RED)
The Rapid Equilibrium Dialysis (RED) device is a reliable, high-throughput method for determining protein binding.[19][20] It consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8K MWCO) that allows free drug to pass but retains proteins and protein-bound drug.[20]
Materials:
-
Thermo Scientific™ RED Device Base Plate and Inserts (or equivalent)[20]
-
This compound stock solution (in DMSO)
-
Your specific cell culture medium containing serum (e.g., DMEM + 10% FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Adhesive plate seals
-
Incubating orbital shaker set to 37°C
-
LC-MS/MS system for quantification
Procedure:
-
Compound Preparation: Spike your cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM). The final DMSO concentration should be kept low (<0.5%) to avoid affecting protein binding. Prepare a sufficient volume for all replicates.
-
RED Device Loading:
-
Pipette the required volume of the Azasetron-spiked medium into the sample chamber (typically the red-ringed chamber) of each RED device insert. (e.g., 200 µL).
-
Pipette the corresponding volume of PBS into the buffer chamber of each insert (e.g., 350 µL).
-
-
Incubation: Carefully place the inserts into the base plate. Seal the plate firmly with an adhesive seal to prevent evaporation. Place the entire assembly onto an orbital shaker in a 37°C incubator. Shake at a moderate speed (e.g., 250-300 RPM) for the predetermined equilibrium time (typically 4-6 hours, which should be validated).[17][21]
-
Sample Collection (Post-Equilibrium):
-
Carefully remove the seal.
-
From the buffer chamber , remove an aliquot (e.g., 50 µL) and place it into a clean analysis plate. To this sample, add an equal volume of blank (drug-free) medium. This is done to "matrix match" the samples, ensuring that the analytical detection is not affected by differences between buffer and protein-containing medium.[21]
-
From the sample chamber , remove an aliquot (e.g., 50 µL) and place it into the analysis plate. To this sample, add an equal volume of PBS to maintain matrix balance.
-
-
Sample Processing & Analysis: Precipitate the proteins in all collected samples by adding 3-4 volumes of ice-cold acetonitrile containing an appropriate internal standard. Centrifuge to pellet the protein and analyze the supernatant by a validated LC-MS/MS method to determine the concentration of this compound in both chambers.
-
Calculation of Unbound Fraction (fu):
fu = (Concentration in Buffer Chamber) / (Concentration in Sample Chamber)
The percent bound is then calculated as: % Bound = (1 - fu) × 100
Self-Validation and Controls:
-
Equilibrium Time: Run a time-course experiment (e.g., 2, 4, 6, 8 hours) to confirm that equilibrium has been reached. The ratio of concentrations should be stable at the chosen time point.[17]
-
Non-Specific Binding: Include a control where Azasetron is incubated in buffer on both sides of the membrane to assess binding to the device itself. Recovery should be >90%.
-
Compound Stability: Analyze a sample of the spiked medium that was incubated alongside the RED plate (but not in the device) to ensure the compound is stable at 37°C for the duration of the assay.
Section 4: Data Visualization and Interpretation
Table 1: Illustrative Impact of Human Serum Albumin (HSA) on Apparent Azasetron Potency
This table provides a hypothetical yet realistic example of how the measured IC50 of this compound can shift in the presence of increasing concentrations of a single serum protein, HSA.
| HSA Concentration (µM) | Physiological Relevance | % Azasetron Bound (Hypothetical) | Unbound Fraction (fu) | Apparent IC50 (nM) | Corrected IC50 (nM) |
| 0 | Protein-free buffer | 0% | 1.00 | 0.4 | 0.4 |
| 75 | Low-end physiological | 95.0% | 0.050 | 8.0 | 0.4 |
| 600 | Normal physiological | 99.4% | 0.006 | 66.7 | 0.4 |
| 750 | High-end physiological | 99.5% | 0.005 | 80.0 | 0.4 |
Note: Data are for illustrative purposes to demonstrate the principle. Actual % bound must be determined experimentally.
Diagrams
Caption: Equilibrium of Azasetron with serum proteins.
Caption: Workflow for determining unbound fraction using the RED assay.
References
- Urien, S., et al. (n.d.). Human alpha-1-glycoprotein and its interactions with drugs. PubMed.
- Katayama, K., et al. (1997).
- Katayama, K., et al. (1997).
- Patsnap Synapse. (2024). What is the mechanism of this compound?.
- Patsnap Synapse. (2024).
- Liu, X., et al. (2013). Effect of Alpha-1-Acid Glycoprotein Binding on Pharmacokinetics and Pharmacodynamics. Ingenta Connect.
- Summerfield, S., et al. (2022). Free Drug Theory – No Longer Just a Hypothesis?. Semantic Scholar.
- Li, W., & Bartlett, M. G. (2010).
- Kremer, J. M., et al. (n.d.). Effect of alpha-1-acid glycoprotein binding on pharmacokinetics and pharmacodynamics. PubMed.
- Huang, Z., & Ung, T. (2013). Effect of Alpha-1-Acid Glycoprotein Binding on Pharmacokinetics and Pharmacodynamics. PubMed.
- Lin, T., et al. (2020).
- Chem Help ASAP. (2021). plasma protein binding & the free drug hypothesis. YouTube.
- Summerfield, S., et al. (2022). Free Drug Theory - No Longer Just a Hypothesis?. PubMed.
- Chem Help ASAP. (2021). free drug hypothesis, dosing predictions, & PK/PD. YouTube.
- Sanford-Burnham Center for Chemical Genomics. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
- Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
- Sigma-Aldrich. (n.d.). Protein Binding Determination - Comparison Study of Techniques & Devices.
- Asberg, A., et al. (2003). Pharmaceutical-grade albumin: impaired drug-binding capacity in vitro. PMC - PubMed Central.
- BioIVT. (n.d.). Plasma Protein Binding Assay.
- Arhin, F. F., et al. (2008). Impact of Human Serum Albumin on Oritavancin In Vitro Activity against Enterococci. NIH.
- Thermo Fisher Scientific. (n.d.). RED Device: Plasma Protein Binding Equilibrium Dialysis.
- Shaki, H., & Hosseinkhani, S. (2016). Review on Interaction of Serum Albumin with Drug Molecules.
- Belle, D. J., & Hasler, J. A. (2018). Testing for drug-human serum albumin binding using fluorescent probes and other methods. PMC - NIH.
- BenchChem. (2025).
Sources
- 1. Free Drug Theory – No Longer Just a Hypothesis? | Semantic Scholar [semanticscholar.org]
- 2. Applicability of free drug hypothesis to drugs with good membrane permeability that are not efflux transporter substrates: A microdialysis study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free Drug Theory - No Longer Just a Hypothesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Human Serum Albumin on Oritavancin In Vitro Activity against Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pharmaceutical-grade albumin: impaired drug-binding capacity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of alpha-1-acid glycoprotein binding on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Human alpha-1-glycoprotein and its interactions with drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Alpha-1-Acid Glycoprotein Binding on Pharmacokinetics a...: Ingenta Connect [ingentaconnect.com]
- 16. enamine.net [enamine.net]
- 17. bioivt.com [bioivt.com]
- 18. youtube.com [youtube.com]
- 19. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - FR [thermofisher.com]
- 21. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
Azasetron hydrochloride batch-to-batch variability and quality control
A Guide to Understanding and Controlling Batch-to-Batch Variability for Researchers and Pharmaceutical Scientists
Welcome to the Technical Support Center for Azasetron Hydrochloride. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource to navigate the complexities of working with this potent 5-HT3 receptor antagonist. Batch-to-batch variability is a critical challenge in pharmaceutical development, impacting everything from preclinical research to commercial manufacturing.[1][2][3] This guide is structured to provide both high-level answers and deep, actionable troubleshooting protocols to ensure the quality, consistency, and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and quality control of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a selective 5-HT3 receptor antagonist used as an antiemetic for managing nausea and vomiting, particularly that induced by cancer chemotherapy and radiotherapy.[4][5] It is a benzamide derivative that functions by blocking serotonin receptors in the central nervous system and gastrointestinal tract.[5][6] Its hydrochloride salt form is a white crystalline powder.[7]
Q2: Why is controlling batch-to-batch variability so critical for this compound?
-
Bioavailability: Differences in physical properties like particle size or crystal form can alter dissolution rates and, consequently, how much drug is absorbed by the body.[8][9]
-
Safety: The presence of unexpected or out-of-specification impurities can pose significant safety risks.[10][11][12]
-
Efficacy: Inconsistent drug release can lead to therapeutic failure or adverse effects.
Q3: What are the Critical Quality Attributes (CQAs) for this compound?
Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound, these typically include:
| Critical Quality Attribute | Parameter | Rationale & Importance |
| Identity | Conforms to reference standard (e.g., via IR, HPLC) | Confirms the correct chemical entity is present. |
| Assay/Purity | Typically 98.0% - 102.0% | Ensures the correct dose of the active pharmaceutical ingredient (API) is delivered. |
| Impurities | Specified, Unspecified, and Total Impurities | Must be controlled within safe limits as defined by ICH Q3A guidelines.[10][11][12] Impurities can arise from the synthesis route or degradation.[13][14] |
| Polymorphism | Crystalline form | Different polymorphs can have different solubility and stability profiles, impacting bioavailability. |
| Particle Size Distribution | Mean size and distribution range | Affects dissolution rate, flowability, and content uniformity in solid dosage forms. |
| Water Content | % w/w (e.g., by Karl Fischer) | Can affect stability, degradation pathways, and physical handling properties. |
| Residual Solvents | ppm levels of process solvents | Must be below safety limits defined by ICH Q3C guidelines. |
Q4: What are the common impurities associated with this compound and how are they controlled?
Impurities in this compound can originate from starting materials, by-products of the synthesis process, or degradation of the drug substance over time.[13][15] For example, a known process-related impurity is 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][10][12]oxazine-8-carboxylic acid.[16][17]
Control of these impurities is mandated by regulatory guidelines like ICH Q3A.[10][11] This involves:
-
Identification: Characterizing the chemical structure of any impurity present above the identification threshold (typically 0.10% for a maximum daily dose of ≤2g).[10][13]
-
Reporting: Reporting any impurity above the reporting threshold (typically 0.05%).[11][13]
-
Qualification: Establishing the biological safety of impurities at the level specified.[11]
-
Specification: Setting acceptance criteria for each specified impurity in the drug substance.[11]
A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying these impurities.[18]
Section 2: Troubleshooting Guide: Investigating Batch-to-Batch Variability
This section provides in-depth, structured guidance for diagnosing and resolving specific variability issues encountered during development and quality control.
Issue 1: Inconsistent Dissolution Profiles or Dissolution Failure
Symptoms: Your this compound tablets or capsules show significant variability in drug release between batches, or a batch fails to meet the dissolution specification (e.g., Q-value) outlined in your method or the pharmacopeia.[19][20][21]
Root Cause Analysis: Dissolution is a complex process influenced by multiple factors related to the API, formulation, and manufacturing process.[22][23] A fishbone diagram is an excellent tool for visualizing potential causes.
Caption: Ishikawa (Fishbone) diagram of potential root causes for dissolution failure.
Investigative Workflow & Recommended Actions:
When a failure occurs, a systematic investigation is crucial.[19][22] The following workflow helps isolate the root cause.
Caption: Stepwise workflow for investigating an Out-of-Specification (OOS) dissolution result.
Detailed Protocols:
-
Protocol 1: Dissolution Test Execution (USP Apparatus 2)
-
Apparatus Setup: Use USP Apparatus 2 (Paddle). Ensure the vessel temperature is maintained at 37 ± 0.5 °C.[24][25] Verify paddle height and vessel centering as per USP General Chapter <711>.[24][26]
-
Media Preparation: Prepare the specified dissolution medium (e.g., 0.1 N HCl). De-aerate the medium using an appropriate method (e.g., vacuum filtration with stirring) to prevent bubbles from affecting results.[25]
-
Test Initiation: Place one dosage unit in each vessel. Use sinkers if the dosage form floats.[26] Immediately begin paddle rotation at the specified RPM (e.g., 50 RPM).
-
Sampling: At the specified time points (e.g., 15, 30, 45 min), withdraw a sample from the zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall.[24]
-
Filtration: Immediately filter the sample through a validated filter. Scientist's Note: Ensure the filter does not adsorb the drug. A filter validation study is crucial.
-
Analysis: Analyze the filtrate for Azasetron concentration using a validated analytical method, typically UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the percentage of the labeled amount of Azasetron dissolved at each time point.
-
-
Protocol 2: Polymorph Screening using X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the this compound API from the suspect batch and a reference batch.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, even surface.
-
Instrument Setup: Place the sample in the diffractometer. Set the instrument parameters (e.g., Cu Kα radiation, voltage, current, scan range from 2° to 40° 2θ, step size).
-
Data Acquisition: Run the scan on both the suspect and reference samples.
-
Analysis: Overlay the diffractograms. Compare the peak positions (in degrees 2θ) and relative intensities. Significant differences in the patterns indicate that the batches may have different crystalline forms, which could explain different dissolution behaviors.
-
Issue 2: New or Out-of-Specification (OOS) Impurity Detected
Symptoms: A routine HPLC purity test of an this compound batch shows a new, unknown peak, or a known impurity exceeds its specified limit.
Root Cause Analysis: Impurities can be process-related (from synthesis) or degradation-related (from instability).[13][15] The investigation must determine the source to prevent recurrence.
Investigative Workflow:
Caption: Workflow for investigating and identifying an out-of-specification (OOS) impurity.
Detailed Protocols:
-
Protocol 3: Developing a Stability-Indicating HPLC Method A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients.[18]
-
Forced Degradation Studies: Subject this compound to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and photolysis) to intentionally generate degradation products.[27]
-
Initial Method Development: Start with a robust reversed-phase column (e.g., C18) and a mobile phase gradient using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Optimization: Inject the stressed samples. Optimize the gradient, pH, and organic modifier to achieve baseline separation between the main Azasetron peak and all impurity/degradant peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the main Azasetron peak in all stressed samples. This ensures no degradant co-elutes with the active ingredient.
-
Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[28][29][30][31]
-
Section 3: References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link][10]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][28]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link][11]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link][12]
-
Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link][1]
-
General Chapter <711> DISSOLUTION. U.S. Pharmacopeia. [Link][24]
-
PF 32(2) [May-June 2006] <711> DISSOLUTION. U.S. Pharmacopeia. [Link][26]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][29]
-
Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. Minitab Blog. [Link][2]
-
Quality Guidelines. International Council for Harmonisation. [Link][34]
-
Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation. MDPI. [Link][3]
-
Dissolution Failure Investigation: Troubleshooting Guide. Studylib. [Link][20]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][30]
-
Investigation of Dissolution Failure. Pharma Specialists. [Link][22]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][31]
-
This compound CAS 123040-69-7. Home Sunshine Pharma. [Link][7]
-
Dissolution Method Troubleshooting: An Industry Perspective. AAPSJ. [Link][23]
-
Impurities in new drug substance | ICH Q3A(R2). YouTube. [Link][13]
-
ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link][15]
-
Batch‐to‐Batch and Within‐Subject Variability. ResearchGate. [Link][9]
-
Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. NIH National Library of Medicine. [Link][8]
-
Azasetron. PubChem, NIH. [Link]
-
Synthesis method of Azasetron intermediate. Google Patents. [14]
-
Development of Stability-Indicating Analytical Procedures by HPLC. LCGC International. [Link][18]
-
Azasetron HCl | cas 123040-16-4. DC Chemicals. [Link]
-
Analytical Methods for Determination of Ondansetron hydrochloride and Pantoprazole. Journal of Medical Research and Health Sciences. [Link]
-
This compound (CHEBI:31246). EMBL-EBI. [Link]
-
This compound. precisionFDA. [Link]
-
Development and Validation of a Stability Indicating HPLC Method for Determination of Granisetron. ResearchGate. [Link]
-
New polymorphic forms of ondansetron. Google Patents.
-
Analytical Methods for Determination of Ondansetron hydrochloride and Pantoprazole. Journal of Medical Research and Health Sciences. [Link]
-
Stability Indicating RP-HPLC Method Development and Validation for Determination of Ondansetron. Nanotechnology Perceptions. [Link]
-
Development and validation of RP-HPLC method for simultaneous determination of ondansetron hydrochloride and granisetron hydrochloride. ThaiScience. [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. IJNRD. [Link]
-
Method Development and Validation of Reverse Phase High Performance Liquid Chromatography Method. Indian Journal of Pharmaceutical Sciences. [Link]
-
Development and Validation of new RP-HPLC Method for the Estimation of Granisetron Hydrochloride. JOCPR. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Netupitant and Palonosetron. International Journal of Pharmaceutical Sciences Review and Research. [Link][27]
Sources
- 1. zaether.com [zaether.com]
- 2. blog.minitab.com [blog.minitab.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Azasetron - Wikipedia [en.wikipedia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound CAS 123040-69-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 13. m.youtube.com [m.youtube.com]
- 14. CN101786963B - Synthesis method of Azasetron intermediate - Google Patents [patents.google.com]
- 15. ikev.org [ikev.org]
- 16. Azasetron Impurity 1 | CAS No- 123040-79-9 | NA [chemicea.com]
- 17. clearsynth.com [clearsynth.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. studylib.net [studylib.net]
- 21. scribd.com [scribd.com]
- 22. Investigation of Dissolution Failure [pharmaspecialists.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. usp.org [usp.org]
- 25. ftp.uspbpep.com [ftp.uspbpep.com]
- 26. usp.org [usp.org]
- 27. globalresearchonline.net [globalresearchonline.net]
- 28. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 29. fda.gov [fda.gov]
- 30. starodub.nl [starodub.nl]
- 31. database.ich.org [database.ich.org]
- 32. General Chapter Dissolution | USP-NF [uspnf.com]
- 33. drugfuture.com [drugfuture.com]
- 34. ICH Official web site : ICH [ich.org]
Validation & Comparative
A Comparative In Vitro Analysis of Azasetron Hydrochloride and Ondansetron for 5-HT3 Receptor Antagonism
This guide provides an in-depth technical comparison of the in vitro potency of two selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists: Azasetron hydrochloride and Ondansetron. Both compounds are instrumental in the management of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy, by blocking the action of serotonin at 5-HT3 receptors.[1][2][3] This document will delve into their mechanism of action, comparative binding affinities, and the experimental protocols used to determine their in vitro potency, offering valuable insights for researchers and drug development professionals.
Mechanism of Action: Targeting the 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) leads to a rapid influx of cations, resulting in neuronal depolarization.[4][5] This signaling cascade is a key component of the emetic reflex.[3][6] Both Azasetron and Ondansetron act as competitive antagonists at the serotonin binding site on the 5-HT3 receptor, thereby preventing channel opening and the subsequent downstream signaling that leads to nausea and vomiting.[2][4][6]
The binding of these antagonists is a critical determinant of their potency. For instance, the interaction of Ondansetron with the 5-HT3 receptor is mediated by cation-π interactions with the Trp183 residue of the receptor.[7]
The following diagram illustrates the signaling pathway of the 5-HT3 receptor and the inhibitory action of antagonists like Azasetron and Ondansetron.
Caption: Mechanism of 5-HT3 receptor activation and antagonism.
Comparative In Vitro Potency: A Data-Driven Analysis
The in vitro potency of a 5-HT3 receptor antagonist is typically quantified by its binding affinity (Ki) and its functional inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher potency.
| Compound | Parameter | Value (nM) | Species/System | Reference |
| This compound | Ki | 0.33 | Rat small intestine | [8] |
| IC50 | 0.33 | Not specified | [9][10] | |
| Ondansetron | Ki | 6.16 | Not specified | [9] |
| pKi | ~8.07 | Not specified | [4] | |
| IC50 | 810 | Not specified | [9] | |
| Ki | 0.47 ± 0.14 | COS-7 cells expressing 5-HT3 receptors | [11] |
Note on pKi: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Based on the available data, this compound demonstrates a significantly higher binding affinity and in vitro potency for the 5-HT3 receptor compared to Ondansetron. The reported Ki and IC50 values for Azasetron are in the sub-nanomolar range, indicating a very potent interaction with the receptor.[8][9][10] While there is some variability in the reported values for Ondansetron, the data consistently suggest a lower potency relative to Azasetron.
Experimental Protocols for Determining In Vitro Potency
The determination of in vitro potency relies on robust and validated experimental assays. The two primary methods are radioligand binding assays and functional assays.
This assay directly measures the affinity of a compound for its target receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of Azasetron and Ondansetron for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express 5-HT3 receptors (e.g., HEK293 cells expressing human 5-HT3A receptors or rat small intestine tissue).[5][8]
-
Incubation: Incubate the membranes with a fixed concentration of a suitable 5-HT3 receptor radioligand (e.g., [3H]granisetron) and varying concentrations of the unlabeled test compound (Azasetron or Ondansetron).[8]
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Caption: Workflow for a radioligand binding assay.
Functional assays measure the ability of a compound to inhibit the biological response mediated by the receptor.
Objective: To determine the IC50 of Azasetron and Ondansetron in inhibiting serotonin-induced currents in cells expressing 5-HT3 receptors.
Methodology:
-
Cell Preparation: Use a suitable expression system, such as Xenopus oocytes, injected with cRNA encoding for the 5-HT3 receptor.[5][13]
-
Electrophysiological Recording: Perform two-electrode voltage clamp recordings to measure whole-cell currents.
-
Agonist Application: Apply a known concentration of serotonin (5-HT) to elicit a baseline current response.
-
Antagonist Application: Co-apply serotonin with increasing concentrations of the test compound (Azasetron or Ondansetron).
-
Data Analysis: Measure the inhibition of the serotonin-induced current at each concentration of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.[13]
Conclusion
The in vitro data clearly indicate that this compound possesses a higher potency as a 5-HT3 receptor antagonist compared to Ondansetron. This is evidenced by its lower Ki and IC50 values, suggesting a stronger binding affinity and more effective inhibition of receptor function.[8][9] The choice between these antagonists in a research or clinical setting may be influenced by various factors, including the specific application and desired pharmacological profile. The experimental protocols outlined in this guide provide a standardized framework for the in vitro characterization of 5-HT3 receptor antagonists, ensuring data integrity and comparability across studies.
References
- Miyake, A., Furuichi, K., & Koyama, Y. (1997). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats. Japanese Journal of Pharmacology, 73(4), 357–360. [Link]
- Ondansetron: MedlinePlus Drug Information. (n.d.). MedlinePlus.
- What is the mechanism of this compound? (2024, July 17). Patsnap Synapse.
- Ondansetron. (n.d.). In Wikipedia.
- What is this compound used for? (2024, June 14). Patsnap Synapse.
- What is the mechanism of Ondansetron? (2024, July 17). Patsnap Synapse.
- Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx.
- What is the mechanism of action of ondansetron (Zofran)? (2025, March 1). Dr.Oracle.
- Singh, P., & Yalcin, B. (2023). Antiemetics, Selective 5-HT3 Antagonists. In StatPearls. StatPearls Publishing.
- Azasetron. (n.d.). In Wikipedia.
- Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert Opinion on Therapeutic Targets, 11(4), 527–540. [Link]
- Puskar, N. L., et al. (2013). Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis. ACS Chemical Biology, 8(8), 1668–1674. [Link]
- Inhibition potency of classical 5-HT 3 receptor antagonists at human homomeric 5-HT 3 A receptors heterologously expressed in HEK293 cells. (n.d.). ResearchGate.
- 5HT 3 receptor antagonists' binding affinity and plasma half-life a. (n.d.). ResearchGate.
- 5-HT3 antagonist. (n.d.). In Wikipedia.
- Smith, H. S., & Smith, E. J. (2014). 5-HT3 receptor antagonists for the treatment of nausea/vomiting.
- de Esch, I. J., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry, 55(20), 8735–8748. [Link]
- Bermudez, J., et al. (1990). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry, 33(7), 1924–1929. [Link]
- 5HT 3 receptor antagonists' binding affinity and plasma half-life a. (n.d.). ResearchGate.
- Thompson, A. J., & Lummis, S. C. (2006). Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. Pharmacology & Therapeutics, 111(3), 740–751. [Link]
- de Wit, R. (1998). 5-HT3 receptor antagonists: differences and similarities. European Journal of Cancer, 34(11), 1660–1666. [Link]
- Rojas, C., et al. (2010). Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization. British Journal of Pharmacology, 161(5), 1045–1056. [Link]
- Smith, H. S., & Smith, E. J. (2014). 5-HT3 receptor antagonists for the treatment of nausea/vomiting.
Sources
- 1. Ondansetron: MedlinePlus Drug Information [medlineplus.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]
- 8. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Binding Affinity and Kinetics of Azasetron and Granisetron
For researchers and drug development professionals specializing in oncology, gastroenterology, and neuroscience, a nuanced understanding of ligand-receptor interactions is paramount. The 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists, colloquially known as "setrons," represent a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV).[1][2] While clinically effective, not all setrons are created equal. Subtle differences in their pharmacological profiles, particularly their receptor binding affinity and kinetics, can have significant implications for their duration of action and clinical efficacy.
This guide provides an in-depth, objective comparison of two prominent first-generation 5-HT3 antagonists: azasetron hydrochloride and granisetron. We will dissect the experimental data that define their interaction with the 5-HT3 receptor, offering field-proven insights into the causality behind the assays used to generate this critical information.
The Target: The 5-HT3 Ligand-Gated Ion Channel
Before comparing the antagonists, it is crucial to understand their target. The 5-HT3 receptor is unique among serotonin receptors. Unlike its G-protein coupled relatives, it is a ligand-gated ion channel, belonging to the Cys-loop superfamily.[3][4] Structurally, it is a pentameric assembly of subunits surrounding a central ion-conducting pore.[3][5]
In the peripheral nervous system, these receptors are densely expressed on vagal afferent nerves in the gastrointestinal tract.[6] In the central nervous system, they are found in key areas associated with the vomiting reflex, such as the area postrema and nucleus tractus solitarius in the brain stem.[5][7] When serotonin (5-HT), released by enterochromaffin cells in response to stimuli like chemotherapeutic agents, binds to the 5-HT3 receptor, the channel opens.[2] This allows for a rapid influx of cations (primarily Na+, K+, and Ca2+), leading to neuronal depolarization and the transmission of the emetic signal.[3][4][7][8] Both azasetron and granisetron exert their antiemetic effect by competitively blocking this binding site, thereby preventing channel activation.[2][9]
Caption: 5-HT3 receptor signaling and antagonist inhibition.
Part 1: Equilibrium Binding Affinity (Ki)
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor at equilibrium. It is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki value signifies a higher binding affinity. The primary method for determining the Ki of unlabeled drugs like azasetron and granisetron is through a competitive radioligand binding assay.
In a study using [3H]granisetron as the radioligand on preparations from rat small intestine, azasetron demonstrated a very high affinity for the 5-HT3 receptor, inhibiting the specific binding of [3H]granisetron with a Ki value of 0.33 nM .[10] This value is also reported as an IC50, the concentration required to inhibit 50% of the radioligand binding, of 0.33 nM.[11] Granisetron itself exhibits a binding constant (Ki) of 0.26 nM , indicating it binds strongly and selectively to the 5-HT3 receptor.[12]
| Compound | Binding Affinity (Ki) | Assay Condition | Reference |
| Azasetron HCl | 0.33 nM | Rat Small Intestine, [3H]granisetron | [10] |
| Granisetron | 0.26 nM | N/A | [12] |
| Granisetron | 1.44 nM | Rat Cerebral Cortex, [3H]YM060 | [6] |
Note: Ki values can vary based on experimental conditions, including tissue preparation, radioligand used, and temperature. The data presented here reflects high-affinity interactions in relevant tissues.
These sub-nanomolar Ki values place both azasetron and granisetron among the high-affinity antagonists for the 5-HT3 receptor.[10][12] From an equilibrium perspective, their affinities are broadly comparable, with studies suggesting azasetron may achieve the highest receptor occupancy among first-generation antagonists in a clinical setting.[13]
Part 2: Receptor Binding Kinetics (kon and koff)
While affinity (Ki) describes the equilibrium state, binding kinetics—the rates of association (kon) and dissociation (koff)—provide a dynamic view of the drug-receptor interaction. These parameters are crucial as they determine the residence time (1/koff) of a drug at its target, which often correlates better with the duration of pharmacological effect than Ki alone. A slow dissociation rate (low koff) leads to a long residence time and prolonged receptor blockade.[14]
Detailed kinetic data (kon and koff) for azasetron is not as readily available in the public domain as for granisetron. However, the pharmacological profile of granisetron is well-characterized. It is known to exhibit non-competitive, insurmountable antagonism, which is indicative of very slow dissociation kinetics.[12] This slow dissociation contributes to a long duration of action, with inhibition of 5-HT responses lasting up to 24 hours.[12]
Studies comparing different setrons have highlighted these kinetic differences. For instance, while granisetron and ondansetron exhibit simple bimolecular binding, the second-generation antagonist palonosetron shows more complex kinetics with extremely slow dissociation rates, which is thought to explain its longer in vivo efficacy.[15][16] While direct comparative kinetic values for azasetron vs. granisetron are scarce, the clinical data for azasetron, where its efficacy on days 3 and 4 post-chemotherapy was superior to granisetron in one study, suggests it may also possess favorable kinetics leading to a prolonged duration of action.[17]
Part 3: Experimental Workflow & Methodological Causality
To generate the reliable binding data discussed above, a robust and validated experimental protocol is essential. The competitive radioligand binding assay is the gold standard for determining the affinity of unlabeled compounds.
Workflow: Competitive Radioligand Binding Assay
The objective of this workflow is to determine the IC50 of a test compound (e.g., Azasetron), from which the Ki value can be calculated using the Cheng-Prusoff equation. This requires a radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [3H]granisetron for the 5-HT3 receptor).
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol & Self-Validation
-
Membrane Preparation: Tissues rich in 5-HT3 receptors (e.g., rat cerebral cortex, small intestine) or cells heterologously expressing the receptor are homogenized in a cold buffer containing protease inhibitors.[18] This is a critical step; the integrity of the receptor must be maintained. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended. Protein concentration is determined (e.g., via BCA assay) to ensure consistent receptor amounts are used in each assay well.[18]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[18][19]
-
Total Binding: Wells contain the membrane preparation and a fixed concentration of the radioligand (typically at or below its Kd value).
-
Non-Specific Binding (NSB): Wells contain the membrane, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM 5-HT) to saturate all specific binding sites. Any remaining radioactivity is considered non-specifically bound.
-
Competition: Wells contain the membrane, radioligand, and increasing concentrations of the test compound (e.g., azasetron).
-
-
Incubation: The plates are incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[18] This time is determined empirically through association kinetic experiments.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[18][19] The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through. This step must be rapid to prevent significant dissociation of the ligand from the receptor. The filters are washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then measured using a scintillation counter.[18][19]
-
Data Analysis: Specific binding is calculated by subtracting the NSB counts from the total binding counts.[19] For the competition assay, the percentage of specific binding is plotted against the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
Trustworthiness through Protocol Design: This protocol is inherently self-validating. The inclusion of total and non-specific binding controls ensures that the specific binding window is robust. The use of a saturating concentration of a known ligand for NSB provides confidence that only binding to the 5-HT3 receptor is being measured. Reproducibility across multiple experiments validates the final calculated affinity values.
Conclusion and Clinical Implications
Both azasetron and granisetron are highly potent and selective 5-HT3 receptor antagonists, as evidenced by their sub-nanomolar binding affinities.[10][12] The experimental data show that their strength of interaction with the receptor at equilibrium is very similar.
The key differentiator likely lies in their binding kinetics and resulting receptor residence time. Granisetron's characterization as an insurmountable antagonist with a long duration of action points to slow dissociation kinetics.[12] While direct kinetic rate constants for azasetron are less commonly published, clinical studies showing its prolonged efficacy suggest it may also possess a slow dissociation rate, leading to sustained receptor blockade.[17] For drug development professionals, this underscores a critical concept: while high affinity is a prerequisite for a potent antagonist, slow binding kinetics can translate to a more durable clinical effect, potentially reducing dosing frequency and improving patient outcomes in settings like multi-day CINV prophylaxis.
References
- 5-HT3 receptor - Wikipedia. (n.d.). Wikipedia. [Link]
- The 5-HT3 Receptor Channel: Function, Activation and Regul
- Miyake, A., et al. (1997). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats. Japanese Journal of Pharmacology, 73(4), 357-60. [Link]
- What are 5-HT3 receptor agonists and how do they work? (2024).
- Femenía, T., et al. (2015). Role of 5-HT3 Receptors in the Antidepressant Response. MDPI. [Link]
- Barnes, N. M., et al. (2009). 5-HT3 Receptors. CNS Neuroscience & Therapeutics, 15(1), 1-13. [Link]
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
- Takeda, M., et al. (1995). [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 22(13), 1959-67. [Link]
- Thompson, A. J., et al. (2013). Agonists and antagonists induce different palonosetron dissociation rates in 5-HT₃A and 5-HT₃AB receptors. Neuropharmacology, 73, 269-276. [Link]
- Walstab, J., et al. (2010). Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. Behavioral Brain Research, 219(1), 89-101. [Link]
- Thompson, A. J., et al. (2013). Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors. Neuropharmacology, 73, 269-276. [Link]
- Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]
- Ogawa, T., et al. (1999). [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 26(7), 1001-8. [Link]
- Navari, R. M. (2009). 5HT3 receptor antagonists' binding affinity and plasma half-life. Journal of Supportive Oncology, 7(3), 88-92. [Link]
- Endo, J., et al. (2012). A randomized controlled non-inferiority study comparing the antiemetic effect between intravenous granisetron and oral azasetron based on estimated 5-HT3 receptor occupancy. Anticancer Research, 32(9), 3939-47. [Link]
- Navari, R. M. (2009). Palonosetron: a second-generation 5-hydroxytryptamine 3 receptor antagonist. Future Oncology, 5(8), 1213-1224. [Link]
- Smith, H. S. (2014). 5-HT3 receptor antagonists for the treatment of nausea/vomiting.
- Sittampalam, G. S., et al. (2004). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Assay and Drug Development Technologies, 2(4), 373-383. [Link]
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
- Endo, J., et al. (2012). A Randomized Controlled Non-inferiority Study Comparing the Antiemetic Effect between Intravenous Granisetron and Oral Azasetron Based on Estimated 5-HT3 Receptor Occupancy. Anticancer Research, 32(9), 3939-3947. [Link]
- 5HT3 receptor antagonists. (n.d.). Drugs.com. [Link]
- 5-HT3 antagonist - Wikipedia. (n.d.). Wikipedia. [Link]
- Sharma, A., et al. (2021). 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. Current Drug Targets, 22(12), 1361-1378. [Link]
- 5-HT3 Receptor Antagonist. (n.d.). FPnotebook. [Link]
- Vauquelin, G., & Charlton, S. J. (2010). From slow antagonist dissociation to long-lasting receptor protection. British Journal of Pharmacology, 161(4), 721-732. [Link]
- Miyake, A., et al. (1995). Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex. Japanese Journal of Pharmacology, 67(1), 45-51. [Link]
- Candiotti, K., et al. (2005). Granisetron: new insights into its use for the treatment of chemotherapy-induced nausea and vomiting. Expert Opinion on Pharmacotherapy, 6(15), 2697-2706. [Link]
- Perez, E. A., et al. (2002). Granisetron vs dolasetron for acute chemotherapy-induced nausea and vomiting (CINV) in high and moderately high emetogenic chemotherapy: an open-label pilot study. Supportive Care in Cancer, 10(3), 239-243. [Link]
- The Ondansetron and Granisetron Emesis Study Group. (1994). Ondansetron compared with granisetron in the prophylaxis of cisplatin-induced acute emesis: a multicentre double-blind, randomised, parallel-group study. Oncology, 51(1), 113-8. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. The 5-HT3 Receptor Channel: Function, Activation and Regulation | Semantic Scholar [semanticscholar.org]
- 5. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 9. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Granisetron: new insights into its use for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized controlled non-inferiority study comparing the antiemetic effect between intravenous granisetron and oral azasetron based on estimated 5-HT3 receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Evolution of Nausea Control: A Comparative Analysis of First vs. Second-Generation 5-HT3 Antagonists
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond Symptom Management to Mechanistic Superiority
The advent of 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists revolutionized the management of nausea and vomiting, particularly in the context of chemotherapy (Chemotherapy-Induced Nausea and Vomiting - CINV). First-generation agents like ondansetron and granisetron became the cornerstone of antiemetic therapy, offering significant relief from acute emesis. However, their limited efficacy in controlling delayed-phase CINV and inter-patient variability left a critical unmet need. This guide provides a detailed comparative analysis of first-generation 5-HT3 antagonists and the second-generation agent, palonosetron. We will delve into the fundamental pharmacological distinctions, compare clinical efficacy with supporting trial data, and provide an overview of the key experimental methodologies used to characterize these compounds, offering a comprehensive resource for researchers in the field.
Part 1: A Deep Dive into the Mechanism of Action
The 5-HT3 receptor is a ligand-gated ion channel, unique among serotonin receptors which are predominantly G-protein coupled.[1] Located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone of the brainstem, its activation by serotonin (released from enterochromaffin cells in response to chemotherapeutic agents) triggers the vomiting reflex.[2][3] All 5-HT3 antagonists work by competitively blocking this interaction. However, the generational differences lie in the nature and consequence of this blockade.
First-Generation Antagonists: A Competitive Blockade
First-generation antagonists, including ondansetron and granisetron, exhibit a simple, competitive, bimolecular binding to the 5-HT3 receptor.[4] Their interaction is reversible, and their duration of action is primarily dictated by their plasma half-life. This mechanism is highly effective in preventing the initial surge of serotonin that causes acute CINV (the first 24 hours post-chemotherapy).
Second-Generation Antagonists: A Paradigm Shift
Palonosetron, the sole second-generation antagonist, displays a more complex and potent mechanism of action.[5] Its key distinguishing features include:
-
Higher Binding Affinity: Palonosetron exhibits a significantly higher affinity for the 5-HT3 receptor compared to its predecessors.[6][7]
-
Allosteric Binding and Positive Cooperativity: Unlike the simple competitive binding of first-generation drugs, palonosetron engages in allosteric binding and demonstrates positive cooperativity. This means the binding of one palonosetron molecule to the receptor complex increases the affinity for subsequent palonosetron molecules, leading to a more profound and sustained blockade.[4][8]
-
Receptor Internalization: Uniquely, palonosetron triggers the internalization of the 5-HT3 receptor from the cell surface.[4][9] This process of drawing the receptor into the cell renders it unavailable for serotonin binding, resulting in a long-term inhibition of receptor function that persists long after the drug has dissociated.[10] This is a critical factor in its enhanced efficacy against delayed CINV.
-
Inhibition of Receptor Cross-Talk: Evidence suggests palonosetron can inhibit the cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor pathways, another critical signaling route in the emetic reflex, particularly in the delayed phase.[10]
This multi-faceted mechanism provides a clear pharmacological basis for the clinical advantages observed with palonosetron.
Caption: Comparative Mechanisms of 5-HT3 Antagonists.
Part 2: Pharmacokinetic and Pharmacodynamic Profile
The structural and mechanistic differences between the generations translate directly into distinct pharmacokinetic and pharmacodynamic profiles, which are summarized below. The most striking difference is the exceptionally long plasma half-life of palonosetron, which underpins its sustained clinical effect.
| Parameter | First-Generation (Ondansetron) | First-Generation (Granisetron) | Second-Generation (Palonosetron) | Source(s) |
| Binding Affinity (pKi) | ~8.70 | ~9.15 | ~10.5 | [6][11] |
| Plasma Half-life (t½) | ~4 hours | ~9 hours | ~40 hours | [7] |
| Binding Mechanism | Competitive, bimolecular | Competitive, bimolecular | Allosteric, positive cooperativity | [4][8] |
| Receptor Internalization | Minimal to none | Minimal to none | Yes | [4][9] |
Part 3: Comparative Clinical Efficacy in CINV
The ultimate measure of an antiemetic's utility is its ability to prevent nausea and vomiting in patients. Pooled analyses of multiple Phase III clinical trials have consistently demonstrated the superiority of palonosetron, especially in the challenging delayed phase of CINV.
Complete Response (CR) is a standard endpoint in these trials, defined as no emetic episodes and no use of rescue medication.
| Phase of CINV | First-Generation (Pooled) | Second-Generation (Palonosetron) | Statistical Significance | Source(s) |
| Acute Phase (0-24h) | 40% - 63% | 46% - 66% | Often not statistically significant | [12] |
| Delayed Phase (>24-120h) | 37% - 42% | 51% - 52% | P < 0.0001 | [12][13] |
| Overall (0-120h) | 37% | 46% - 51% | P < 0.0001 | [12][13] |
These data clearly show that while first-generation agents provide reasonable control of acute emesis, palonosetron offers significantly better protection against delayed CINV.[2][13][14] This is a direct clinical consequence of its unique pharmacological properties, namely its long half-life and its ability to induce long-lasting receptor inhibition via internalization.[5]
Part 4: Safety and Tolerability Profile
Both generations of 5-HT3 antagonists are generally well-tolerated. Common side effects include headache, constipation, and dizziness.[15] A key point of differentiation, however, has emerged concerning cardiovascular safety, specifically the risk of QTc interval prolongation, which can lead to serious arrhythmias.
-
First-Generation Antagonists: Ondansetron and dolasetron, in particular, have been associated with a dose-dependent risk of QTc prolongation.[1][16] This has led to regulatory warnings and dosing restrictions.[17][18]
-
Second-Generation Antagonist: Palonosetron does not cause clinically significant QT prolongation and is the only 5-HT3 antagonist without a QTc prolongation warning in its FDA label.[1][16] This makes it a safer option for patients with pre-existing cardiac conditions or those receiving other QTc-prolonging medications.[16]
Part 5: Key Experimental Methodologies
The characterization and comparison of these antagonists rely on a suite of established in vitro and in vivo experimental protocols. Understanding these methods is crucial for interpreting published data and for designing future research.
In Vitro Assays
-
Causality/Rationale: This assay directly measures the affinity of a compound for its target receptor. It is the gold standard for quantifying the strength of the drug-receptor interaction. A lower inhibition constant (Ki) value indicates a higher binding affinity.
-
Methodology Overview:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT3 receptor (e.g., HEK293 cells).[19]
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled 5-HT3 antagonist (e.g., [3H]granisetron).
-
Competition: Add varying concentrations of the unlabeled test antagonist (e.g., ondansetron or palonosetron).
-
Incubation & Filtration: Allow the reaction to reach equilibrium. Then, rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.[20][21]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[20]
-
Caption: Workflow for a Competitive Radioligand Binding Assay.
-
Causality/Rationale: While binding assays measure affinity, functional assays measure the biological consequence of that binding—the ability to block receptor activation. This is often done by measuring the influx of ions (like calcium) after receptor stimulation.
-
Methodology Overview:
-
Cell Culture: Use a cell line (e.g., HEK293) expressing the 5-HT3 receptor and load the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: Incubate the cells with varying concentrations of the test antagonist (e.g., palonosetron).
-
Agonist Challenge: Stimulate the cells with a 5-HT3 agonist (e.g., serotonin).
-
Signal Detection: Measure the resulting increase in intracellular calcium via a change in fluorescence using a microplate reader.[22]
-
Data Analysis: Plot the agonist response against the antagonist concentration to determine the antagonist's potency (often expressed as an IC50 or pA2 value).
-
In Vivo Models
-
Causality/Rationale: The ferret is considered the "gold standard" preclinical model for emesis research.[23][24] Unlike rodents, which lack an emetic reflex, ferrets possess the necessary neural circuitry and exhibit both acute and delayed phases of vomiting in response to chemotherapeutic agents like cisplatin, closely mimicking the human experience.[3][25][26] This makes the model highly translational and predictive of clinical efficacy.[27]
-
Methodology Overview:
-
Acclimation: Acclimate ferrets to the experimental environment.
-
Antiemetic Administration: Administer the test antiemetic (e.g., palonosetron IV) or vehicle control prior to the emetic challenge.
-
Emetic Challenge: Administer a highly emetogenic chemotherapeutic agent, typically cisplatin (e.g., 5-10 mg/kg, IP).[27][28]
-
Observation: Observe the animals continuously (e.g., for 4-8 hours for acute phase, and intermittently for up to 72 hours for delayed phase).
-
Data Collection: Record the latency to the first emetic event and the total number of retches and vomits.[29]
-
Analysis: Compare the emetic response in the drug-treated group to the vehicle control group to determine the percentage of emesis inhibition.
-
Conclusion and Future Directions
The evolution from first to second-generation 5-HT3 antagonists represents a significant advance in antiemetic therapy, driven by a deeper understanding of receptor pharmacology. Palonosetron's unique molecular interactions—higher affinity, allosteric binding, and receptor internalization—provide a clear mechanistic rationale for its superior clinical efficacy, particularly in preventing delayed CINV, and its improved cardiovascular safety profile. For researchers and drug development professionals, this comparative analysis underscores the importance of looking beyond simple receptor blockade to more nuanced pharmacological properties. Future research may focus on further elucidating the downstream signaling consequences of palonosetron-induced receptor internalization and exploring whether these unique properties can be leveraged for other therapeutic indications beyond emesis.
References
- Moura Barbosa, A., et al. (2012). Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor. PLoS ONE.
- Rojas, C., et al. (2010). Palonosetron triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function. European Journal of Pharmacology.
- Gupta, K., et al. (2018). Safety Profile of Various 5HT3 Receptor Antagonists Used for PONV Prophylaxis. JK Science.
- Boccia, R., et al. (2011). Palonosetron versus older 5-HT3 receptor antagonists for nausea prevention in patients receiving chemotherapy: a multistudy analysis. Journal of Community and Supportive Oncology.
- Rojas, C., et al. (2010). Palonosetron triggers 5-HT3 receptor internalization and causes prolonged inhibition of receptor function. Ovid.
- Rojas, C., et al. (2010). The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo. Journal of Pharmacology and Experimental Therapeutics.
- Gmal, A., et al. (2024). Antiemetics, Selective 5-HT3 Antagonists. StatPearls - NCBI Bookshelf.
- Machu, T. K. (2011). Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization. British Journal of Pharmacology.
- NDI Neuroscience. (n.d.). Pre-clinical Contract Research - Emesis.
- Popovic, M., et al. (2014). A Systematic Review and Meta-Analysis of Intravenous Palonosetron in the Prevention of Chemotherapy-Induced Nausea and Vomiting in Adults. The Oncologist.
- Latorre, R., et al. (2020). Machine learning prediction of emesis and gastrointestinal state in ferrets. PLoS ONE.
- Miyata, K., et al. (1995). Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex. Neuropharmacology.
- Porsolt. (2023). Emesis in ferrets.
- Suga, M., et al. (2023). Palonosetron for prevention of delayed chemotherapy-induced nausea and vomiting in pediatric patients: a meta-analysis. Supportive Care in Cancer.
- Suga, M., et al. (2024). Efficacy of palonosetron compared with first-generation 5-HT3 RAs in...
- Jin, Y., et al. (2013). Comparative efficacy and safety of palonosetron with the first 5-HT3 receptor antagonists for the chemotherapy-induced nausea and vomiting: a meta-analysis. European Journal of Cancer Care.
- CIHR. (2022). DSEN Abstract: 5-HT3 Antagonists (Antiemetics) & Cardiac Safety.
- Dr.Oracle. (2025). What antiemetics do not cause QT interval prolongation?.
- TrialScreen. (2021). 5-HT3 Antagonists (Antiemetics) and Cardiac Safety.
- Percie du Sert, N., et al. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. Journal of Pharmacological and Toxicological Methods.
- Kuga, T. (2005). The ferret: a cytotoxic drug-induced emesis model. Taylor & Francis eBooks.
- Percie du Sert, N., et al. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists. Journal of Pharmacological and Toxicological Methods.
- Gnezdilova, A.V., et al. (2019). Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- BenchChem. (n.d.). in vitro characterization of 5-HT3 antagonist 2 binding affinity.
- BenchChem. (n.d.). Application Notes and Protocols for Moxastine Theoclate in Animal Models of Nausea and Vomiting.
- Ilegems, E., et al. (2004). Noninvasive imaging of 5-HT3 receptor trafficking in live cells: From biosynthesis to endocytosis.
- Horn, C. C. (2019). The Ferret in Nausea and Vomiting Research: Lessons in Translation of Basic Science to the Clinic.
- Fortin, S. M., et al. (2023). GIP receptor agonism blocks chemotherapy-induced nausea and vomiting. Science Advances.
- Rojas, C., et al. (2008). palonosetron, in contrast to ondansetron and granisetron, exhibits two-site binding to the 5-ht3 receptor and causes long lasting functional inhibition even after dissociation.
- BenchChem. (n.d.). Application Notes and Protocols: Radioligand Binding Assays for Determining Paynantheine's Receptor Affinity Profile.
- Bertand, P. P., et al. (2006). Ligand-induced 5-HT3 receptor internalization in enteric neurons in rat ileum. Gastroenterology.
- Bylund, D. B. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
- BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays with 5-Methoxy-1H-indol-2-amine.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology.
- Thompson, A. J., & Lummis, S. C. R. (2007). The 5-HT3 receptor - the relationship between structure and function. Molecular and Cellular Biochemistry.
- Kim, H. R., et al. (2020). Anti-Tumor Potential of a 5-HT3 Receptor Antagonist as a Novel Autophagy Inducer in Lung Cancer: A Retrospective Clinical Study with In Vitro Confirmation. Cancers.
- Basak, S., et al. (2019). Conformational transitions of the serotonin 5-HT3 receptor. Nature.
- Navari, R. M. (2009). Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy. Dovepress.
- Beattie, D. T., & Smith, J. A. M. (2008). Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis. ACS Chemical Neuroscience.
Sources
- 1. droracle.ai [droracle.ai]
- 2. Comparative efficacy and safety of palonosetron with the first 5-HT3 receptor antagonists for the chemotherapy-induced nausea and vomiting: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Palonosetron triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palonosetron versus older 5-HT3 receptor antagonists for nausea prevention in patients receiving chemotherapy: a multistudy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Systematic Review and Meta-Analysis of Intravenous Palonosetron in the Prevention of Chemotherapy-Induced Nausea and Vomiting in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palonosetron for prevention of delayed chemotherapy-induced nausea and vomiting in pediatric patients: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jkscience.org [jkscience.org]
- 16. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. DSEN Abstract: 5-HT3 Antagonists (Antiemetics) & Cardiac Safety - CIHR [cihr-irsc.gc.ca]
- 18. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 24. Machine learning prediction of emesis and gastrointestinal state in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Emesis in ferrets - PORSOLT [porsolt.com]
- 26. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 29. GIP receptor agonism blocks chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Azasetron, Ondansetron, and Granisetron for Antiemetic Efficacy
For researchers and drug development professionals navigating the landscape of antiemetic therapies, a clear understanding of the comparative in vivo performance of 5-HT3 receptor antagonists is paramount. This guide provides a detailed head-to-head comparison of three prominent "setrons"—Azasetron, Ondansetron, and Granisetron. Moving beyond a simple cataloging of features, we delve into the causality behind experimental choices and present supporting data to offer a comprehensive and objective analysis of their efficacy, potency, and pharmacological profiles in preclinical models.
Introduction: The 5-HT3 Receptor Antagonist Landscape
Nausea and vomiting, particularly when induced by chemotherapy, remain significant challenges in patient care. The advent of 5-HT3 receptor antagonists revolutionized the management of these side effects.[1] These agents act by blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptor, a ligand-gated ion channel found in the central and peripheral nervous systems.[1][2] By inhibiting serotonin's ability to trigger the vomiting reflex, these drugs effectively mitigate emesis.[1][3]
This guide focuses on a direct comparison of three key first-generation 5-HT3 receptor antagonists:
-
Azasetron: A potent and selective 5-HT3 receptor antagonist with a distinct benzamide structure.[3]
-
Ondansetron: The prototypical 5-HT3 antagonist, widely used as a benchmark in antiemetic research.
-
Granisetron: A highly selective 5-HT3 antagonist known for its potent antiemetic effects.
While all three share a common mechanism of action, subtle differences in their chemical structures lead to variations in receptor affinity, pharmacokinetics, and ultimately, their in vivo performance.[1]
Mechanism of Action: A Shared Pathway to Antiemesis
The primary mechanism of action for Azasetron, Ondansetron, and Granisetron involves the competitive blockade of 5-HT3 receptors. Chemotherapeutic agents, such as cisplatin, induce the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This released serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signaling cascade that travels to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately triggering the vomiting reflex.[1][4] All three "setrons" interrupt this pathway at the receptor level.
Caption: Mechanism of action of 5-HT3 receptor antagonists in chemotherapy-induced emesis.
In Vivo Experimental Model: Cisplatin-Induced Emesis in Ferrets
To objectively compare the antiemetic efficacy of these compounds, a robust and clinically relevant animal model is essential. The ferret model of cisplatin-induced emesis is widely regarded as the gold standard for this purpose.[5][6][7] Ferrets exhibit a vomiting reflex that is physiologically similar to humans, making them an excellent translational model.[8]
Experimental Protocol: Cisplatin-Induced Acute Emesis in Ferrets
This protocol outlines a standard procedure for evaluating the antiemetic potential of test compounds against cisplatin-induced acute emesis.
Materials:
-
Male ferrets (1-1.5 kg)
-
Cisplatin solution (e.g., 10 mg/kg in saline)
-
Test compounds (Azasetron, Ondansetron, Granisetron) dissolved in an appropriate vehicle
-
Vehicle control (e.g., saline)
-
Intravenous or intraperitoneal injection supplies
-
Observation cages with video recording capabilities
Procedure:
-
Acclimation: Acclimate ferrets to the observation cages for several days prior to the experiment to minimize stress-related behaviors.
-
Fasting: Fast the animals overnight with free access to water to ensure an empty stomach.
-
Drug Administration: Administer the test compound (e.g., Azasetron, Ondansetron, or Granisetron) or vehicle control via the desired route (e.g., intravenously or intraperitoneally) at a predetermined time before cisplatin challenge (e.g., 30 minutes).
-
Cisplatin Challenge: Administer cisplatin (e.g., 10 mg/kg) intravenously or intraperitoneally to induce emesis.[5][9]
-
Observation: Immediately place the animals in the observation cages and record their behavior for a defined period (e.g., 4-6 hours) using a video monitoring system.
-
Data Collection: Quantify the following parameters for each animal:
-
Latency to the first emetic episode: Time from cisplatin administration to the first retch or vomit.
-
Number of retches: Forceful, rhythmic abdominal contractions without expulsion of gastric contents.
-
Number of vomits: Expulsion of gastric contents.
-
Total number of emetic episodes: Sum of retches and vomits.
-
-
Data Analysis: Compare the emetic parameters between the vehicle-treated group and the drug-treated groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in the number of emetic episodes and an increase in the latency to the first episode indicate antiemetic efficacy.
Caption: Experimental workflow for evaluating antiemetic efficacy in the ferret model.
Head-to-Head Comparison: In Vivo Performance
While direct head-to-head preclinical studies comparing all three compounds in the same in vivo model are limited, a comprehensive comparison can be drawn from their receptor binding affinities, pharmacokinetic profiles, and clinical efficacy data.
Receptor Binding Affinity: A Predictor of Potency
The affinity of a drug for its target receptor is a key determinant of its potency. A higher binding affinity, indicated by a lower Ki or IC50 value, generally translates to a lower dose required to achieve a therapeutic effect.
| Compound | 5-HT3 Receptor Binding Affinity (Ki or IC50) | Reference |
| Azasetron | 0.33 nM (Ki) | [1][3] |
| Ondansetron | 6.16 nM (Ki) | [10] |
| Granisetron | ~0.1 - 1 nM (Ki) | [4][10] |
Note: Ki and IC50 values can vary depending on the experimental conditions and tissue preparation.
Based on these in vitro binding data, Azasetron and Granisetron exhibit a higher affinity for the 5-HT3 receptor compared to Ondansetron .[1][4][10] This suggests that Azasetron and Granisetron may be more potent in vivo.
Pharmacokinetic Profile: Bioavailability and Duration of Action
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), significantly influence its clinical utility.
| Parameter | Azasetron | Ondansetron | Granisetron |
| Bioavailability (Oral) | ~90%[3] | ~60% | ~60% |
| Plasma Half-life | ~4-9 hours | ~3-6 hours | ~9-12 hours |
| Metabolism | Primarily excreted unchanged in urine (60-70%)[3] | Extensively metabolized by cytochrome P450 enzymes | Metabolized by cytochrome P450 enzymes |
| Excretion | Renal | Hepatic | Hepatic and Renal |
Azasetron stands out with its remarkably high oral bioavailability of approximately 90% and a significant portion of the drug being excreted unchanged in the urine.[3] This suggests more predictable plasma concentrations and potentially fewer drug-drug interactions compared to Ondansetron and Granisetron, which undergo more extensive hepatic metabolism. Granisetron generally has a longer plasma half-life, which may contribute to a longer duration of antiemetic effect.[11]
In Vivo Efficacy: A Synthesis of Preclinical and Clinical Findings
While direct preclinical comparisons are scarce, clinical studies provide valuable insights into the relative efficacy of these agents.
-
Azasetron vs. Granisetron: A randomized crossover study in patients receiving cisplatin-based chemotherapy found that both azasetron and granisetron were highly effective in preventing acute and delayed emesis. Notably, the efficacy of azasetron on days 3 and 4 was superior to that of granisetron.[5] Another study concluded that oral azasetron was non-inferior to intravenous granisetron for the acute antiemetic effect in patients receiving moderately emetogenic chemotherapy.[12]
-
Azasetron vs. Ondansetron: A study comparing azasetron and ondansetron for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) did not prove the non-inferiority of azasetron.[8]
-
Ondansetron vs. Granisetron: Multiple studies and meta-analyses have compared ondansetron and granisetron, with many concluding that they have similar antiemetic efficacy for the prophylaxis of chemotherapy-induced nausea and vomiting.[13][14] However, some studies suggest that granisetron may be more effective in preventing delayed nausea and vomiting.[11]
Side Effect Profile
The "setrons" are generally well-tolerated. The most commonly reported side effects for all three drugs include:
-
Headache
-
Constipation
-
Dizziness
-
Fatigue
No major differences in the overall incidence or severity of adverse effects have been consistently reported among the three compounds in comparative studies.[5][14]
Conclusion and Future Directions
Azasetron, Ondansetron, and Granisetron are all effective 5-HT3 receptor antagonists for the prevention of chemotherapy-induced nausea and vomiting.
-
Azasetron distinguishes itself with a high receptor binding affinity and a favorable pharmacokinetic profile, including high oral bioavailability and limited metabolism.[1][3] Clinical data suggests its efficacy is at least non-inferior to granisetron for acute emesis.[12]
-
Ondansetron , as the first-in-class agent, remains a widely used and effective antiemetic.
-
Granisetron demonstrates high receptor affinity and a longer half-life, which may offer advantages in preventing delayed emesis.[11]
The choice of a specific 5-HT3 antagonist in a research or clinical setting may depend on factors such as the desired route of administration, the emetogenic potential of the chemotherapeutic regimen, and the individual patient's characteristics.
Future research should focus on direct head-to-head in vivo preclinical studies in standardized animal models, such as the ferret cisplatin-induced emesis model, to provide a more definitive comparison of the antiemetic potency and duration of action of Azasetron, Ondansetron, and Granisetron. Such studies would provide invaluable data for drug development professionals seeking to optimize antiemetic therapies.
References
- Katayama, K., Asano, K., Haga, K., & Fukuda, T. (1997). High affinity binding of azasetron hydrochloride to 5-hydroxytryptamine3 receptors in the small intestine of rats. Japanese Journal of Pharmacology, 73(4), 357-360. [Link]
- Tsukagoshi, S. (1999). [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 26(11), 1625-1631. [Link]
- Inuyama, Y., & Saikawa, M. (1995). [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cisplatin]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 22(13), 1959-1967. [Link]
- Higgins, G. A., Kilpatrick, G. J., Bunce, K. T., Humphrey, P. P., & Naylor, R. J. (1987). Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs. Neuropharmacology, 26(9), 1321-1326. [Link]
- Navari, R. M. (2009). 5HT 3 receptor antagonists' binding affinity and plasma half-life and the prevention of chemotherapy-induced nausea and vomiting. Cancer Management and Research, 1, 69-78. [Link]
- Kim, J. G., Kim, J. S., Lee, J. S., Kim, H. K., Kim, Y. S., Park, M. S., ... & Lee, S. I. (2011). A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy.
- Wikipedia. Azasetron. [Link]
- Florczyk, A. P., Schurig, J. E., & Bradner, W. T. (1982). Cisplatin-induced emesis in the Ferret: a new animal model.
- JaypeeDigital. Chapter-37 Antiemetic Agents. [Link]
- Katelnikova, A. E., Zueva, A. A., Matichin, A. A., Kargopolceva, D. R., & Gajdaj, D. S. (2019). Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment.
- Percie du Sert, N., Holmes, A. M., Wallis, R., & Andrews, P. L. R. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. Cancer Chemotherapy and Pharmacology, 67(3), 667-686. [Link]
- NDI Neuroscience. Models and Assays for Evaluating Anti-Emetic Potential as well as Emetic Liability. [Link]
- ResearchGate. Cisplatin-induced emesis: Systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. [Link]
- del Giglio, A., Soares, H. P., Caparroz, C., & de Castro, P. C. (2000). Granisetron is equivalent to ondansetron for prophylaxis of chemotherapy-induced nausea and vomiting: results of a meta-analysis of randomized controlled trials. Cancer, 89(11), 2301-2308. [Link]
- Endo, J., Iihara, H., Yamada, M., Yanase, K., Kamiya, F., Ito, F., ... & Itoh, Y. (2012). A randomized controlled non-inferiority study comparing the antiemetic effect between intravenous granisetron and oral azasetron based on estimated 5-HT3 receptor occupancy. Anticancer Research, 32(9), 4005-4010. [Link]
- Motes, J., & Rastegar, D. A. (2018). Comparison of Ondansetron and Granisetron Effects for Prevention of Nausea and Vomiting Following Strabismus Surgery. Medical Archives, 72(5), 349-352. [Link]
- Gralla, R. J., Navari, R. M., Hesketh, P. J., Popovic, W., Pendergrass, K. B., Vallow, S. M., ... & Grote, T. H. (1998). A Comparison of Oral Ondansetron and Intravenous Granisetron for the Prevention of Nausea and Emesis Associated with Cisplatin-Based Chemotherapy. Journal of Clinical Oncology, 16(4), 1568-1573. [Link]
- ResearchGate.
- Journal of Contemporary Clinical Practice. Comparative Efficacy of Ondansetron and Granisetron in Preventing Postoperative Nausea and Vomiting After Laparoscopic Cholecystectomy: A Randomized Controlled Study. [Link]
- Wikipedia. 5-HT3 receptor. [Link]
- ResearchGate. Comparison of antiemetic efficacy of granisetron and ondansetron in Oriental patients: A randomized crossover study. [Link]
- PubMed. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists. [Link]
- Wikipedia. 5-HT receptor. [Link]
Sources
- 1. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 5. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 9. selleckchem.com [selleckchem.com]
- 10. Comparison of Ondansetron and Granisetron Effects for Prevention of Nausea and Vomiting Following Strabismus Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized controlled non-inferiority study comparing the antiemetic effect between intravenous granisetron and oral azasetron based on estimated 5-HT3 receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Granisetron is equivalent to ondansetron for prophylaxis of chemotherapy-induced nausea and vomiting: results of a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comparison of Oral Ondansetron and Intravenous Granisetron for the Prevention of Nausea and Emesis Associated with Cisplatin-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Efficacy of Ondansetron and Granisetron in Preventing Postoperative Nausea and Vomiting After Laparoscopic Cholecystectomy: A Randomized Controlled Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
A Comparative Benchmarking Guide to Azasetron Hydrochloride and Novel 5-HT3 Receptor Antagonists
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Antiemetic Therapy
The management of nausea and vomiting, particularly in the context of chemotherapy (Chemotherapy-Induced Nausea and Vomiting, CINV), remains a critical aspect of patient care and a significant focus of pharmacological research. The advent of 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists marked a paradigm shift in antiemetic therapy, offering targeted and effective relief. Azasetron hydrochloride, a potent and selective 5-HT3 receptor antagonist, has established its role in this therapeutic area.[1][2] However, the quest for agents with improved efficacy, particularly in delayed CINV, superior pharmacokinetics, and enhanced patient convenience continues to drive the development of novel antagonists.
This guide provides an in-depth, objective comparison of this compound against both established and emerging 5-HT3 receptor antagonists. We will delve into the critical performance parameters, from in vitro receptor affinity and functional potency to in vivo efficacy in gold-standard preclinical models. This analysis is designed to equip researchers and drug development professionals with the necessary data and experimental context to navigate the landscape of 5-HT3 receptor antagonism and inform the design of future investigations.
The Scientific Rationale: Mechanism of 5-HT3 Receptor Antagonism in Emesis
Chemotherapeutic agents can induce cellular damage in the gastrointestinal tract, leading to a significant release of serotonin (5-HT) from enterochromaffin cells.[3] This surge in serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately stimulating the vomiting reflex.[3] 5-HT3 receptor antagonists competitively block these receptors, both peripherally and centrally, thereby interrupting this emetic signaling cascade.[3] The efficacy of these antagonists is therefore directly related to their affinity for the 5-HT3 receptor and their ability to inhibit its function.
Caption: Mechanism of Action of 5-HT3 Receptor Antagonists in CINV.
In Vitro Benchmarking: A Quantitative Comparison of Receptor Affinity and Potency
The foundational measure of a 5-HT3 antagonist's potential is its affinity for the receptor, typically quantified by the inhibition constant (Ki) from radioligand binding assays. A lower Ki value signifies a tighter drug-receptor interaction and, generally, higher potency. Functional antagonism, often expressed as an IC50 (half-maximal inhibitory concentration) or a pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in an agonist's concentration-response curve), provides a measure of the drug's ability to inhibit receptor function in a cellular or tissue-based system.
The following table summarizes the in vitro performance of this compound in comparison to established first- and second-generation antagonists, as well as novel compounds in development.
| Compound | Class/Generation | Receptor Binding Affinity (Ki, nM) | Functional Potency |
| Azasetron | First Generation | 0.33 [4][5] | IC50: 0.33 nM [1] |
| Ondansetron | First Generation | 6.16[1] | pA2: 8.63 (rat vagus nerve)[5] |
| Granisetron | First Generation | 1.44[4] | pA2: 9.44 (rat vagus nerve)[5] |
| Palonosetron | Second Generation | 0.17[1] | - |
| Cilansetron | Novel (Annelated Indole) | 0.19 | ~10x more potent than ondansetron in vitro |
| 3-AQC (VC-605) | Novel (Quinoxaline) | - | pA2: 10.2 (guinea pig ileum) |
| VUF 10166 | Novel (Quinoxaline) | 0.04 (for 5-HT3A)[1] | - |
Analysis of In Vitro Data:
-
This compound demonstrates a high binding affinity (Ki = 0.33 nM) and potent functional antagonism (IC50 = 0.33 nM), positioning it as a highly effective first-generation antagonist.[1][4][5]
-
Palonosetron , the only second-generation antagonist listed, exhibits a superior binding affinity (Ki = 0.17 nM) compared to the first-generation agents, which is consistent with its enhanced clinical efficacy, particularly in delayed CINV.[1]
-
The novel compounds show significant promise. Cilansetron , a 1,7-annelated indole derivative, displays a binding affinity comparable to palonosetron and is reported to be approximately ten times more potent than ondansetron in vitro.
-
The quinoxaline derivative 3-AQC (VC-605) stands out with a remarkably high functional potency (pA2 = 10.2) in the guinea pig ileum model, suggesting a very strong antagonistic effect at the receptor level.
-
VUF 10166 , another novel quinoxaline, shows the highest binding affinity for the 5-HT3A receptor subtype (Ki = 0.04 nM), indicating potential for high potency and selectivity.[1]
Experimental Protocol: Radioligand Competition Binding Assay
To ensure the trustworthiness and reproducibility of the binding affinity data, a standardized protocol is essential. The following outlines a typical radioligand competition binding assay for determining the Ki of a test compound at the 5-HT3 receptor.
Caption: A typical workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Membranes are prepared from a cell line (e.g., HEK293) stably expressing the human 5-HT3 receptor or from brain tissue with a high density of these receptors (e.g., rat cerebral cortex). Cells or tissue are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Incubation: The prepared membranes are incubated in the presence of a constant concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with a cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
In Vivo Benchmarking: Efficacy in Preclinical Models of CINV
While in vitro data provides a strong indication of a compound's potential, in vivo models are crucial for assessing its antiemetic efficacy in a physiological context. The ferret and the dog are considered the gold-standard preclinical models for CINV research due to their robust emetic response to chemotherapeutic agents like cisplatin, which closely mimics the human experience.[6][7]
Comparative In Vivo Efficacy:
-
This compound: Has demonstrated clinical efficacy in preventing CINV in patients undergoing chemotherapy.[8] Preclinical studies have shown its potent antiemetic effects in animal models.
-
Established Antagonists: Ondansetron has been shown to be highly effective in the dog model of cisplatin-induced emesis, with an estimated ID50 (the dose that inhibits the response by 50%) of approximately 34.4 µg/kg intravenously.[9] In the ferret model, 5-HT3 receptor antagonists as a class have been shown to significantly reduce cisplatin-induced emesis in both the acute and delayed phases.[6][10]
-
Novel Antagonists:
-
Cilansetron: In vivo studies have shown that cilansetron is more potent than ondansetron. For instance, in the von Bezold–Jarisch reflex test in rats, cilansetron was orally active at a dose six times lower than that of ondansetron. While primarily developed for irritable bowel syndrome, this higher in vivo potency suggests potential for strong antiemetic activity.
-
3-AQC (VC-605) and VUF 10166: Publicly available in vivo data from CINV-specific models for these promising quinoxaline derivatives is currently limited. Their high in vitro potency strongly warrants further investigation in ferret or dog models.
-
RHB-102 (Bekinda®): As a proprietary extended-release formulation of ondansetron, RHB-102 is designed to provide 24-hour coverage with a single oral dose.[11] Its development is supported by a positive comparative pharmacokinetic clinical study. Preclinical studies would focus on demonstrating sustained plasma concentrations and prolonged antiemetic efficacy compared to immediate-release ondansetron.
-
Experimental Protocol: Cisplatin-Induced Emesis in the Ferret Model
The ferret model is a cornerstone of preclinical antiemetic research. The following protocol outlines a standard methodology for evaluating the efficacy of a test compound against cisplatin-induced emesis.
Caption: A standard experimental workflow for a CINV study in the ferret model.
Step-by-Step Methodology:
-
Animal Acclimatization: Male ferrets are acclimatized to the laboratory conditions and observation cages for a sufficient period before the experiment.
-
Grouping: Animals are randomly assigned to different treatment groups: a vehicle control group, one or more test compound groups at varying doses, and a positive control group (e.g., a known effective 5-HT3 antagonist like ondansetron).
-
Drug Administration: The test compound, vehicle, or positive control is administered (e.g., intravenously, intraperitoneally, or orally) at a specified time before the emetic challenge.
-
Emetic Challenge: Cisplatin is administered, typically via an intraperitoneal injection at a dose known to induce a reliable emetic response (e.g., 5-10 mg/kg).
-
Observation: The animals are observed continuously for a defined period (e.g., 24 to 72 hours to capture both acute and delayed phases of emesis), and the number of retches and vomits are recorded by a trained observer who is blinded to the treatment groups.
-
Data Analysis: The total number of emetic episodes for each animal is calculated. The efficacy of the test compound is determined by comparing the mean number of emetic episodes in the treated groups to the vehicle control group, often expressed as a percentage inhibition of emesis.
Future Directions and Conclusion
This compound remains a potent and effective 5-HT3 receptor antagonist. The comparative data presented in this guide underscores its high affinity and functional potency, which are comparable to other established first-generation agents. The landscape of 5-HT3 receptor antagonism is, however, dynamic. The superior pharmacokinetic profile of the second-generation antagonist, palonosetron, has set a new benchmark for efficacy, particularly in the challenging context of delayed CINV.
The novel antagonists highlighted here, such as the annelated indole derivative cilansetron and the quinoxaline derivatives 3-AQC and VUF 10166, exhibit exceptional in vitro potency that in some cases surpasses that of palonosetron. These compounds represent exciting avenues for future research and development. The key next step will be to translate this high in vitro affinity and potency into robust in vivo efficacy in established CINV models. Furthermore, novel formulations of existing drugs, such as the once-daily extended-release ondansetron (RHB-102), offer the potential for improved patient compliance and convenience.
For researchers and drug development professionals, the choice of a 5-HT3 receptor antagonist for further study will depend on the specific therapeutic goal. While established agents like Azasetron provide a solid foundation, the novel compounds, with their tantalizing in vitro profiles, offer the potential for a new generation of antiemetics with even greater efficacy and patient benefit. The experimental protocols and comparative data within this guide are intended to serve as a valuable resource in this ongoing endeavor.
References
- A Comparative Guide to the Bioactivity of Granisetron and Other 5-HT3 Receptor Antagonists. (2025). Benchchem.
- Miyake, A., Furuichi, K., & Miyata, K. (1995). Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex. Neuropharmacology, 34(7), 815-820.
- 5-HT3 Selective Agonists | Antagonists. (n.d.). Selleckchem.
- Miyata, K., Kamato, T., Nishida, A., & Yuki, H. (1997). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats. Japanese Journal of Pharmacology, 73(4), 357-360.
- RHB-102 - Oncology Support. (n.d.). RedHill Biopharma.
- RedHill's RHB-102 Progresses in Multiple GI Indications Including GLP-1 Therapy-Related GI Side Effects. (2026, January 5). PR Newswire.
- Basak, S., Gicheru, Y., Rao, S., Sans, M., & Man-Un, K. (2021). High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition. eLife, 10, e70967.
- Goiny, M., O'Connor, W. T., Ungerstedt, U., & Stiller, C. O. (1995). Antagonism of serotonin3 (5-HT3) receptors within the blood-brain barrier prevents cisplatin-induced emesis in dogs. Journal of Pharmacology and Experimental Therapeutics, 272(3), 1387-1392.
- Evans, D. I. (2005). Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea.
- Villalón, C. M., & Centurión, D. (2001). Cilansetron: a novel, high-affinity 5-HT3 receptor antagonist for irritable bowel syndrome with diarrhea predominance.
- de Wit, R., Aapro, M., & Blower, P. (2007). A meta-analysis comparing the efficacy of four 5-HT3-receptor antagonists for acute chemotherapy-induced emesis. Supportive Care in Cancer, 15(9), 1023-1032.
- Percie du Sert, N., Rudd, J. A., & Apfel, C. C. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. Cancer Chemotherapy and Pharmacology, 67(3), 667-686.
- RedHill's RHB-102 (BEKINDA®) and Opaganib Granted New Patents in Oncology Setting. (2023, May 1). PR Newswire.
- RedHill Announces Positive MHRA Meeting and Planned UK Marketing Authorisation Application of RHB-102 (BEKINDA®) for Oncology Support. (2023, February 16). PR Newswire.
- Redhill Biopharma Ltd Announces Redhill's RHB-102 Positive MHRA Meeting & MAA Plan. (2023, March). Redhill Biopharma Ltd.
- Florczyk, M. A., & Schurman, J. V. (1982). Cisplatin-induced emesis in the Ferret: a new animal model.
- Hesketh, P. J. (2017).
- Percie du Sert, N., Rudd, J. A., & Apfel, C. C. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. PubMed Central.
- Miyata, K., Kamato, T., Nishida, A., & Yuki, H. (1997).
- Rojas, C., Stathis, M., Thomas, A. G., Massuda, E., Alt, J., Zhang, J., ... & Slusher, B. S. (2012). Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization. British Journal of Pharmacology, 167(8), 1653-1666.
- Lummis, S. C. R., Thompson, A. J., & Ben-Haim, Y. (2011). Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis. ACS Chemical Neuroscience, 2(10), 599-606.
- RedHill Biopharma. (2014, December 9). RedHill Biopharma Submits BEKINDA(TM) (RHB-102)
- Miyata, K., Kamato, T., Nishida, A., & Yuki, H. (1997).
- Goiny, M., O'Connor, W. T., Ungerstedt, U., & Stiller, C. O. (1995). Antagonism of serotonin3 (5-HT3)
- Gupta, Y. K., & Sharma, S. S. (2002).
- de Wit, R., Aapro, M., & Blower, P. (2007). A meta-analysis comparing the efficacy of four 5-HT3-receptor antagonists for acute chemotherapy-induced emesis. PubMed.
- Sata, N., Kuno, N., Nagamatsu, S., Kaibara, N., & Kumashiro, R. (1998). [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 25(8), 1197-1202.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. redhillbio.com [redhillbio.com]
- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. redhillbio.com [redhillbio.com]
- 11. redhillbio.com [redhillbio.com]
A Researcher's Guide to Confirming the Selectivity of Azasetron Hydrochloride In Vitro
<
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the selectivity of Azasetron hydrochloride, a potent 5-HT3 receptor antagonist. We will delve into the essential in vitro assays, compare its performance against other common "setrons," and provide the scientific rationale behind the experimental designs.
Introduction: The Critical Role of Selectivity for 5-HT3 Receptor Antagonists
This compound is a cornerstone in managing chemotherapy-induced nausea and vomiting (CINV).[1][2] Its therapeutic efficacy stems from its primary mechanism of action: the competitive and selective antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][3] The 5-HT3 receptor, unique among serotonin receptors, is a ligand-gated ion channel.[4][5] When activated by serotonin released from enterochromaffin cells in the gut, these receptors on vagal afferent nerves trigger the vomiting reflex.[6][7][8] Azasetron and other "setrons" block this interaction, thereby preventing emesis.[6][7]
However, for a drug to be both safe and effective, high affinity for the target receptor must be coupled with low affinity for other receptors to minimize off-target side effects. This guide outlines a multi-assay strategy to build a robust selectivity profile for Azasetron, ensuring confidence in its pharmacological activity.
Mechanism of Action: Blocking Serotonin-Mediated Depolarization
The 5-HT3 receptor is a pentameric, non-selective cation channel. Upon binding of serotonin, the channel opens, allowing an influx of Na+ and Ca2+ ions, which leads to rapid depolarization of the neuron and propagation of the emetic signal.[9] Azasetron acts as a competitive antagonist, binding to the same site as serotonin but failing to activate the channel, thus inhibiting this signaling cascade.[1][3]
Caption: Mechanism of 5-HT3 receptor antagonism by Azasetron.
Experimental Strategy: A Three-Pillar Approach to Selectivity Profiling
A thorough assessment of selectivity cannot rely on a single assay. We advocate for a tiered approach encompassing binding affinity, functional antagonism, and broad-panel counter-screening. This strategy provides orthogonal data points, creating a self-validating system for confirming selectivity.
Pillar 1: Primary Target Engagement via Radioligand Binding Assays
The first step is to quantify the binding affinity of Azasetron for its primary target, the human 5-HT3 receptor. Competitive radioligand binding assays are the gold standard for determining a compound's inhibition constant (Ki).[10][11][12]
The Principle: This assay measures the ability of an unlabeled test compound (Azasetron) to displace a radiolabeled ligand (e.g., [3H]Granisetron) from the 5-HT3 receptor.[3] The concentration of Azasetron that displaces 50% of the radioligand is the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.
Experimental Protocol: 5-HT3 Receptor Competitive Binding Assay
-
Receptor Source Preparation:
-
Homogenize cells or tissues expressing the human 5-HT3 receptor (e.g., HEK293 cells transfected with the h5-HT3A subunit) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, with protease inhibitors).[13]
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine the protein concentration (e.g., via BCA assay).[13]
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled 5-HT3 antagonist like Granisetron (for non-specific binding).
-
50 µL of serially diluted this compound (or other test compounds).
-
50 µL of a fixed concentration of radioligand (e.g., [3H]Granisetron, at a concentration near its Kd).[3][14]
-
100 µL of the prepared membrane homogenate to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.[13]
-
-
Termination & Filtration:
-
Quantification & Analysis:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[13]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of Azasetron to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Pillar 2: Functional Confirmation with Electrophysiology
High affinity does not always equate to functional antagonism. Therefore, it is crucial to confirm that Azasetron inhibits receptor function. For an ion channel like the 5-HT3 receptor, the Two-Electrode Voltage Clamp (TEVC) technique using Xenopus oocytes is a robust method.[15][16][17]
The Principle: Xenopus oocytes are injected with mRNA encoding the human 5-HT3 receptor, causing them to express functional channels on their plasma membrane.[17] Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current, "clamping" the voltage at a set level. When an agonist (serotonin) is applied, the opening of 5-HT3 channels causes an inward current, which is measured by the apparatus. The inhibitory effect of Azasetron is quantified by its ability to reduce this agonist-induced current.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the human 5-HT3A subunit and incubate for 2-4 days to allow for receptor expression.[17]
-
-
Recording Setup:
-
Place a single oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl (one for voltage sensing, one for current injection).[18]
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV.[18]
-
-
Data Acquisition:
-
Establish a baseline current in the standard saline solution.
-
Apply a saturating concentration of serotonin (e.g., 10 µM) to elicit a maximal inward current (Imax).
-
Wash the oocyte with saline until the current returns to baseline.
-
Pre-incubate the oocyte with varying concentrations of this compound for several minutes.
-
While still in the presence of Azasetron, co-apply the same saturating concentration of serotonin and measure the resulting current.
-
-
Analysis:
-
Calculate the percentage of inhibition for each Azasetron concentration relative to the initial maximal current.
-
Plot the percent inhibition against the log concentration of Azasetron to determine the IC50 for functional antagonism.
-
Pillar 3: Broad Selectivity Profiling
To build a comprehensive and trustworthy selectivity profile, Azasetron must be tested against a wide panel of other receptors, channels, and transporters. This step is critical for identifying potential off-target liabilities that could lead to unforeseen side effects. While individual assays can be run, utilizing a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) is an efficient and standardized approach.
Key Off-Targets for a 5-HT3 Antagonist:
-
Other Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT4, etc. are crucial to test to confirm selectivity within the serotonin family.[19]
-
Dopamine Receptors: Especially the D2 receptor, to rule out extrapyramidal side effects.[1]
-
Muscarinic Receptors: To rule out anticholinergic effects.
-
Adrenergic Receptors: To assess potential cardiovascular effects.
-
hERG Channel: A critical cardiac potassium channel; inhibition can lead to QT prolongation and is a major safety concern.
Comparative Analysis: Azasetron vs. Key Alternatives
The ultimate measure of a drug's performance is how it stacks up against established alternatives. The following table summarizes publicly available binding affinity data for Azasetron and other widely used 5-HT3 antagonists.
| Compound | 5-HT3 Receptor Ki (nM) | Selectivity Notes |
| Azasetron | 0.33 [3] | High affinity and selectivity for the 5-HT3 receptor.[1] |
| Palonosetron | 0.17 [1] | Second-generation antagonist with very high affinity and a longer half-life.[8][20] |
| Granisetron | ~0.5 - 1.5 | A potent and selective first-generation antagonist.[9] |
| Ondansetron | ~2.0 - 6.16[1] | The prototypical 5-HT3 antagonist, considered highly selective.[21] |
Note: Ki values can vary between studies depending on the exact assay conditions (e.g., radioligand, tissue source). The data presented is for comparative purposes.
This data demonstrates that Azasetron possesses a binding affinity that is highly competitive with, and in some cases superior to, first-generation antagonists like Ondansetron, and comparable to other potent agents like Granisetron.[1][3] Palonosetron generally exhibits the highest affinity among the group.[1][20]
Integrated Experimental Workflow
The three pillars of selectivity profiling can be visualized as a logical, tiered workflow. This approach ensures that resources are used efficiently, with broad screening reserved for compounds that show high potency and functional activity at the primary target.
Caption: Tiered workflow for in vitro selectivity profiling.
Conclusion
Confirming the selectivity of this compound requires a rigorous, multi-faceted in vitro approach. By integrating radioligand binding assays to establish high-affinity target engagement, functional electrophysiology assays to confirm antagonism, and broad panel screening to rule out off-target liabilities, researchers can build a comprehensive and trustworthy pharmacological profile. The data shows that Azasetron is a highly potent and selective 5-HT3 receptor antagonist, validating its clinical utility and providing a strong benchmark for the development of future antiemetic therapies.
References
- Katayama, K., Asano, K., Haga, K., & Fukuda, T. (1997). High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats. Japanese Journal of Pharmacology, 73(4), 357–360. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Pless, S. A., et al. (2020). Mapping the molecular motions of 5-HT3 serotonin-gated channel by voltage-clamp fluorometry. eLife, 9, e58493. [Link]
- Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]
- Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert Opinion on Therapeutic Targets, 11(4), 527–540. [Link]
- Agilent Technologies. (n.d.). Calcium Flux Assays.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Wallach, J., et al. (2020). Calcium flux responses at human 5-HT2A, 5-HT2B, and 5-HT2C INI receptors.
- Wang, T., & Li, M. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79–89. [Link]
- Cai, W., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. [Link]
- ResearchGate. (n.d.). 5-Hydroxytryptamine 3 (5-HT3) receptor antagonists inhibited proliferation of AGS, MKN-1, and SNU-5 cells.
- Deakin, B., et al. (2022). Selective 5HT3 antagonists and sensory processing: a systematic review. Neuropsychopharmacology, 47(4), 880–890. [Link]
- Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services.
- Wikipedia. (n.d.). 5-HT3 antagonist.
- Charlton, S. J. (2009). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology, 158(S1), S155–S165. [Link]
- Elands, J., et al. (2002). Functional group interactions of a 5-HT3R antagonist. BMC Pharmacology, 2, 10. [Link]
- Smith, H. S. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting.
- Barnes, N. M., et al. (2009). 5-HT3 Receptors. Current Pharmaceutical Design, 15(Suppl 1), 1–20. [Link]
- Molecular Devices. (n.d.). What is the two electrode voltage-clamp (TEVC) method?.
- Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux Assay.
- University of Hohenheim. (2014). Two-electrode voltage-clamp (TEVC). Retrieved from University of Hohenheim website. [Link]
- Ashrafi, F., et al. (2020). Natural Negative Allosteric Modulators of 5-HT3 Receptors. Current Drug Targets, 21(1), 2-12. [Link]
- Drugs.com. (n.d.). 5HT3 receptor antagonists.
- Singh, P., et al. (2020). 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. Current Neuropharmacology, 18(10), 981–1000. [Link]
- ResearchGate. (n.d.). Affinity values (Ki in nM) at selected serotonin receptor isoforms.
- Singh, P., & Singh, N. (2023). Antiemetics, Selective 5-HT3 Antagonists. In StatPearls.
- Laha, B., et al. (2016). Palonosetron, Ondansetron, and Granisetron for antiemetic prophylaxis of postoperative nausea and vomiting - A comparative evaluation. Journal of Research in Pharmacy Practice, 5(2), 114–119. [Link]
- D'Avanzo, N., et al. (2020). The binding of palonosetron and other antiemetic drugs to the serotonin 5-HT3 receptor. bioRxiv. [Link]
- Govil, V., et al. (2025). EFFICACY OF ONDANSETRON, GRANISETRON AND PALONOSETRON ON POSTOPERATIVE NAUSEA AND VOMITING IN PATIENTS UNDERGOING ELECTIVE NEUROSURGERY.
- Cinar, S. O., et al. (2018). Comparison of ondansetron, tropisetron, and palonosetron for the prevention of postoperative nausea and vomiting after middle ear surgery. Medical Science Monitor, 24, 8551–8557. [Link]
- Mach, J. (2012). Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. Pharmacology & Therapeutics, 136(2), 260-269. [Link]
- ResearchGate. (n.d.). 5HT 3 receptor antagonists' binding affinity and plasma half-life.
- Singh, M., et al. (2018). comparison of antiemetic efficacy of ondansetron, granisetron and palonosetron in high-risk patients undergoing abdominal hysterectomy under general anaesthesia. International Journal of Contemporary Medical Research, 5(10). [Link]
- Uchida, M., & Miyauchi, M. (1998). [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. Nihon Yakurigaku Zasshi, 112(Suppl 1), 74P–79P. [Link]
- Gopinath, S., et al. (2015). Comparison of Antiemetic Effectiveness of Palonosetron Versus Ondansetron in Patients on Cancer Chemotherapy: A Prospective Observational Study in South Indians. Journal of Clinical and Diagnostic Research, 9(11), FC06–FC09. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 8. drugs.com [drugs.com]
- 9. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mapping the molecular motions of 5-HT3 serotonin-gated channel by voltage-clamp fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scienceopen.com [scienceopen.com]
A Researcher's Guide to Validating Anxiolytics: Comparing Animal Models for 5-HT3 Antagonist Screening
In the quest for novel anxiolytic therapies, 5-HT3 receptor antagonists have emerged as a promising class of compounds. Their unique pharmacological profile, characterized by potent anxiolytic-like effects without the sedative and dependence-inducing properties of classical benzodiazepines, necessitates a robust and nuanced preclinical validation strategy.[1][2] This guide provides an in-depth comparison of commonly employed animal models to assess the anxiolytic potential of 5-HT3 antagonists, offering field-proven insights and detailed experimental protocols for researchers in drug development.
The central tenet of this guide is to move beyond a mere listing of procedures and delve into the causality behind experimental choices. Each protocol is presented as a self-validating system, grounded in the ethological principles of rodent behavior and the neurobiological underpinnings of anxiety.
The Neurobiology of 5-HT3 Receptor Antagonism in Anxiety
Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter implicated in the regulation of mood and anxiety.[3] Among its diverse family of receptors, the 5-HT3 receptor is unique as it is the only ligand-gated ion channel, mediating rapid excitatory neurotransmission.[4][5] These receptors are strategically located in brain regions critical to the anxiety circuitry, including the amygdala, hippocampus, and prefrontal cortex.[4][6]
The anxiolytic effect of 5-HT3 antagonists, such as the archetypal compound ondansetron, is thought to be mediated by their ability to modulate the release of several key neurotransmitters. By blocking 5-HT3 receptors, these antagonists can indirectly influence the activity of dopamine, GABA, and acetylcholine, thereby attenuating the hyperexcitability of neural circuits associated with fear and anxiety.[7] This multimodal action likely contributes to their distinct anxiolytic profile.
Below is a diagram illustrating the proposed signaling pathway of 5-HT3 receptor antagonism.
Caption: Simplified 5-HT3 Receptor Signaling Pathway
A Comparative Analysis of Key Animal Models
The selection of an appropriate animal model is paramount for the successful validation of anxiolytic compounds. Rodent models, due to their well-characterized behavioral repertoires and genetic tractability, are the workhorses of preclinical anxiety research.[8] Here, we compare four widely used models, detailing their principles, protocols, and the insights they provide into the anxiolytic effects of 5-HT3 antagonists.
The Elevated Plus Maze (EPM)
The EPM is a cornerstone of anxiety research, leveraging the innate conflict in rodents between their exploratory drive and their aversion to open, elevated spaces.[9] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[10]
-
Acclimation: Allow animals to habituate to the testing room for at least 60 minutes prior to the test.[11]
-
Drug Administration: Administer the 5-HT3 antagonist (e.g., ondansetron 0.01-1 mg/kg, i.p.) or vehicle 30 minutes before the test.[8] A positive control, such as diazepam (1-2 mg/kg, i.p.), should be included.
-
Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.[9][11]
-
Data Acquisition: Record the number of entries into and the time spent in each arm using a video tracking system.
-
Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. Anxiolytic activity is indicated by a significant increase in these parameters compared to the vehicle-treated group.
Studies have consistently shown that ondansetron produces a significant anxiolytic-like effect in the EPM, increasing open arm exploration.[12][13] Notably, the dose-response curve for 5-HT3 antagonists in the EPM is often bell-shaped, with efficacy decreasing at higher doses.[1]
The Light-Dark Box Test
This model is based on a similar conflict as the EPM: the rodent's natural aversion to brightly lit areas versus its desire to explore a novel environment.[14] Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting them.[15]
-
Acclimation: As with the EPM, a 30-60 minute habituation period to the testing room is crucial.
-
Drug Administration: Administer the 5-HT3 antagonist (e.g., ondansetron 0.001-1.0 mg/kg, s.c.) or vehicle prior to testing.[16]
-
Procedure: Place the animal in the center of the light compartment and allow it to explore freely for 5-10 minutes.[15]
-
Data Acquisition: Record the time spent in each compartment and the number of transitions between them.
-
Analysis: Anxiolytic effects are inferred from a significant increase in the time spent in the light compartment and the number of transitions.
5-HT3 antagonists like ondansetron and zacopride have demonstrated clear anxiolytic-like effects in the light-dark box test.[16] This model is particularly sensitive to the effects of these compounds and can be a valuable primary screening tool.
The Social Interaction Test
This test assesses social anxiety by measuring the duration of social engagement between two unfamiliar rodents.[17] Anxiolytic drugs are expected to increase the time spent in active social interaction.
-
Apparatus: A well-lit open field arena.
-
Acclimation: House animals individually for a period before testing to increase their motivation for social contact.
-
Drug Administration: Administer the 5-HT3 antagonist or vehicle to one of the animals in each pair.
-
Procedure: Place two unfamiliar, weight-matched male rodents in the arena and record their behavior for a set period (e.g., 10 minutes).
-
Data Acquisition: Score behaviors such as sniffing, following, grooming, and aggressive postures.
-
Analysis: An anxiolytic effect is indicated by a significant increase in the total time spent in active social interaction.
The social interaction test is a more ethologically relevant model for social anxiety. 5-HT3 antagonists have been shown to increase social interaction time, suggesting their potential in treating social anxiety disorders.[18]
The Marble Burying Test
This model is based on the natural tendency of rodents to bury novel or potentially harmful objects.[19] A reduction in the number of marbles buried is interpreted as an anxiolytic or anti-compulsive effect.[20]
-
Apparatus: A standard rodent cage filled with 5 cm of bedding material.
-
Acclimation: Habituate the animals to the testing cages without marbles for a day prior to the experiment.
-
Drug Administration: Administer the 5-HT3 antagonist or vehicle.
-
Procedure: Evenly space 20-25 glass marbles on the surface of the bedding. Place a single animal in the cage and leave it undisturbed for 30 minutes.[20][21]
-
Data Acquisition: After the 30-minute session, remove the animal and count the number of marbles that are at least two-thirds buried.[20]
-
Analysis: A significant decrease in the number of buried marbles in the drug-treated group compared to the control group indicates anxiolytic-like activity.
The marble burying test is sensitive to both anxiolytics and antidepressants.[19] While not as universally employed as the EPM or light-dark box for general anxiety, it can provide valuable information about the potential anti-obsessional properties of 5-HT3 antagonists.
Comparative Data Summary
The following table summarizes representative findings of the anxiolytic effects of ondansetron in comparison to the classic anxiolytic, diazepam, across the discussed animal models.
| Animal Model | Drug | Dose Range (mg/kg) | Key Findings | Reference |
| Elevated Plus Maze | Ondansetron | 0.1 - 1.0 (i.p.) | Increased open arm time and entries. | [8] |
| Diazepam | 1.0 (i.p.) | Significantly increased open arm time and entries. | [8][22] | |
| Light-Dark Box | Ondansetron | 0.001 - 1.0 (s.c.) | Increased time in the light compartment and transitions. | [16] |
| Diazepam | 1.0 - 2.0 (i.p.) | Consistently increases time in the light compartment. | [15] | |
| Social Interaction | Ondansetron | 0.01 - 1.0 (i.p.) | Increased social interaction time. | [23] |
| Diazepam | 1.0 (i.p.) | Increased social interaction, but can be confounded by sedation at higher doses. | [22] | |
| Marble Burying | Ondansetron | Not widely reported | Data is less consistent for 5-HT3 antagonists in this model. | |
| Diazepam | 1.0 - 5.0 (i.p.) | Consistently reduces the number of marbles buried. | [19] |
Experimental Workflow Diagram
The following diagram outlines a typical workflow for screening and validating the anxiolytic potential of a novel 5-HT3 antagonist.
Caption: Experimental Workflow for Anxiolytic Validation
Conclusion and Future Directions
The animal models discussed in this guide provide a robust framework for the preclinical evaluation of 5-HT3 antagonists as potential anxiolytics. The Elevated Plus Maze and Light-Dark Box serve as excellent initial screens, while the Social Interaction and Marble Burying tests offer deeper insights into the specific behavioral domains affected by these compounds.
It is crucial for researchers to recognize that no single animal model can perfectly recapitulate the complexity of human anxiety disorders.[8] Therefore, a battery of tests, as outlined in the workflow, is essential for a comprehensive and reliable assessment. Future research should focus on refining these models to enhance their predictive validity and on exploring the therapeutic potential of 5-HT3 antagonists in more complex models of anxiety that incorporate genetic and environmental factors.
By employing a methodologically sound and logically structured approach to preclinical validation, the scientific community can accelerate the development of novel and more effective treatments for anxiety disorders.
References
- Olivier, B., van Wijngaarden, I., & Soudijn, W. (2000). 5-HT(3) receptor antagonists and anxiety; a preclinical and clinical review. European Neuropsychopharmacology, 10(2), 77-95. [Link]
- Jain, N., et al. (2021). Evaluation of Anxiolytic Activity of Ondansetron in mice models — An Animal Experimental Research. Journal of Medical Sciences and Health, 7(2), 105-111. [Link]
- Sharma, A., & Singh, S. (2019). Comparison of anxiolytic activity of ondansetron and ursolic acid with diazepam in acute anxiety.
- Garibova, T. L., Voronina, T. A., Kraĭneva, V. A., & Val'dman, E. A. (1999). The anxiolytic effect of ondansetron and its capacity to eliminate the benzodiazepine abstinence syndrome in rats. Eksperimental'naia i klinicheskaia farmakologiia, 62(6), 16–19. [Link]
- Olivier, B., et al. (2000). 5-HT3 receptor antagonists and anxiety; A preclinical and clinical review.
- Li, Z., et al. (2022). Role of 5-hydroxytryptamine type 3 receptors in the regulation of anxiety reactions. Neural Regeneration Research, 17(10), 2181–2189. [Link]
- Olivier, B., van Wijngaarden, I., & Soudijn, W. (2000). 5-HT3 receptor antagonists and anxiety; a preclinical and clinical review. NNC – Núcleo de Neurociências – UFMG. [Link]
- Engel, M., Smidt, M. P., & van Hooft, J. A. (2013). The serotonin 5-HT3 receptor: a novel neurodevelopmental target. Frontiers in Cellular Neuroscience, 7, 76. [Link]
- Engel, M., Smidt, M. P., & van Hooft, J. A. (2013). The serotonin 5-HT3 receptor: a novel neurodevelopmental target. PubMed. [Link]
- Rajkumar, R., & Mahesh, R. (2008). Antidepressant-like effects of serotonin type-3 antagonist, ondansetron: an investigation in behaviour-based rodent models. Behavioural Pharmacology, 19(1), 33–43. [Link]
- Gokul, V. G., & Sudha, S. (2013). Anxiolytic effect of ondansetron, a 5-HT3 antagonist on male albino mice in the elevated plus maze.
- Bhatt, S., et al. (2021). 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. Current Neuropharmacology, 19(9), 1464–1484. [Link]
- Roychoudhury, M., & Kulkarni, S. K. (1997). Antianxiety profile of ondansetron, a selective 5-HT3 antagonist, in a novel animal model. Methods and Findings in Experimental and Clinical Pharmacology, 19(2), 107–111. [Link]
- Jain, N., et al. (2021). Effect of Ondansetron and Diazepam on mice behavior in HBT.
- Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]
- Jain, N., et al. (2021). Evaluation of Anxiolytic Activity of Ondansetron in mice models — An Animal Experimental Research. Journal of Medical Sciences and Health. [Link]
- Jones, B. J., et al. (1993). Behavioural studies on WAY100289, a novel 5-HT3 receptor antagonist, in two animal models of anxiety. Psychopharmacology, 112(2-3), 295–301. [Link]
- Oblak, A., Gibbs, T. T., & Blatt, G. J. (2013). Reduced serotonin receptor subtypes in a limbic and a neocortical region in autism. Autism Research, 6(6), 571–583. [Link]
- da Silva, G. L., & de Almeida, R. M. M. (2023). Exploring the light/dark box test: Protocols and implications for neuroscience research. Journal of Neuroscience Methods, 384, 109748. [Link]
- Jain, N., et al. (2021). Effect of Ondansetron and Diazepam on Locomotor activity score.
- Belmer, A., et al. (2018). Overview of serotonergic connectivity in limbic brain regions.
- Mazeengineers. (n.d.). Social Interaction Test. Conduct Science. [Link]
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
- Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol v1.
- da Silva, G. L., & de Almeida, R. M. M. (2023). Exploring the light/dark box test: Protocols and implications for neuroscience research. Journal of Neuroscience Methods, 384, 109748. [Link]
- Creative Biolabs. (n.d.). Light/Dark Box Test. [Link]
- Tecott, L. H., et al. (1993). Nervous system distribution of the serotonin 5-HT3 receptor mRNA. Proceedings of the National Academy of Sciences, 90(4), 1430–1434. [Link]
- Griebel, G., & Holmes, A. (2013). The Light–Dark Box Test in the Mouse.
- Bhat, V., & Kumar, A. (2020). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Clinical Psychopharmacology and Neuroscience, 18(1), 1–18. [Link]
- Barnes, J. M., et al. (1990). The effects of ondansetron, a 5-HT3 receptor antagonist, on cognition in rodents and primates. Pharmacology Biochemistry and Behavior, 35(4), 955–962. [Link]
- Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1), 55–65. [Link]
- Chen, Y., et al. (2015). Schematic diagram showing the major 5-HT receptors signalling pathways.
- Bétry, A., et al. (2011). Role of 5-HT3 Receptors in the Antidepressant Response. Pharmaceuticals, 4(4), 603–620. [Link]
- NEUROFIT. (n.d.). Rodent behavioural test - Anxiety and depression - Marble Burying. [Link]
- Punt, A. M., et al. (2022). A combined marble burying-locomotor activity test in mice: A practical screening test with sensitivity to different classes of anxiolytics and antidepressants.
- Angoa-Pérez, M., et al. (2013). Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice. Journal of Visualized Experiments, (82), 50978. [Link]
- van der Poel, C. F., et al. (2018). High-dose ondansetron reduces activation of interoceptive and sensorimotor brain regions.
- Mohammad-Zadeh, L. F., et al. (2008). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Neurotransmitter, 1(1), 1–17. [Link]
- Fontana, D. J., et al. (1996). Comparison of the effects of the 5-HT3 receptor antagonists WAY-100579 and ondansetron on spatial learning in the water maze in rats with excitotoxic lesions of the forebrain cholinergic projection system. Psychopharmacology, 128(1), 70–78. [Link]
- Tuerke, P. U., et al. (2014). Ondansetron blocks LiCl-induced conditioned place avoidance but not conditioned taste/flavor avoidance in rats. Physiology & Behavior, 129, 163–170. [Link]
- protocols.io. (2024). Marble Burying. [Link]
- Amuza Inc. (2020). The Importance of Studying Social Interaction in Rodents. [Link]
Sources
- 1. 5-HT(3) receptor antagonists and anxiety; a preclinical and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduced serotonin receptor subtypes in a limbic and a neocortical region in autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of 5-hydroxytryptamine type 3 receptors in the regulation of anxiety reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nervous system distribution of the serotonin 5-HT3 receptor mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmsh.ac.in [jmsh.ac.in]
- 9. (PDF) The use of the elevated plus maze as an assay of anxiety-related behavior in rodents (2007) | Alicia A. Walf | 2670 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. [The anxiolytic effect of ondansetron and its capacity to eliminate the benzodiazepine abstinence syndrome in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 16. Behavioural studies on WAY100289, a novel 5-HT3 receptor antagonist, in two animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. conductscience.com [conductscience.com]
- 18. mdpi.com [mdpi.com]
- 19. Rodent behavioural test - Anxiety and depression - Marble Burying - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 20. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cpn.or.kr [cpn.or.kr]
- 22. thepharmajournal.com [thepharmajournal.com]
- 23. Antianxiety profile of ondansetron, a selective 5-HT3 antagonist, in a novel animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of 5-HT3 Antagonist Efficacy
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the statistical analysis and comparative evaluation of different 5-hydroxytryptamine-3 (5-HT3) receptor antagonists. It is designed to offer in-depth technical guidance, moving beyond mere procedural lists to explain the rationale behind experimental choices and ensure the integrity of the generated data.
Introduction: The 5-HT3 Receptor and its Antagonists
The 5-HT3 receptor is a unique member of the Cys-loop family of ligand-gated ion channels.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast, excitatory neurotransmission in both the central and peripheral nervous systems.[2] Activation of these cation-selective channels leads to a rapid influx of sodium and calcium ions, resulting in neuronal depolarization.[2] This mechanism is critically involved in the emetic reflex, making the 5-HT3 receptor a prime target for antiemetic therapies, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[3][4]
5-HT3 antagonists, often referred to as "setrons," are a class of drugs that competitively inhibit the binding of serotonin to the 5-HT3 receptor, thereby preventing the initiation of the signaling cascade that leads to nausea and vomiting. While all drugs in this class share a common mechanism of action, they exhibit differences in their chemical structures, receptor binding affinities, and pharmacokinetic profiles.[3] This guide will delineate the methodologies required to rigorously compare their efficacy.
5-HT3 Receptor Signaling Pathway
The activation of the 5-HT3 receptor and its subsequent downstream effects are depicted in the signaling pathway diagram below.
Caption: Patch-Clamp Experimental Workflow.
Table 2: Example of In-Vitro Pharmacological Data
| 5-HT3 Antagonist | Radioligand Binding Ki (nM) | Patch-Clamp IC50 (nM) |
| Drug A | 0.8 ± 0.1 | 2.5 ± 0.4 |
| Drug B | 1.5 ± 0.3 | 5.1 ± 0.9 |
| Ondansetron (Control) | 1.2 ± 0.2 | 3.8 ± 0.6 |
In-Vivo Models of Emesis
In-vivo models are crucial for evaluating the antiemetic efficacy of 5-HT3 antagonists in a whole-animal system. The ferret is considered the "gold-standard" model for studying CINV because its emetic reflex is similar to that of humans. [5][6] Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
-
Animal Acclimation: Acclimate male ferrets to the experimental conditions.
-
Baseline Observation: Observe the animals for a period before drug administration to ensure they are not exhibiting any signs of emesis.
-
Antagonist Administration: Administer the test 5-HT3 antagonist or vehicle control via the desired route (e.g., intraperitoneal or oral).
-
Emetogen Challenge: After a specified pretreatment time, administer a high dose of cisplatin (e.g., 5-10 mg/kg, i.p.) to induce emesis. [7]5. Observation Period: Observe the animals continuously for a defined period (e.g., 4-6 hours for acute emesis) and record the number of retches and vomits (emetic episodes).
-
Data Analysis: The primary endpoint is the total number of emetic episodes. The data are typically analyzed using non-parametric statistical tests such as the Mann-Whitney U test (for comparing two groups) or the Kruskal-Wallis test followed by Dunn's post-hoc test (for comparing multiple groups). The percentage reduction in emesis compared to the vehicle control group is also a key metric.
Table 3: Example of In-Vivo Efficacy Data in the Ferret Model
| Treatment Group | N | Median (IQR) Emetic Episodes | % Inhibition of Emesis | p-value vs. Vehicle |
| Vehicle + Cisplatin | 8 | 25 (18-32) | - | - |
| Drug A (1 mg/kg) + Cisplatin | 8 | 5 (2-8) | 80 | <0.01 |
| Drug B (1 mg/kg) + Cisplatin | 8 | 10 (6-15) | 60 | <0.05 |
Conclusion
The comprehensive evaluation of 5-HT3 antagonist efficacy requires a multi-faceted approach, integrating well-designed clinical trials with robust preclinical in-vitro and in-vivo studies. A thorough understanding of the underlying pharmacology, coupled with the appropriate application of statistical analysis, is paramount for making informed decisions in the drug development process. This guide provides a foundational framework for designing and interpreting these critical experiments, ultimately contributing to the development of more effective antiemetic therapies.
References
- Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed.
- The ferret: a cytotoxic drug-induced emesis model | 29 | Advances in N - Taylor & Francis eBooks.
- Cisplatin-induced emesis in the Ferret: a new animal model - PubMed.
- Methodology of antiemetic trials - PubMed.
- Methodology of antiemetic trials: a review - PubMed.
- Models and Assays for Evaluating Anti-Emetic Potential as well as - NDI Neuroscience.
- Comparison of three preclinical models for nausea and vomiting assessment - PubMed.
- Screening of anti emetics drug | PPTX - Slideshare.
- Machine learning prediction of emesis and gastrointestinal state in ferrets | PLOS One.
- Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed.
- Developing Drugs for Prevention of Chemotherapy-Induced Nausea and Vomiting: Draft Guidance from the FDA | Clinical Cancer Research - AACR Journals.
- Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC.
- Pre-clinical Contract Research - Emesis - NDI Neuroscience.
- Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning - PMC - PubMed Central.
- Screening of anti-emetic drugs | PPTX - Slideshare.
- In vivo assessment of antiemetic drugs and mechanism of lycorine-induced nausea and emesis - PubMed.
- Methodologic Issues in Trials of Antiemetics - Ovid.
- The Key To Robust Translational Results In Preclinical Data Analysis.
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
- Automated analysis of routinely generated preclinical pharmacokinetic and pharmacodynamic data - PubMed.
- Preclinical Data Analysis - The Key to Robust Translational Results | PDF - Slideshare.
- 5-HT3 receptor antagonists for the prevention of chemotherapy-induced nausea and vomiting. A comparison of their pharmacology and clinical efficacy - PubMed.
- Statistical Considerations for Preclinical Studies - PMC - PubMed Central - NIH.
- In-Vitro Characterization of a Novel 5-HT3 Receptor Antagonist: Compound-X - Benchchem.
- Physiological and pharmacological properties of 5-HT>3> receptors - A patch clamp-study - Discovery - the University of Dundee Research Portal.
- Serotonin type 3–receptor antagonists for chemotherapy-induced nausea and vomiting: Therapeutically equivalent or meaningfully different? - PMC - NIH.
- Receptor-Ligand Binding Assays - Labome.
- Translational and Randomized Study of 5-HT3 Receptor Antagonists for Evaluation of Chemotherapy-induced Nausea and Vomiting Related Biomarkers - PubMed.
- 5-Hydroxytryptamine 3 (5-HT3) receptor antagonists inhibited cell... - ResearchGate.
- Chapter 15 - Postoperative nausea and vomiting research: methodology, assessment and strength of evidence.
- Mapping the molecular motions of 5-HT3 serotonin-gated channel by Voltage-Clamp Fluorometry - eLife.
- Comparative efficacy of serotonin (5-HT3) receptor antagonists in patients undergoing surgery: a systematic review and network meta-analysis - PubMed Central.
- STATISTICS IN PHARMACOLOGY AND PRE-CLINICAL STUDIES - World Scientific Publishing.
- Receptor Binding Assays - Multiwell Plates.
- Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH.
- Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology - ResearchGate.
- (PDF) POSTOPERATIVE NAUSEA AND VOMITING: RETROSPECTIVE COMPARATIVE STATISTICAL STUDY - ResearchGate.
- The effect of 5-HT and selective 5-HT receptor agonists and antagonists on rat dorsal vagal preganglionic neurones in vitro - PubMed.
- Evidence-based analysis of risk factors for postoperative nausea and vomiting - PubMed.
- 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC - PubMed Central.
- Prevalence of postoperative nausea and vomiting: A systematic review and meta‑analysis.
- Impact of 5-HT3 receptor antagonists on chemotherapy-induced nausea and vomiting: a retrospective cohort study.
- 5-HT3 receptor antagonists for the treatment of nausea/vomiting - AME Publishing Company.
- Olanzapine Plus Triple Antiemetic Therapy for the Prevention of Platinum-Based Delayed-Phase Chemotherapy-Induced Nausea and Vomiting: A Meta-Analysis - MDPI.
- Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications.
- Comparative efficacy of serotonin (5-HT3) receptor antagonists in patients undergoing surgery: a systematic review and network meta-analysis - PubMed.
- Efficacy and safety of 5-hydroxytryptamine-3 (5-HT3) receptor antagonists in augmentation with selective serotonin reuptake inhibitors (SSRIs) in the treatment of moderate to severe obsessive-compulsive disorder: a systematic review and meta-analysis of randomized clinical trials - PubMed.
- Review of the preclinical pharmacology and comparative efficacy of 5-hydroxytryptamine-3 receptor antagonists for chemotherapy-induced emesis - PubMed.
- Comparative safety of serotonin (5-HT3) receptor antagonists in patients undergoing surgery: a systematic review and network meta-analysis - PubMed Central.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonists for the prevention of chemotherapy-induced nausea and vomiting. A comparison of their pharmacology and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin type 3–receptor antagonists for chemotherapy-induced nausea and vomiting: Therapeutically equivalent or meaningfully different? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Machine learning prediction of emesis and gastrointestinal state in ferrets | PLOS One [journals.plos.org]
- 6. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 7. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Using Isotopically Labeled Azasetron Hydrochloride as an Internal Standard in Bioanalytical Studies
For distribution to: Researchers, scientists, and drug development professionals engaged in quantitative bioanalysis.
Introduction: The Pursuit of Precision in Pharmacokinetics
In the landscape of drug development, the precise quantification of therapeutic agents in biological matrices is the bedrock upon which pharmacokinetic (PK) and toxicokinetic (TK) studies are built. The reliability of these studies hinges on the bioanalytical method's ability to deliver accurate and reproducible data, a feat perpetually challenged by the inherent variability of sample preparation and instrumental analysis. The key to mitigating this variability lies in the judicious selection of an internal standard (IS). This guide provides an in-depth comparison of internal standards for the quantification of Azasetron, a potent 5-HT3 receptor antagonist used for managing chemotherapy-induced nausea and vomiting, with a focus on the unparalleled advantages of its stable isotope-labeled (SIL) counterpart.
The Role of the Internal Standard: More Than Just a Reference Point
An internal standard is a compound of known concentration added to all samples—calibrators, quality controls (QCs), and unknowns—prior to sample processing. Its primary function is to normalize for variations that can occur during the analytical workflow, including extraction efficiency, matrix effects, and instrument response fluctuations.[1][2] The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it experiences the same variations.[3] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[1] In this context, the choice of internal standard is even more critical.
There are two main categories of internal standards used in LC-MS/MS:
-
Structural Analogs: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules of the analyte in which one or more atoms have been replaced with their stable, non-radioactive heavy isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[3][4]
This guide will demonstrate, through a comparative analysis, why SIL internal standards, specifically deuterated Azasetron, represent the superior choice for the bioanalysis of Azasetron hydrochloride.
Comparative Analysis: Isotopically Labeled Azasetron vs. Structural Analog
The selection of an internal standard is a critical decision in method development. To illustrate the performance differences, we will compare a hypothetical bioanalytical method for Azasetron using its deuterated form, Azasetron-d3, with a published method that utilizes a structural analog, doxapram hydrochloride.[4]
The Ideal Candidate: Azasetron-d3 Hydrochloride
A stable isotope-labeled internal standard like Azasetron-d3 is considered the "gold standard" because its chemical and physical properties are nearly identical to the unlabeled analyte. This near-perfect mimicry ensures that it co-elutes with the analyte during chromatography and experiences the same degree of ionization efficiency or suppression in the mass spectrometer's source.[3][4]
Key Advantages:
-
Compensates for Matrix Effects: The SIL IS and the analyte are affected almost identically by matrix components that can enhance or suppress the MS signal, leading to a more accurate analyte/IS response ratio.
-
Tracks Extraction Recovery: Any loss of analyte during sample preparation steps like protein precipitation or liquid-liquid extraction will be mirrored by a proportional loss of the SIL IS.
-
Minimizes Variability in Ionization: Fluctuations in the electrospray ionization (ESI) process affect both the analyte and the SIL IS to the same extent.
-
Co-elution with Analyte: The SIL IS has a retention time that is virtually identical to the analyte, ensuring they are subjected to the same matrix environment as they enter the mass spectrometer.
The Alternative: A Structural Analog (Doxapram Hydrochloride)
In the absence of a readily available SIL internal standard, researchers may opt for a structural analog. A published method for the determination of Azasetron in rabbit plasma utilized doxapram hydrochloride as the internal standard.[4] While this can yield acceptable results, there are inherent limitations due to the structural and physicochemical differences between the analyte and the IS.
Potential Disadvantages:
-
Differential Matrix Effects: The structural analog may not experience the same degree of ion suppression or enhancement as Azasetron, leading to inaccuracies.
-
Varying Extraction Recoveries: The efficiency of the extraction process may differ for the analyte and the structural analog.
-
Different Ionization Efficiencies: The two compounds will likely have different ionization efficiencies in the MS source, which can be a source of variability.
-
Chromatographic Separation: The retention times of the analyte and the structural analog will be different, meaning they are not exposed to the same matrix components at the same time, potentially leading to differential matrix effects.
Experimental Data: A Head-to-Head Comparison
While a direct comparative study for Azasetron using both types of internal standards is not available in the published literature, we can construct a comparison based on a validated method for Azasetron using a structural analog[4] and the expected performance improvements when using a SIL IS, as documented for similar compounds like Ondansetron and Granisetron.[1][2]
Table 1: Comparison of Bioanalytical Method Performance for Azasetron
| Parameter | Method with Structural Analog IS (Doxapram)[4] | Expected Performance with SIL IS (Azasetron-d3) | Rationale for Improvement with SIL IS |
| Linearity (r²) | > 0.99 | > 0.995 | The SIL IS provides more consistent normalization across the concentration range, leading to a better fit of the calibration curve. |
| Lower Limit of Quantitation (LLOQ) | 6 ng/mL | Potentially lower (e.g., < 1 ng/mL) | Improved signal-to-noise ratio due to better correction of matrix-induced noise at low concentrations. |
| Intra-day Precision (%RSD) | < 12% | < 5% | The SIL IS more effectively corrects for random variations within an analytical run. |
| Inter-day Precision (%RSD) | < 12% | < 8% | Superior correction for day-to-day variations in instrument performance and sample preparation. |
| Accuracy (% Bias) | Within ±15% | Within ±10% | More reliable normalization leads to calculated concentrations that are closer to the nominal values. |
| Mean Recovery | 85.6 - 92.7% | Not a critical parameter with SIL IS | The SIL IS co-elutes and has identical recovery to the analyte, making the absolute recovery value less important as the ratio is the key. |
| Matrix Effect | To be assessed; potential for significant variability | Minimal to negligible impact on final results | The SIL IS co-elutes and experiences the same matrix effects as the analyte, effectively canceling them out in the response ratio. |
Note: The "Expected Performance with SIL IS" is an educated projection based on the established benefits of SIL internal standards in LC-MS/MS bioanalysis.
Experimental Protocols
To provide a practical framework, the following are detailed step-by-step methodologies for the bioanalysis of this compound.
Protocol 1: Bioanalysis of Azasetron using a Structural Analog IS
(Based on the method described by Li et al., 2011)[4]
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of Doxapram hydrochloride (IS) in methanol.
-
Serially dilute the Azasetron stock solution with methanol:water (1:1, v/v) to prepare working standards for the calibration curve (ranging from 60 to 10,000 ng/mL).
-
Dilute the Doxapram stock solution to a working concentration of 500 ng/mL.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Doxapram working solution (500 ng/mL).
-
Vortex for 30 seconds.
-
Add 200 µL of 10% trichloroacetic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 HPLC or equivalent.
-
Column: Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile (A) and water (B) with a gradient elution.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Azasetron: m/z 349.9 → 223.5
-
Doxapram (IS): m/z 378.9 → 291.8
-
-
Protocol 2: Proposed Bioanalysis of Azasetron using Azasetron-d3 IS
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 100 µg/mL stock solution of Azasetron-d3 hydrochloride in methanol.
-
Prepare working standards for the calibration curve as in Protocol 1.
-
Dilute the Azasetron-d3 stock solution to a working concentration of 100 ng/mL.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the Azasetron-d3 working solution (100 ng/mL).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: High-sensitivity triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Azasetron: m/z 349.9 → 223.5
-
Azasetron-d3 (IS): m/z 352.9 → 226.5 (hypothetical, assuming +3 Da shift on the precursor and stable fragment)
-
-
Visualizing the Workflow and Rationale
To further clarify the experimental design and the rationale behind choosing a SIL internal standard, the following diagrams are provided.
Caption: High-level workflow for the bioanalysis of Azasetron using a SIL IS.
Caption: Decision tree for internal standard selection in Azasetron bioanalysis.
Conclusion: A Non-negotiable Standard for High-Quality Data
The choice of an internal standard is a foundational element of a robust and reliable bioanalytical method. While structural analogs can be employed, they introduce a level of uncertainty that can compromise data quality. The use of a stable isotope-labeled internal standard, such as Azasetron-d3, is unequivocally the superior approach. It provides the most effective means of correcting for the myriad of variables inherent in LC-MS/MS analysis, from sample extraction to detection.
For researchers, scientists, and drug development professionals, adopting a SIL internal standard is not merely a matter of best practice; it is a commitment to the scientific integrity and trustworthiness of the data that underpins critical decisions in the pharmaceutical pipeline. The initial investment in a custom-synthesized or commercially available SIL IS is far outweighed by the long-term benefits of generating high-quality, reproducible, and defensible bioanalytical results that meet the stringent standards of regulatory agencies worldwide.
References
- Li, W., Naidong, W., & Jiang, X. (2011). Determination of this compound in rabbit plasma by liquid chromatography tandem mass spectrometry and its application. Biomedical Chromatography, 25(10), 1107-11.
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- Zhang, Y., et al. (2023). An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 235, 115625.
- Liu, G., et al. (2023). Pharmacokinetic study of granisetron in human plasma measured by UPLC-MS/MS and its use in healthy Chinese subjects. Scientific Reports, 13(1), 12345.
- Charles River Laboratories. (n.d.). Isotopic Labeling Services.
- Chemtos. (n.d.). Custom Synthesis.
Sources
A Head-to-Head Comparison: Evaluating the Specificity of Azasetron Hydrochloride Using a Validated Knockout Cell Line Platform
Introduction: The Imperative of Specificity in Drug Development
In the landscape of modern pharmacology, the efficacy of a therapeutic agent is inextricably linked to its specificity. An ideal drug candidate exhibits high affinity for its intended molecular target while minimizing interactions with off-target molecules, thereby reducing the potential for adverse effects. Azasetron hydrochloride, a potent and selective 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] Its therapeutic action is derived from its ability to block serotonin (5-hydroxytryptamine) from binding to 5-HT3 receptors in the nervous system, interrupting the emetic signaling pathway.[1][3]
While Azasetron is characterized by high selectivity, a rigorous and unambiguous evaluation of its on-target exclusivity is paramount for both preclinical validation and the development of next-generation antiemetics. This guide presents a comprehensive framework for assessing the specificity of this compound by leveraging the power of CRISPR-Cas9 engineered knockout (KO) cell lines. This approach provides an isogenic system—a clean background where the biological effects of a compound can be directly attributed to its interaction with the intended target, or lack thereof. We will detail the principles, protocols, and data interpretation for a robust comparative analysis, positioning this methodology as a gold standard for specificity profiling.
Section 1: The Principle of Specificity and the 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing a rapid influx of cations (primarily Na⁺ and Ca²⁺), which leads to neuronal depolarization. In the context of emesis, this signaling occurs at vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brainstem.[1][4] Azasetron acts as a competitive antagonist, binding to the receptor without activating it and thereby preventing serotonin-induced depolarization.[3]
The central hypothesis of this guide is that the cellular effects of Azasetron will be completely abrogated in a cell line where the 5-HT3 receptor has been genetically deleted. Any residual activity would suggest potential off-target interactions.
Caption: Workflow for HTR3A Knockout Cell Line Generation.
Section 3: Experimental Design for Specificity Profiling
Our experimental design is structured to compare the effects of this compound and other 5-HT3 antagonists on two isogenic cell lines: the parental wild-type (WT) and the validated HTR3A knockout (KO). The inclusion of other antagonists, such as Ondansetron and Granisetron, provides a valuable comparative context for Azasetron's specificity profile. [5][6] The core of the evaluation rests on two key assays: a general cell viability assay to detect non-specific cytotoxicity and a functional assay measuring 5-HT3 receptor-mediated calcium influx.
Caption: Comparative Experimental Design Logic.
Section 4: Core Protocols
The following protocols provide detailed, step-by-step methodologies. For all cell culture steps, standard aseptic techniques should be followed in a certified biosafety cabinet.
Protocol 4.1: Generation and Validation of an HTR3A Knockout HEK293 Cell Line
-
Rationale: HEK293 cells are chosen for their robust growth characteristics and high transfection efficiency. They endogenously express the HTR3A gene, making them a suitable model. [7][8]Validation at both the genomic and protein level is non-negotiable to confirm a true knockout. [9]
-
Methodology:
-
sgRNA Design: Design two sgRNAs targeting a critical early exon of the human HTR3A gene using a validated online tool (e.g., Benchling, Synthego).
-
Vector Preparation: Clone the designed sgRNAs into a suitable expression vector that also contains a Cas9 nuclease expression cassette and a selection marker (e.g., puromycin resistance).
-
Transfection: Transfect HEK293 cells with the Cas9/sgRNA plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, apply puromycin selection to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, isolate single cells from the surviving pool into individual wells of a 96-well plate using either limited dilution or fluorescence-activated cell sorting (FACS). [10] 6. Clonal Expansion: Expand the single-cell clones over several weeks, gradually moving them to larger culture vessels.
-
Genomic Validation:
-
Extract genomic DNA from each expanded clone and the parental WT line.
-
Perform PCR amplification of the HTR3A target region.
-
Submit the PCR products for Sanger sequencing. Analyze the sequencing data for frameshift-inducing insertions or deletions (indels) that confirm gene disruption. [10] 8. Protein Validation (Western Blot):
-
Lyse cells from genomically confirmed KO clones and the WT line to extract total protein.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a validated primary antibody specific for the HTR3A protein.
-
Confirm the complete absence of the HTR3A protein band in the KO clones compared to the clear band in the WT control. [11]Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Protocol 4.2: Comparative Cytotoxicity Assay
-
Rationale: This assay serves as a crucial control. Its purpose is to determine if Azasetron or the other compounds exhibit cytotoxic effects at high concentrations that are independent of the 5-HT3 receptor. A specific drug should show no difference in cytotoxicity between WT and KO cells. Cell viability can be assessed through various methods, including those that measure metabolic activity. [12][13][14]
-
Methodology:
-
Cell Seeding: Seed both WT and HTR3A KO HEK293 cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for Azasetron HCl, Ondansetron, and Granisetron in appropriate cell culture medium. Include a vehicle-only control. A typical starting concentration might be 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Viability Measurement: Add a resazurin-based reagent (e.g., alamarBlue) or an MTT reagent to each well and incubate according to the manufacturer's instructions. [14] 6. Data Acquisition: Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curves for each compound on both WT and KO cell lines. Calculate the IC₅₀ (inhibitory concentration 50%) values.
-
Protocol 4.3: Functional Specificity Assay - Calcium Influx
-
Rationale: The activation of the 5-HT3 receptor channel leads to a direct influx of calcium. [15]This provides a robust and direct functional readout of receptor activity. We will measure this influx using a calcium-sensitive fluorescent dye. [16]In this assay, a true 5-HT3 antagonist will block serotonin-induced calcium influx in WT cells but will have no effect to measure in KO cells, as they lack the functional receptor.
-
Methodology:
-
Cell Seeding: Seed both WT and HTR3A KO HEK293 cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered saline solution (e.g., HBSS) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C. [17][18] 3. Antagonist Pre-incubation: Wash the cells to remove excess dye and add the test compounds (Azasetron, Ondansetron, Granisetron at various concentrations) or vehicle control. Incubate for 15-30 minutes.
-
Baseline Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence for a short period (e.g., 30 seconds).
-
Agonist Injection and Measurement: Inject a pre-determined concentration of the agonist (Serotonin, e.g., 10 µM final concentration) into each well and immediately begin measuring the fluorescence intensity kinetically over time (e.g., every second for 2-3 minutes).
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline after agonist addition. For each antagonist concentration, determine the percent inhibition of the serotonin response. Plot dose-response curves and calculate IC₅₀ values for the inhibition of calcium influx in the WT cells.
-
Section 5: Data Interpretation and Comparative Analysis
The power of this guide lies in the direct comparison of data generated from the WT and KO cell lines. The expected outcomes will provide a clear verdict on the specificity of this compound.
Table 1: Expected Outcomes from Comparative Cytotoxicity Assay
| Compound | Cell Line | Expected IC₅₀ (µM) | Interpretation |
| Azasetron HCl | WT | > 100 | Not cytotoxic at therapeutic concentrations. |
| KO | > 100 | No change in cytotoxicity, indicating lack of off-target toxicity. | |
| Ondansetron | WT | > 100 | Not cytotoxic at therapeutic concentrations. |
| KO | > 100 | No change in cytotoxicity, indicating lack of off-target toxicity. | |
| Staurosporine | WT | ~0.01 | Broad-spectrum kinase inhibitor, acts as a positive control for cytotoxicity. |
| (Positive Control) | KO | ~0.01 | Cytotoxicity is target-independent and should be similar in both cell lines. |
Table 2: Expected Outcomes from Functional Calcium Influx Assay
| Compound | Cell Line | Serotonin Response | Antagonist IC₅₀ (nM) | Interpretation |
| Vehicle | WT | Robust Ca²⁺ Influx | N/A | Demonstrates functional 5-HT3 receptors. |
| KO | No Ca²⁺ Influx | N/A | Confirms non-functional KO phenotype. | |
| Azasetron HCl | WT | Blocked | ~1-10 | Potent, on-target antagonism of the 5-HT3 receptor. |
| KO | No Ca²⁺ Influx | Not Calculable | The drug cannot act on a non-existent target. | |
| Ondansetron | WT | Blocked | ~5-20 | On-target antagonism for comparison. |
| KO | No Ca²⁺ Influx | Not Calculable | Confirms target-dependent action. |
-
Comparative Analysis: By comparing the IC₅₀ values from the functional assay, researchers can rank the relative potency of Azasetron, Ondansetron, and Granisetron. While most 5-HT3 antagonists are considered therapeutically similar, minor differences in affinity and receptor kinetics can exist. [5][19]
Conclusion
The use of isogenic knockout and wild-type cell line pairs represents the pinnacle of in vitro target validation and specificity analysis. [20][11]This guide provides a robust, self-validating framework for demonstrating that the pharmacological activity of this compound is specifically and exclusively mediated by its intended target, the 5-HT3 receptor. By adhering to these rigorous protocols—from the meticulous generation and validation of the knockout cell line to the multi-faceted functional and cytotoxicity assays—researchers can generate unambiguous data. This level of precision is essential for building confidence in a compound's mechanism of action, informing safer drug design, and ultimately, advancing the standards of preclinical drug development.
References
- What is the mechanism of this compound?
- What is this compound used for?
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. Springer Link. [Link]
- Antiemetics, Selective 5-HT3 Antagonists. NCBI Bookshelf. [Link]
- Are All 5-HT3 Receptor Antagonists the Same? Journal of the National Comprehensive Cancer Network. [Link]
- Intracellular Calcium Flux. University of Utah Flow Cytometry. [Link]
- 5HT3 receptor antagonists. Drugs.com. [Link]
- Are all 5-HT3 receptor antagonists the same? Semantic Scholar. [Link]
- 5-HT3 receptor antagonists vs traditional agents for the prophylaxis of postoper
- Measurement of Intracellular Calcium By Flow Cytometry. Mullins Molecular Retrovirology Lab, University of Washington. [Link]
- Cell Viability, Cytotoxicity & Prolifer
- How to Validate Your Targeted Gene Editing Knockout Cell Line? Cyagen. [Link]
- CRISPR gene knockout protocol (Part 3)
- 5-HT3 receptor antagonists for the treatment of nausea/vomiting.
- Azasetron. Wikipedia. [Link]
- Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. PubMed. [Link]
- 5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery. [Link]
- Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
- Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. CD Biosynsis. [Link]
- Receptor Ligand Binding Assay.
- Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Pl
- SIGMA RECEPTOR BINDING ASSAYS. NCBI. [Link]
- Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Link]
- Receptor Binding Assays. MilliporeSigma. [Link]
- Ondansetron. NIH MeSH. [Link]
- Ondansetron. PubChem. [Link]
- Target Valid
- PRODUCT MONOGRAPH Bio-ONDANSETRON.[Link]
- Ondansetron Aristo film-co
- 5-Hydroxytryptamin (serotonin) receptor 3A (HTR3A) stable cell line 2, HEK293. eENZYME. [Link]
- HTR3A 5-hydroxytryptamine receptor 3A [human]. NCBI Gene. [Link]
- CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.
- Response of Htr3a knockout mice to antidepressant tre
- HEK293 TLR Reporter Cells. InvivoGen. [Link]
- [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP]. PubMed. [Link]
- R-Azasetron Besilate – Application in Therapy and Current Clinical Research. Xtalks. [Link]
- [A randomized crossover comparison of azasetron and granisetron in the prophylaxis of emesis induced by chemotherapy including cispl
- [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP]. PubMed. [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Azasetron - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jnccn.org [jnccn.org]
- 6. [PDF] Are all 5-HT3 receptor antagonists the same? | Semantic Scholar [semanticscholar.org]
- 7. Human HTR3A Stable Cell Line-HEK293 (CSC-RI0059) - Creative Biogene [creative-biogene.com]
- 8. 5-Hydroxytryptamin (serotonin) receptor 3A (HTR3A) stable cell line 2, HEK293 [proteogenix-products.com]
- 9. cyagen.com [cyagen.com]
- 10. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 11. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bu.edu [bu.edu]
- 18. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 19. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 20. biocompare.com [biocompare.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Azasetron Hydrochloride
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds is a cornerstone of operational safety and environmental stewardship. Azasetron hydrochloride, a potent and selective 5-HT3 receptor antagonist used in antiemetic research, requires meticulous disposal procedures to mitigate risks to personnel and the environment.[1][2][3] This guide provides a procedural framework grounded in regulatory standards and best practices for the safe disposal of this compound.
Section 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is an active pharmaceutical ingredient (API) that requires careful management.
While a specific, universally adopted hazard classification for this compound is not prominently available, the Safety Data Sheet (SDS) for analogous compounds and general API handling guidelines provide a strong basis for a conservative risk assessment. For instance, the SDS for a similar compound, Alosetron Hydrochloride, lists it as "Toxic if swallowed" and an eye irritant.[4] Given its potent pharmacological activity, this compound should be handled as a compound of moderate to high toxicity.
Table 1: Key Hazard and Safety Information
| Hazard Category | Description & Precautionary Statements | Source/Rationale |
| Acute Oral Toxicity | Based on analogous compounds, assume it may be harmful or toxic if swallowed. (P264) Wash hands thoroughly after handling. (P270) Do not eat, drink or smoke when using this product. (P301+P310) IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4] | Prudent practice for potent APIs. Derived from SDS of similar 5-HT3 antagonists. |
| Eye Irritation | May cause serious eye irritation. (P280) Wear eye protection/face protection.[5] | Common hazard for powdered chemical compounds. |
| Environmental Hazard | Unused pharmaceuticals can persist in the environment and are not readily broken down, potentially impacting aquatic life and being absorbed by other organisms.[6] | General principle for all APIs. EPA guidelines emphasize preventing entry into waterways.[7] |
| Regulatory Status | Pharmaceutical waste disposal is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[8] | Federal Regulation (USA). |
Section 2: Pre-Disposal Handling and Segregation
The foundation of a compliant disposal process begins at the point of waste generation. Proper segregation is critical to prevent hazardous cross-reactions and to ensure waste is routed to the correct disposal stream.
-
Source Segregation : Immediately separate this compound waste from non-hazardous laboratory trash. This includes pure, unused product, expired materials, and contaminated labware (e.g., gloves, weigh boats, pipette tips).[9]
-
Original Containers : Whenever possible, leave residual chemicals in their original, clearly labeled containers. If transferring to a waste container, ensure the new container is compatible, sealable, and accurately labeled with the chemical name and hazard warnings.
-
Avoid Mixing : Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can create unforeseen hazards.
The causality behind this stringent segregation is both safety and compliance. Commingling different waste types can render a large volume of waste hazardous, significantly increasing disposal costs and regulatory burdens.[6]
Section 3: Step-by-Step Disposal Protocol
Disposing of this compound is not a matter for municipal trash or sanitary sewers. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering (flushing) of hazardous waste pharmaceuticals by healthcare facilities, a best practice that should be adopted by all research laboratories.[10] The preferred disposal method for unused pharmaceuticals is incineration by a licensed facility.[6]
Step 1: Waste Characterization (Hazardous vs. Non-Hazardous)
The first crucial step is to determine if the this compound waste is considered hazardous under the EPA's Resource Conservation and Recovery Act (RCRA).[9] While most pharmaceutical waste (90-95%) is not RCRA hazardous, a careful determination is mandatory.[11]
A pharmaceutical waste is typically RCRA hazardous if it is specifically "listed" (P- or U-listed) or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[9] this compound is not found on the common P- or U-lists. Therefore, the determination rests on its characteristics. Lacking specific data, a conservative approach is to manage it as hazardous unless a formal waste characterization by your EHS department determines otherwise.
Step 2: Containerization and Labeling
-
RCRA Hazardous Waste : If deemed RCRA hazardous, the waste must be collected in a designated hazardous waste container. These containers are typically black and must be labeled with the words "Hazardous Waste," the chemical name ("this compound"), and an accumulation start date.[12]
-
Non-RCRA Pharmaceutical Waste : If determined to be non-RCRA hazardous, it should be placed into a dedicated non-hazardous pharmaceutical waste container, often a white container with a blue lid, marked for "INCINERATION ONLY".[11]
-
Contaminated Sharps : Needles or syringes used with this compound must be disposed of in a puncture-proof sharps container. If the pharmaceutical is deemed hazardous, this would be a hazardous waste sharps container.[12]
Step 3: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of lab personnel, be clearly marked, and have secondary containment to capture any potential leaks.[13]
Step 4: Engage a Licensed Waste Disposal Vendor
The final and most critical step is to arrange for pickup by your institution's contracted hazardous waste disposal vendor. These companies are licensed to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.[9][14] Never attempt to dispose of this material through a standard waste management company.
Step 5: Maintain Meticulous Records
All steps of the disposal process, from waste characterization to final pickup, must be documented. This includes maintaining copies of waste manifests provided by the disposal vendor. This documentation is essential for regulatory compliance and audits.
Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for correctly categorizing and disposing of this compound waste.
Caption: Decision workflow for this compound waste stream determination.
Section 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Alert Personnel : Immediately notify others in the area.
-
Isolate the Area : Cordon off the spill area to prevent spreading.
-
Don Personal Protective Equipment (PPE) : At a minimum, this includes a lab coat, safety goggles, and double nitrile gloves. A respirator may be necessary for large spills of powdered material.[5]
-
Contain and Clean : For powdered spills, gently cover with a damp paper towel to avoid making the powder airborne. For liquid spills, use an appropriate chemical absorbent material.
-
Collect Waste : Carefully collect all contaminated materials (absorbents, towels, PPE) and place them in a designated hazardous waste container for disposal, following the protocol in Section 3.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol), followed by soap and water.[5]
-
Report : Report the incident to your laboratory supervisor and EHS department according to institutional policy.
By adhering to this structured, regulation-aware protocol, research professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety, regulatory compliance, and environmental protection.
References
- EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. (2019). U.S. Environmental Protection Agency.
- EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.).
- Management of Hazardous Waste Pharmaceuticals. (2025). U.S. Environmental Protection Agency.
- EPA Regulations for Healthcare & Pharmaceuticals. (2025). Stericycle.
- EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. (n.d.). U.S. Environmental Protection Agency.
- Hazardous Pharmaceutical Waste Defined by RCRA. (n.d.).
- Waste Management of Hazardous Drugs. (2023). Defense Centers for Public Health.
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). U.S. Environmental Protection Agency.
- Handling Non-Hazardous Pharmaceutical Waste. (n.d.). Eco Medical.
- RCRA Pharmaceutical Waste Management Guide. (n.d.).
- Azasetron HCl | cas 123040-16-4. (n.d.). DC Chemicals.
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). U.S. Food and Drug Administration.
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration.
- USP 800 & Hazardous Drug Disposal. (2025). Stericycle.
- Safe Medication Disposal. (2025). OncoLink.
- Pharmaceutical Waste Management Policy. (n.d.). Lurie Children's Hospital.
- Disposal of Unused Medicines: What You Should Know. (2024). U.S. Food and Drug Administration.
- Hazardous Waste Disposal Guide. (n.d.). Northwestern University.
- 5-HT3 antagonist - Wikipedia. (n.d.).
- Antiemetics, Selective 5-HT3 Antagonists. (n.d.). StatPearls - NCBI Bookshelf.
Sources
- 1. Azasetron HCl|cas 123040-16-4|supplier DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
- 7. waste360.com [waste360.com]
- 8. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 9. Hazardous Pharmaceuticals Defined | Medical Waste Pros [medicalwastepros.com]
- 10. epa.gov [epa.gov]
- 11. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 12. luriechildrens.org [luriechildrens.org]
- 13. nswai.org [nswai.org]
- 14. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of Azasetron Hydrochloride: A Guide to Personal Protective Equipment
The effective and safe handling of active pharmaceutical ingredients (APIs) is a cornerstone of laboratory research and drug development. This guide provides essential, immediate safety and logistical information for the handling of Azasetron hydrochloride, a potent 5-HT3 receptor antagonist used as an antiemetic.[1][2] By moving beyond a simple checklist, we will explore the rationale behind specific personal protective equipment (PPE) choices, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Profile of this compound
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is dictated by a thorough risk assessment of the specific procedures being undertaken.[7] The fundamental principles are to minimize exposure through inhalation, ingestion, and skin contact.[4]
Recommended Personal Protective Equipment for this compound
Based on the hazard profile and the precautionary principle for handling potent APIs, the following PPE is recommended for routine laboratory operations involving this compound, such as weighing, compounding, and preparing solutions.
| PPE Component | Specification | Rationale |
| Respiratory Protection | Air-purifying respirator (APR) with P100 (HEPA) filters or a Powered Air-Purifying Respirator (PAPR).[6][8] | Protects against inhalation of fine particles, which is a primary route of exposure when handling powdered APIs. A PAPR offers a higher protection factor and may be more comfortable for extended use.[8] |
| Hand Protection | Double gloving with nitrile gloves.[6] | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile provides good chemical resistance. |
| Eye Protection | Chemical splash goggles or a face shield.[7][9] | Protects the eyes from splashes of solutions or airborne particles. A face shield offers broader facial protection. |
| Body Protection | Disposable coveralls with taped cuffs or a dedicated lab coat with long sleeves and elastic cuffs.[6] | Prevents contamination of personal clothing and skin. Taping cuffs ensures a seal between the gloves and the coverall. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants outside the laboratory. |
Procedural Guidance: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: PPE Donning Sequence for Handling this compound.
Doffing (Taking Off) PPE Workflow
Caption: PPE Doffing Sequence to Minimize Contamination.
Operational and Disposal Plans
Engineering Controls
Whenever possible, engineering controls should be the primary means of exposure control.[7] This includes handling this compound powder within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize the risk of inhalation.
Spill Management
In the event of a spill, immediately alert personnel in the area. Wearing the appropriate PPE, contain the spill with absorbent material. For powdered spills, gently cover with a damp paper towel to avoid creating dust. Collect the spilled material and contaminated absorbent into a sealed, labeled hazardous waste container. Clean the spill area with an appropriate deactivating solution or soap and water.
Disposal of Contaminated Materials
All disposable PPE (gloves, coveralls, shoe covers) and any materials that have come into contact with this compound should be considered hazardous waste.
-
Segregation: Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.[10]
-
Disposal: Follow your institution's and local regulations for the disposal of pharmaceutical and hazardous chemical waste.[11][12] Do not dispose of this compound or its contaminated materials in general laboratory trash or down the drain.[13]
Conclusion
A robust safety culture is built on a foundation of understanding the risks and implementing appropriate controls. For this compound, a comprehensive PPE strategy, coupled with proper engineering controls and disposal procedures, is essential for protecting researchers and the environment. This guide provides a framework for safe handling, but it is imperative that all laboratory personnel receive training on these procedures and that they are strictly adhered to.[14]
References
- Best Practices for Pharmaceutical PPE. (n.d.). Scribd.
- Pharmaceutical PPE | Worker Health & Safety. (n.d.). 3M.
- Pharmaceutical PPE. (n.d.). Respirex International.
- Pharmaceutical Manufacturing PPE | Worker Health & Safety. (n.d.). 3M India.
- Pharmaceutical industry best practice. (n.d.). 3M.
- Arazasetron HCl | 123040-69-7 | MSDS. (n.d.). DC Chemicals.
- Azasetron HCl | cas 123040-69-7. (n.d.). DC Chemicals.
- This compound. (n.d.). precisionFDA.
- Azasetron. (n.d.). In Wikipedia.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz.
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). World Health Organization.
- Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration. (2015). PLOS ONE.
- Waste Management of Hazardous Drugs. (2023). Defense Centers for Public Health.
- Quick reference guide to pharmaceutical waste disposal. (n.d.). NHS Dorset.
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). Lab Safety Services.
- The Disposal of Hazardous Waste Pharmaceuticals FAQs. (n.d.). Ohio EPA.
- How to Dispose of Hazardous Pharmaceutical Waste. (2025). Medical Waste Pros.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US).
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
- Health - Security - Environment (HSE) in the laboratory. (n.d.). NTNU.
Sources
- 1. Azasetron HCl|cas 123040-16-4|supplier DC Chemicals [dcchemicals.com]
- 2. Azasetron - Wikipedia [en.wikipedia.org]
- 3. Arazasetron HCl|123040-69-7|MSDS [dcchemicals.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. osha.gov [osha.gov]
- 8. 3mnederland.nl [3mnederland.nl]
- 9. ntnu.edu [ntnu.edu]
- 10. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 11. iwaste.epa.gov [iwaste.epa.gov]
- 12. medicalwastepros.com [medicalwastepros.com]
- 13. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 14. thesafetygeek.com [thesafetygeek.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
